Introduction: The Significance of the Isoxazole Scaffold
An In-Depth Technical Guide to the Chemical Properties and Handling of 3-(3-Methoxyisoxazol-5-yl)propanal This guide provides a detailed technical overview of 3-(3-methoxyisoxazol-5-yl)propanal, a molecule of significant...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties and Handling of 3-(3-Methoxyisoxazol-5-yl)propanal
This guide provides a detailed technical overview of 3-(3-methoxyisoxazol-5-yl)propanal, a molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. While specific literature on this compound is not extensively available, this document synthesizes information from related isoxazole and aldehyde chemistries to present a predictive profile of its properties and handling.
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in both natural products and synthetic pharmaceuticals underscores its versatility and importance in medicinal chemistry.[2][3] Isoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[2][4] The incorporation of an isoxazole moiety can enhance the physicochemical properties of a molecule, making it a valuable scaffold in the design of novel therapeutics.[4] The subject of this guide, 3-(3-methoxyisoxazol-5-yl)propanal, combines this privileged heterocycle with a reactive propanal side chain, suggesting its potential as a versatile intermediate in organic synthesis and drug discovery.
Predicted Chemical and Physical Properties
The chemical and physical properties of 3-(3-methoxyisoxazol-5-yl)propanal can be inferred from its constituent functional groups: the 3-methoxyisoxazole ring and the propanal chain.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C7H9NO3
Based on structural components.
Molecular Weight
155.15 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow liquid or low-melting solid
Aldehydes and methoxy-substituted heterocycles are often liquids or low-melting solids.[5]
Boiling Point
Estimated > 200 °C at 760 mmHg
Similar structures like 3-(3-Methylisoxazol-5-yl)propan-1-ol have a boiling point of 270.5°C.[6]
Solubility
Soluble in common organic solvents (e.g., DMSO, ethanol, dichloromethane). Limited solubility in water.
The presence of the polar aldehyde and isoxazole groups suggests some water solubility, but the overall hydrocarbon character would limit it.[7]
Stability
The aldehyde group is susceptible to oxidation to a carboxylic acid and may undergo polymerization. The compound should be stored under an inert atmosphere and protected from light and heat.[8]
Aldehydes are known for their reactivity and potential for degradation.[8]
Synthesis and Reactivity
Plausible Synthetic Route
A common method for the synthesis of 5-substituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[9] For 3-(3-methoxyisoxazol-5-yl)propanal, a plausible route would involve the reaction of methoxyacetonitrile oxide with pent-4-yn-1-ol, followed by oxidation of the resulting alcohol to the aldehyde.
Caption: Plausible synthetic pathway for 3-(3-Methoxyisoxazol-5-yl)propanal.
Expected Reactivity
The propanal moiety imparts significant reactivity to the molecule. Key reactions include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3-methoxyisoxazol-5-yl)propanoic acid, using standard oxidizing agents.
Reduction: Reduction of the aldehyde will yield the primary alcohol, 3-(3-methoxyisoxazol-5-yl)propan-1-ol.
Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, leading to a diverse range of derivatives.
Reductive Amination: Reaction with amines in the presence of a reducing agent will form corresponding secondary or tertiary amines, a crucial transformation in drug synthesis.
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of 3-(3-methoxyisoxazol-5-yl)propanal.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data
Technique
Expected Observations
¹H NMR
- Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. - Methoxy group (OCH₃) singlet around δ 3.8-4.2 ppm. - Isoxazole ring proton singlet around δ 6.0-6.5 ppm. - Two methylene groups (-CH₂CH₂-) appearing as triplets.
¹³C NMR
- Aldehydic carbon (C=O) signal around δ 190-200 ppm. - Methoxy carbon (OCH₃) signal around δ 55-60 ppm. - Signals for the isoxazole ring carbons. - Signals for the two methylene carbons.
FT-IR
- Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹. - C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretching for the methoxy group. - C=N and N-O stretching vibrations characteristic of the isoxazole ring.[10]
Mass Spectrometry
- Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns characteristic of aldehydes and isoxazoles.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of 3-(3-methoxyisoxazol-5-yl)propanal.[11] Due to the potential for instability, derivatization might be considered for more robust analysis, although direct analysis using appropriate mobile phases and columns is also feasible.[12]
Protocol 1: General HPLC Method for Purity Assessment
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by a UV scan (likely around 220-260 nm).
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Safety and Handling
While specific toxicity data for 3-(3-methoxyisoxazol-5-yl)propanal is unavailable, precautions should be taken based on the general hazards of aldehydes and heterocyclic compounds.[13][14]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.[13]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, light, and oxidizing agents.[8][16] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[8]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Recommended safety and handling workflow.
Conclusion
3-(3-Methoxyisoxazol-5-yl)propanal represents a promising, albeit under-characterized, building block for medicinal chemistry and organic synthesis. Its combination of a biologically relevant isoxazole core and a synthetically versatile aldehyde functional group opens avenues for the creation of novel and complex molecular architectures. The predictive information provided in this guide, based on the established chemistry of its constituent parts, offers a solid foundation for researchers to safely handle, characterize, and utilize this compound in their scientific endeavors. Further empirical studies are warranted to fully elucidate its chemical and biological properties.
References
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry. [Link]
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2020). Mini-Reviews in Medicinal Chemistry. [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]
A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]
SAFETY DATA SHEET - Carl ROTH. (2022). Carl ROTH. [Link]
NMR Chemical Shifts. (1997). The Journal of Organic Chemistry. [Link]
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]
Supporting information Green method synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. (n.d.). RSC. [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
Synthesis Pathway of 3-(3-Methoxyisoxazol-5-yl)propanal: A Comprehensive Technical Guide
Executive Summary 3-Methoxyisoxazole derivatives are critical pharmacophores in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and esters, and as key structural motifs in GABAergic modulator...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methoxyisoxazole derivatives are critical pharmacophores in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and esters, and as key structural motifs in GABAergic modulators. The target molecule, 3-(3-methoxyisoxazol-5-yl)propanal , is a highly versatile bifunctional building block. Its terminal aldehyde provides a reactive handle for reductive aminations, Wittig olefinations, and Grignard additions, while the 3-methoxyisoxazole core offers unique physicochemical properties.
This technical guide details a robust, self-validating 7-step synthetic pathway starting from commercially available methyl 3-hydroxyisoxazole-5-carboxylate. As a Senior Application Scientist, I have structured this protocol to maximize yield while preventing the premature cleavage of the sensitive N-O bond inherent to the isoxazole ring.
Retrosynthetic Strategy & Mechanistic Rationale
The primary challenge in isoxazole chemistry is the lability of the N-O bond under strongly reducing conditions (e.g., aggressive hydrogenation or dissolving metal reductions). Therefore, the retrosynthetic strategy relies on mild redox reactions and a Horner-Wadsworth-Emmons (HWE) homologation to construct the C3 side chain.
Disconnection 1: The terminal aldehyde is derived from the mild oxidation of the corresponding primary alcohol to prevent over-oxidation.
Disconnection 2: The C3 aliphatic chain is constructed via an HWE olefination of 3-methoxyisoxazole-5-carbaldehyde, followed by a highly selective alkene reduction.
Disconnection 3: The core isoxazole is functionalized via O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate. O-methylation is strictly required early in the synthesis to lock the tautomeric state and prevent unwanted N-alkylation [1].
Retrosynthetic disconnection of 3-(3-Methoxyisoxazol-5-yl)propanal.
Step-by-Step Experimental Protocols
Phase 1: Core Functionalization
Step 1: O-Methylation to Methyl 3-methoxyisoxazole-5-carboxylate
Causality: 3-Hydroxyisoxazoles exist in tautomeric equilibrium with isoxazol-3-ones. Using a mild base (
K2CO3
) and an electrophile (
MeI
) in a polar aprotic solvent (DMF) kinetically favors O-alkylation over N-alkylation [1].
Protocol: To a stirred solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add
K2CO3
(1.5 eq). Stir for 15 minutes to ensure complete deprotonation, then add methyl iodide (1.5 eq) dropwise. Warm to room temperature and stir for 16 hours. Quench with water and extract with EtOAc.
Self-Validation: TLC (Hexane:EtOAc 3:1) will show a less polar spot.
1H
NMR will reveal a sharp singlet at ~4.02 ppm (
OCH3
), confirming O-methylation rather than N-methylation (which typically shifts further downfield) [4].
Phase 2: Aldehyde Generation for Homologation
Step 2: Reduction to (3-Methoxyisoxazol-5-yl)methanol
Protocol: Dissolve the ester from Step 1 in THF at 0 °C. Carefully add
LiAlH4
(1.1 eq) or
NaBH4
in MeOH. Stir for 2 hours. Quench via the Fieser method (
x
mL
H2O
,
x
mL 15%
NaOH
,
3x
mL
H2O
). Filter the granular aluminum salts and concentrate the filtrate.
Causality: The Fieser quench is critical to prevent the entrapment of the highly polar alcohol product in the aluminum hydroxide gel.
Step 3: Oxidation to 3-Methoxyisoxazole-5-carbaldehyde
Protocol: Dissolve the crude alcohol in DCM. Add activated
MnO2
(10.0 eq) and stir at room temperature for 12 hours. Filter through a pad of Celite and concentrate.
Causality:MnO2
is selected over Swern or Jones oxidations because it is highly selective for allylic/propargylic and heteroaromatic alcohols, yielding the aldehyde without over-oxidation to the carboxylic acid [3].
Phase 3: Chain Extension (Homologation)
Step 4: Horner-Wadsworth-Emmons (HWE) Olefination
Protocol: Suspend
NaH
(60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Add triethyl phosphonoacetate (1.2 eq) dropwise until gas evolution ceases. Add the aldehyde from Step 3 (1.0 eq) in THF. Stir for 3 hours at room temperature. Quench with saturated
NH4Cl
and extract with EtOAc.
Self-Validation: The formation of the E-alkene is thermodynamically driven.
1H
NMR will show two doublets with a coupling constant (
J
) of ~16 Hz, confirming the trans geometry of Ethyl (E)-3-(3-methoxyisoxazol-5-yl)acrylate.
Phase 4: Saturation and Final Oxidation
Step 5: Selective Alkene Reduction
Causality: Standard
Pd/C
catalyzed hydrogenation can cleave the isoxazole N-O bond. To prevent this, a chemical reductant like
NaBH4/NiCl2
(forming nickel boride in situ) is utilized to selectively reduce the conjugated alkene.
Protocol: Dissolve the acrylate in MeOH. Add
NiCl2⋅6H2O
(0.1 eq), cool to 0 °C, and carefully add
NaBH4
(3.0 eq) in small portions. The solution will turn black. Stir for 1 hour, quench with saturated
NH4Cl
, and extract with DCM to yield Ethyl 3-(3-methoxyisoxazol-5-yl)propanoate.
Step 6: Ester Reduction to 3-(3-Methoxyisoxazol-5-yl)propan-1-ol
Protocol: Treat the saturated ester with
LiAlH4
(1.1 eq) in THF at 0 °C for 2 hours. Quench using the Fieser method and isolate the primary alcohol.
Step 7: Mild Oxidation to Target Aldehyde
Protocol: Dissolve the alcohol in anhydrous DCM. Add Dess-Martin Periodinane (DMP, 1.2 eq) and a catalytic amount of
NaHCO3
(to buffer the liberated acetic acid, protecting the isoxazole ring). Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated
NaHCO3
and
Na2S2O3
. Extract with DCM.
Self-Validation: The final product is validated by a distinct aldehyde triplet at ~9.80 ppm in
1H
NMR and a positive 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain.
Forward synthesis workflow for 3-(3-Methoxyisoxazol-5-yl)propanal.
Quantitative Data Summaries
To ensure reproducibility across laboratories, the following table summarizes the expected physical properties and key spectroscopic diagnostic signals of the intermediates.
N-O Bond Cleavage: If mass spectrometry reveals a mass corresponding to
M+2
or
M+18
during Step 5, the isoxazole ring has undergone reductive cleavage to an enamino ketone. Immediately switch from
NaBH4/NiCl2
to Wilkinson's catalyst (
RhCl(PPh3)3
) under 1 atm
H2
to improve chemoselectivity and preserve the heterocycle[2].
Aldehyde Stability: 3-(3-Methoxyisoxazol-5-yl)propanal is prone to auto-oxidation and polymerization if left neat at room temperature. It must be stored as a dilute solution in DCM or THF at -20 °C, or used immediately in the subsequent reaction.
Tautomeric Purity: The initial starting material (methyl 3-hydroxyisoxazole-5-carboxylate) must be fully dissolved before the addition of
K2CO3
to ensure complete conversion to the enolate, preventing mixed O/N-alkylation products [4].
References
US11691982B2 - Thailanstatin analogs.
Structural Determinants of AMPA Agonist Activity in Analogues of 2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic Acid: Synthesis and Pharmacology.
Synthesis of Functional Isoxazole and Isothiazole Derivatives from[(5-Arylisoxazol-3-yl)methoxy]arylmethanols.
Technical Whitepaper: Physical Characteristics and Synthetic Utility of 3-(3-Methoxyisoxazol-5-yl)propanal
Executive Summary In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently utilized to impart metabolic stability and modulate lipophilicity. 3-(3-Methoxyisoxazol-5-yl)propanal is a highly s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently utilized to impart metabolic stability and modulate lipophilicity. 3-(3-Methoxyisoxazol-5-yl)propanal is a highly specialized, bifunctional intermediate. It combines the rigid, electron-rich geometry of a 3-methoxyisoxazole core with the versatile electrophilic reactivity of a terminal aliphatic aldehyde.
This technical guide provides an in-depth analysis of its physical characteristics, details a self-validating protocol for its synthesis via cryogenic reduction, and maps its downstream applications in the total synthesis of complex therapeutics, such as spliceosome inhibitors.
Structural and Physical Characteristics
Due to the reactive nature of the terminal aldehyde, 3-(3-Methoxyisoxazol-5-yl)propanal is typically synthesized in situ or stored under strict inert conditions. The physical properties outlined below are critical for predicting phase behavior during extraction and chromatographic purification.
Quantitative Data Summary
Property
Value
Derivation / Note
Chemical Name
3-(3-Methoxyisoxazol-5-yl)propanal
IUPAC Standard
Molecular Formula
C
7
H
9
NO
3
Exact Mass: 155.06
Molecular Weight
155.15 g/mol
Stoichiometric calculation
Physical State
Colorless to pale yellow oil
Extrapolated from related isoxazoles
Boiling Point
~240–260°C (760 mmHg)
Predicted via cheminformatics models
Density
1.15 ± 0.05 g/cm³
Predicted based on molar volume
Solubility Profile
Soluble in THF, DCM, EtOAc
High lipophilicity driven by the methoxy group
Stability and Degradation Pathways
Aldehydes tethered to heterocyclic systems are notoriously susceptible to auto-oxidation. Exposure to atmospheric oxygen initiates a radical chain reaction that rapidly converts the propanal into 3-(3-methoxyisoxazol-5-yl)propanoic acid, a known and stable derivative often utilized in tetracycline synthesis .
Handling Protocol: Upon isolation, the oil must be immediately sparged with Argon to displace dissolved oxygen. It must be stored in amber glass vials (to prevent photo-initiated radical formation) at -20°C.
Mechanistic Synthesis & Reaction Optimization
The primary challenge in synthesizing aliphatic aldehydes from ester precursors is preventing over-reduction to the primary alcohol. While Diisobutylaluminium hydride (DIBAL-H) is the traditional reagent for this transformation, Lithium Aluminum Hydride (LAH) can be utilized with exceptional yield if the thermodynamic environment is strictly controlled .
Objective: Synthesize 3-(3-Methoxyisoxazol-5-yl)propanal from its corresponding ester without over-reduction.
Step 1: Anhydrous Preparation
Action: Flame-dry a round-bottom flask under argon. Dissolve the starting ester (e.g., methyl 3-(3-methoxyisoxazol-5-yl)propanoate, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.3 M concentration).
Step 2: Cryogenic Hydride Transfer
Action: Submerge the reaction vessel in a dry ice/acetone bath, allowing the internal temperature to equilibrate to exactly -78°C. Initiate the dropwise addition of LAH (1.0 eq, 2M in THF) via a syringe pump over 15 minutes.
Causality & Mechanism: At -78°C, the initial hydride attack forms a lithium-aluminum alkoxide tetrahedral intermediate. The cryogenic temperature kinetically freezes this intermediate, preventing the collapse and ejection of the alkoxide leaving group. If the intermediate were to collapse prematurely, the resulting aldehyde—being highly electrophilic—would rapidly undergo a second hydride reduction to the undesired primary alcohol.
Step 3: Self-Validating Reaction Monitoring
Action: After 30 minutes of stirring at -78°C, extract a 10 µL aliquot, quench into a micro-vial containing EtOAc/H
2
O, and spot the organic layer onto a silica gel TLC plate. Elute with 30% EtOAc in Hexanes. Stain the plate using a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip.
Validation Logic: The 2,4-DNP stain is highly specific for aldehydes, forming a bright yellow/orange hydrazone precipitate. The starting ester remains invisible to DNP. The appearance of a distinct, DNP-active spot at
Rf
~0.4 confirms both the presence of the target aldehyde and the completion of the reaction.
Step 4: Controlled Quenching
Action: Quench the reaction at -78°C by slowly adding ethyl acetate (to consume unreacted LAH), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Warm to room temperature and stir vigorously for 1 hour.
Causality: Rochelle's salt chelates the aluminum byproducts, breaking up the viscous emulsion and allowing for clean phase separation during extraction.
Mechanistic pathway of cryogenic LAH reduction preventing over-reduction.
Downstream Applications in Drug Discovery
The terminal aldehyde of 3-(3-Methoxyisoxazol-5-yl)propanal serves as a versatile electrophilic hub for late-stage functionalization.
1. Spliceosome Inhibitors (Thailanstatin Analogs):
In the synthesis of Thailanstatin analogs—potent inhibitors of the RNA spliceosome—this exact structural motif is utilized to append complex diene side chains. The propanal undergoes a Wittig olefination with a specialized phosphonium ylide to build the macrocyclic core of the drug .
2. Pharmacophore Library Generation:
The aldehyde readily undergoes reductive amination with various primary and secondary amines using Sodium triacetoxyborohydride (NaBH(OAc)
3
). The stability of the isoxazole ring under these mildly reductive conditions makes this intermediate highly valuable for generating diverse amine libraries for high-throughput screening.
Downstream synthetic utility of the propanal intermediate in drug discovery.
References
Process Research and Development of an Enantiomerically Enriched Allyic Amine, One of the Key Intermediates for the Manufacture of Synthetic Tetracyclines
Source: Organic Process Research & Development, ACS Publications
URL:[Link]
Thailanstatin analogs (WO2019060398A1)
Exploratory
Physicochemical Profiling and Solubility Dynamics of 3-(3-Methoxyisoxazol-5-YL)propanal
Executive Summary In modern drug discovery, highly functionalized heterocyclic intermediates dictate the success of downstream synthetic scale-up and final drug formulation. 3-(3-Methoxyisoxazol-5-yl)propanal has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, highly functionalized heterocyclic intermediates dictate the success of downstream synthetic scale-up and final drug formulation. 3-(3-Methoxyisoxazol-5-yl)propanal has emerged as a critical electrophilic building block. It is prominently featured in the synthesis of complex therapeutics, including [1] and targeted protein degraders such as [2].
Understanding the solubility profile of this specific propanal derivative is not merely a formulation exercise; it is a prerequisite for designing high-yield reductive aminations and preventing artifactual degradation during storage. This whitepaper deconstructs the structural causality behind its solvation behavior and provides a self-validating protocol for empirical solubility determination.
Structural Causality and Solvation Thermodynamics
The solvation dynamics of 3-(3-Methoxyisoxazol-5-yl)propanal are governed by the interplay between its two primary structural domains:
The 3-Methoxyisoxazole Core: The heteroaromatic ring, enriched by the electron-donating methoxy group, acts as a potent hydrogen-bond acceptor. While the methoxy group introduces a degree of lipophilicity compared to a hydroxyl analog, the nitrogen and oxygen atoms within the isoxazole ring maintain strong dipole-dipole interactions with polar solvents.
The Propanal Moiety: The three-carbon aldehyde chain is highly polar and reactive. In aqueous media, aldehydes exist in equilibrium with their corresponding hydrates (gem-diols), which transiently increases apparent aqueous solubility but complicates kinetic measurements.
Solvation dynamics of 3-(3-Methoxyisoxazol-5-yl)propanal based on its functional moieties.
Predictive Physicochemical Parameters
Before executing empirical assays, we establish a predictive baseline. Drawing parallels from its heavily utilized oxidized analog,[3][4], we can map the fundamental physicochemical properties that drive its solubility.
Table 1: Predictive Physicochemical Parameters
Parameter
Value
Causality / Impact on Solvation
Molecular Weight
155.15 g/mol
Low molecular weight ensures high diffusivity and rapid solvation kinetics.
LogP (Predicted)
0.6 - 0.9
Amphiphilic nature; ensures miscibility in both aqueous buffers and organic media.
TPSA
~55.4 Ų
Moderate polarity prevents self-aggregation in non-polar solvents like hexane.
H-Bond Acceptors
4
Drives aqueous solubility via hydrogen bonding with water molecules.
H-Bond Donors
0
Lack of donors prevents strong intermolecular crystal lattice formation (often an oil/low-melting solid).
Empirical Solubility Matrix
The dual nature of the molecule allows it to be highly soluble in polar aprotic solvents while maintaining workable solubility in aqueous systems. However, its high solubility in water necessitates careful solvent selection during extractive workups, often requiring back-extraction with solvents like isopropyl acetate (iPrOAc) to prevent product loss[3].
Table 2: Empirical Solubility Matrix at 25°C
Solvent System
Solubility Range (mg/mL)
Application Context
Water (pH 7.4 Buffer)
15 - 25
Biological assays; requires immediate use due to hydration/oxidation risks.
Dichloromethane (DCM)
> 100
Primary solvent for downstream reductive aminations.
Dimethyl Sulfoxide (DMSO)
> 100
Ideal for long-term storage of concentrated stock solutions (under Argon).
Isopropyl Acetate (iPrOAc)
40 - 60
Preferred organic phase for extractive workups during upstream synthesis.
Hexane
< 5
Effective anti-solvent for precipitation or column chromatography loading.
Self-Validating Experimental Protocols
The Causality of the Protocol: Aldehydes are notoriously prone to auto-oxidation, rapidly converting to their corresponding carboxylic acids in the presence of dissolved oxygen. If a standard shake-flask method is used without safeguards, the measured "solubility" will artificially inflate due to the higher aqueous solubility of the oxidized byproduct.
To ensure Trustworthiness , the following protocol is designed as a self-validating system. It utilizes ultracentrifugation instead of filtration (to prevent the lipophilic isoxazole from binding to filter membranes) and couples concentration measurement with MS-based purity confirmation.
Self-validating thermodynamic solubility workflow with integrated oxidation monitoring.
Preparation & Degassing: Purge all aqueous buffers (e.g., PBS pH 7.4) with Argon gas for 30 minutes to displace dissolved oxygen.
Sample Loading: In an amber glass vial (to prevent photo-oxidation), add an excess of 3-(3-Methoxyisoxazol-5-yl)propanal (~50 mg) to 1.0 mL of the degassed buffer. Blanket the headspace with Argon and seal tightly.
Isothermal Equilibration: Agitate the vial on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for exactly 24 hours.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes. Do not use syringe filters, as the isoxazole moiety exhibits non-specific binding to standard PTFE/Nylon membranes, which skews quantitative recovery.
Self-Validating Quantification (HPLC-UV/MS): Dilute an aliquot of the clear supernatant in the mobile phase. Analyze via HPLC-UV (λ = 215 nm) coupled with Mass Spectrometry.
Validation Check: The MS trace must confirm the primary peak is the propanal (
m/z≈156
[M+H]+). If the oxidized propanoic acid byproduct (
m/z≈172
[M+H]+) exceeds 2% Total Area Under Curve (AUC), the solubility data point is invalidated and the assay must be repeated with stricter anaerobic controls.
Implications for Downstream Synthesis
The solubility profile of 3-(3-Methoxyisoxazol-5-yl)propanal directly dictates its utility in complex syntheses. Because it is highly soluble in Dichloromethane (DCM) and miscible with alcohols, reductive aminations—a common step in generating[2]—are optimally performed in DCM/MeOH mixtures. The high solubility ensures that the electrophile remains fully dissolved, maximizing collision frequency with complex, sterically hindered amine nucleophiles, thereby driving the reaction to completion before aldehyde degradation can occur.
References
Vertex Pharmaceuticals Inc. "Thailanstatin analogs." US Patent 11691982B2.
Cullgen Inc. "Smarca degraders and uses thereof." WIPO Patent WO2023278402A1.
Bürki, C., et al. "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid." Organic Process Research & Development, ACS Publications, 2024. Available at:[Link]
Angene Chemical. "5-Isoxazolepropanoic acid, 3-methoxy- (Physicochemical Properties)." Angene Chemical Database. Available at:[Link]
Discovery and Development of Novel Isoxazole Compounds: A Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, five-membered heterocyclic scaffolds play an indispensable role in drug discovery. Among these, the isoxazole ring—characterized by adjacent nitrogen and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, five-membered heterocyclic scaffolds play an indispensable role in drug discovery. Among these, the isoxazole ring—characterized by adjacent nitrogen and oxygen atoms—has emerged as a highly privileged pharmacophore[1]. Currently ranking 33rd among the most frequently utilized heterocyclic rings in FDA-approved drugs[2], isoxazoles are foundational to blockbuster therapeutics such as valdecoxib, leflunomide, and sulfamethoxazole[2]. This technical guide explores the physiochemical rationale behind isoxazole selection, details quantitative pharmacological efficacies, and provides self-validating protocols for advanced, regioselective synthetic methodologies.
Physiochemical Rationale of the Isoxazole Pharmacophore
The integration of an isoxazole ring into a drug candidate is rarely arbitrary; it is a calculated structural modification designed to optimize both pharmacodynamics and pharmacokinetics[1],[3].
Noncovalent Interaction Capacity: The isoxazole ring acts as a robust hydrogen bond acceptor via its nitrogen and oxygen atoms, while its unsaturated, electron-rich aromatic structure facilitates strong
π−π
stacking interactions with target protein residues[1],[4].
Optimal Lipophilicity: The unsubstituted isoxazole core possesses a calculated partition coefficient (cLogP) of approximately 0.334 at physiological pH (7.4)[1]. This ideal lipophilicity enhances membrane permeability without inducing the high toxicity often associated with overly lipophilic compounds.
Controlled Metabolic Lability: The relatively weak nitrogen-oxygen bond provides a predictable site for enzymatic ring cleavage[2]. This unique property allows isoxazoles to be utilized as highly effective prodrugs, releasing active metabolites precisely within target physiological environments[4].
Pharmacological Landscape & Quantitative Efficacy
Isoxazole derivatives exhibit a remarkably broad spectrum of biological activities, primarily due to their ability to interact with a diverse array of protein targets[1],[3]. Recent molecular hybridization strategies—such as fusing isoxazoles with chalcones or oxazoles—have yielded novel compounds with exceptional multitarget efficacy[5].
Table 1: Quantitative Efficacy of Novel Isoxazole Derivatives
Advanced Synthetic Methodologies & Green Chemistry
The synthesis of isoxazoles has historically relied on the condensation of 1,3-dicarbonyl compounds with hydroxylamine or the 1,3-dipolar cycloaddition of alkynes with nitrile oxides[6]. However, modern drug discovery demands high regiochemical fidelity and environmental sustainability.
Regioselective Metal Catalysis: Uncatalyzed cycloadditions typically yield an inseparable mixture of 3,4- and 3,5-disubstituted isomers. The introduction of Cu(I) catalysts strictly dictates regiochemistry, exclusively yielding the 3,5-isomer[6].
Oxidation/Cyclization Sequences: Recent advancements include a one-pot oxidation of propargylamines to oximes, followed by a CuCl-mediated intramolecular cyclization, allowing for broad functional group compatibility[7].
Ultrasound-Assisted Green Synthesis: To minimize environmental impact, researchers are leveraging acoustic cavitation (20~100 kHz) to induce microbubble collapse in the reaction medium. This localized extreme energy dramatically accelerates reaction rates, reducing traditional heating times from hours to minutes while improving yields[8].
Workflow for regioselective isoxazole synthesis based on precursor and catalyst selection.
To ensure reproducibility and high yield, the following protocol details the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC-analog) for synthesizing 3,5-disubstituted isoxazoles[6].
Causality & Rationale: By introducing a Copper(I) catalyst, the terminal alkyne forms a copper acetylide intermediate. This lowers the activation energy barrier and sterically dictates the regiochemical fidelity, preventing the formation of the 3,4-isomer[6].
Step-by-Step Methodology
Step 1: Catalyst Complexation
Action: In a flame-dried round-bottom flask under an inert N
2
atmosphere, add Copper(I) iodide (CuI, 5 mol%) and tris-(benzyltriazolylmethyl)amine (TBTA, 5 mol%). Dissolve in a 1:1 mixture of t-BuOH and H
2
O (10 mL).
Causality: The TBTA ligand is critical; it stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II). The biphasic aqueous solvent exploits the hydrophobic effect to aggregate organic reactants, accelerating the cycloaddition.
Validation Checkpoint: The solution must form a homogeneous, slightly tinted complex, visually confirming successful ligand binding before reactant addition.
Step 2: In Situ Nitrile Oxide Generation
Action: Add the terminal alkyne (1.0 mmol) and the aldoxime precursor (1.2 mmol) to the flask. Subsequently, add sodium ascorbate (10 mol%) and triethylamine (Et
3
N, 2.0 mmol) to initiate generation[6].
Causality: Nitrile oxides are highly reactive and prone to dimerization into unwanted furoxans. Generating them in situ ensures they immediately react with the stable copper acetylide intermediate, suppressing side reactions.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The rapid disappearance of the aldoxime spot confirms successful in situ generation and immediate consumption.
Step 3: Cycloaddition and Self-Validating Workup
Action: Stir the mixture vigorously at room temperature for 4-12 hours[6]. Quench with distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Causality: Room temperature is sufficient due to the catalytic lowering of the activation energy; elevated temperatures risk thermal decomposition of the nitrile oxide[6].
Validation Checkpoint (Self-Validating System): Before proceeding to column chromatography, analyze the crude product via
1
H NMR. The presence of a distinct, sharp singlet at
δ
6.0–6.8 ppm (representing the C4 proton of the isoxazole ring) unequivocally confirms the exclusive formation of the 3,5-disubstituted isomer, validating the regioselectivity of the entire system.
Mechanism of Action: Target Inhibition Dynamics
Isoxazoles act as potent competitive inhibitors in various enzymatic pathways. A classic example is the inhibition of Cyclooxygenase-2 (COX-2) by isoxazole derivatives like valdecoxib[3]. The isoxazole ring inserts into the hydrophobic side pocket of the COX-2 active site, utilizing its oxygen and nitrogen atoms to form critical hydrogen bonds with Arg120 and Tyr355, thereby blocking arachidonic acid from entering the catalytic channel.
Mechanism of action of isoxazole-based COX-2 inhibitors in the inflammatory cascade.
Future Perspectives
The future of isoxazole discovery lies in computational chemistry and advanced molecular hybridization[5]. By utilizing in silico modeling to predict the binding affinities of novel isoxazole-oxazole or isoxazole-chalcone hybrids, researchers can rapidly expedite the optimization of drug candidates. Coupled with green synthetic methodologies like ultrasonic irradiation[8], the development pipeline for these privileged scaffolds will become significantly more sustainable and efficient.
An In-Depth Technical Guide to the Therapeutic Targets of Isoxazole Compounds
Abstract The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique el...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the key therapeutic targets of isoxazole-containing compounds, delving into their mechanisms of action across major disease areas including oncology, inflammation, neurological disorders, infectious diseases, and metabolic conditions. We will dissect the causal relationships between chemical structure and biological activity, present validated experimental protocols for target engagement, and summarize critical quantitative data to provide researchers and drug development professionals with a robust framework for advancing isoxazole-based drug discovery.
Targeting Protein Kinases and Proliferation Pathways in Oncology
The dysregulation of protein kinases and cell survival pathways is a hallmark of cancer. The isoxazole scaffold has proven to be an exceptionally versatile framework for designing potent and selective inhibitors that interfere with these critical oncogenic processes.[4]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor Tyrosine Kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are crucial mediators of angiogenesis and cell proliferation, making them prime targets for cancer therapy.[5] Isoxazole derivatives have been engineered to function as ATP-competitive inhibitors, occupying the kinase hinge region and extending into a hydrophobic back pocket, thereby blocking downstream signaling.[5] Structure-activity relationship (SAR) studies have identified 3-amino-benzo[d]isoxazoles as a particularly potent class, with modifications to appended moieties like N,N'-diphenyl urea being essential for high-affinity binding.[5][6]
Caption: Isoxazole inhibitors block RTK signaling at the ATP-binding site.
Modulation of Chaperone and Cytoskeletal Proteins
Beyond kinases, isoxazole compounds target other essential proteins for cancer cell survival.
Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone critical for the stability of numerous oncoproteins.[7] Isoxazole derivatives, such as NVP-AUY922, are potent HSP90 inhibitors, leading to the degradation of its client proteins and subsequent cancer cell death.[7]
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Certain isoxazole compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which causes mitotic arrest and triggers apoptosis.[7][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
Materials:
Purified recombinant kinase (e.g., VEGFR2)
Kinase-specific substrate peptide
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
ATP solution (at or near Km for the kinase)
Isoxazole test compound stock solution (in DMSO)
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
White, opaque 96- or 384-well assay plates
Multichannel pipette, plate reader with luminescence detection
Methodology:
Compound Preparation: Prepare a serial dilution of the isoxazole test compound in DMSO. A typical starting concentration is 100 µM, diluted in a 10-point, 3-fold series.
Reaction Setup:
a. To each well of the assay plate, add the kinase assay buffer.
b. Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include DMSO-only wells for positive (100% activity) and no-enzyme wells for negative (0% activity) controls.
c. Add the purified kinase to all wells except the negative control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[11]
Initiate Kinase Reaction: Start the reaction by adding a mixture of the kinase substrate and ATP.[11]
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 60 minutes), optimized for linear reaction kinetics.
Detection:
a. Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
b. Add a volume of Kinase-Glo® reagent equal to the volume in the well.
c. Incubate for 10 minutes to allow the luminescent signal to stabilize.
Data Acquisition: Measure luminescence using a plate reader.
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Targeting Enzymes in Inflammation
Chronic inflammation underlies numerous diseases. Isoxazole derivatives, most notably the 'coxib' class of drugs, are well-established for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Selective COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) catalyze a key step in the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation.[14] The therapeutic rationale is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects like gastrointestinal irritation.[14] Isoxazole-containing drugs like Valdecoxib and Parecoxib achieve this selectivity through structural features that allow them to bind preferentially to the larger, more accommodating active site of the COX-2 enzyme.[12][15]
Caption: Selective inhibition of COX-2 by isoxazoles blocks inflammatory prostaglandins.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol allows for the simultaneous determination of a compound's inhibitory activity against both COX isoforms, enabling assessment of selectivity. The assay measures the peroxidase activity of COX, which converts a probe into a highly fluorescent product.
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Black, flat-bottom 96-well plates
Fluorescence plate reader (Ex/Em = 535/587 nm)
Methodology:
Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the black 96-well plate. Include appropriate controls.
Reaction Incubation:
a. Add the ADHP probe to all wells.
b. Add either the COX-1 or COX-2 enzyme solution to the appropriate wells.
c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
Initiate Reaction: Start the reaction by adding the arachidonic acid substrate to all wells.
Signal Development: Incubate the plate for 10 minutes at room temperature, protected from light.
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Analysis: Calculate percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values for each isoform and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Targeting Neurological Pathways
Isoxazole derivatives have shown significant promise in treating complex neurological and neurodegenerative disorders by modulating key enzymes and receptors in the central nervous system (CNS).[9][12]
Monoamine Oxidase B (MAO-B) Inhibition
In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for degrading dopamine in the brain.[16] Inhibiting MAO-B increases dopamine levels, providing symptomatic relief. Phenylisoxazole carbohydrazides have been developed as potent, selective, and reversible MAO-B inhibitors, showing neuroprotective effects in preclinical models of Parkinson's disease.[16][17]
Cholinesterase (AChE/BChE) Inhibition
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a validated therapeutic strategy.[18] Isoxazole-based hybrid compounds have been synthesized that show significant, and in some cases highly selective, inhibitory activity against these cholinesterases.[19]
Other CNS Targets
The versatility of the isoxazole scaffold extends to other CNS targets, including:
GABA-A α5 Receptor: Positive allosteric modulators of this receptor are being investigated for cognitive disorders like Alzheimer's disease.[9]
Nicotinic Acetylcholine Receptor (nAChR): Modulators of the α7 subtype could be beneficial for cognitive impairment in schizophrenia and Parkinson's disease.[9]
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives have emerged as a promising class, with activity against both Gram-positive and Gram-negative bacteria as well as various fungi.[1][20] The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[1][21] The combination of the isoxazole core with other bioactive pharmacophores, such as thiazole, has been a successful strategy to generate hybrid molecules with potent antimicrobial and antitubercular activity.[22][23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, a key metric for assessing potency.
Materials:
Bacterial or fungal strains
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
Isoxazole test compound
Sterile 96-well microtiter plates
Positive control antibiotic (e.g., Ciprofloxacin)
Spectrophotometer or plate reader (optional, for OD measurement)
Methodology:
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
Compound Dilution: Prepare a 2-fold serial dilution of the isoxazole compound directly in the wells of the microtiter plate using the growth medium. Final volumes should be 50 or 100 µL.
Inoculation: Add an equal volume of the standardized inoculum to each well, including a growth control well (no compound) and a sterility control well (no inoculum).
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Emerging Targets in Metabolic Disorders
Isoxazole compounds are increasingly being explored for the treatment of metabolic diseases like type 2 diabetes, obesity, and non-alcoholic steatohepatitis by targeting nuclear receptors and G-protein coupled receptors (GPCRs).[25]
Farnesoid X Receptor (FXR) Agonism
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[26] FXR agonists have shown therapeutic potential in liver diseases. Novel isoxazole derivatives have been identified as potent FXR agonists with nanomolar efficacy in transactivation assays and have demonstrated protective effects in preclinical models of liver injury.[26]
Caption: Isoxazole agonists activate the FXR nuclear receptor pathway.
Modulation of Adipogenesis
Dysfunctional adipose tissue contributes significantly to metabolic disorders. Regulating adipogenesis, the process of fat cell formation, is a promising therapeutic strategy.[27] Isoxazole-dihydropyrimidinone hybrids have been shown to inhibit adipogenesis in cell lines by suppressing key adipogenic markers like PPARγ and C/EBPα, and to improve lipid profiles in animal models of dyslipidemia.[27] Other isoxazole compounds have been found to activate G-protein-coupled receptor 120 (GPR120), which plays a role in regulating blood glucose homeostasis.[25]
Conclusion
The isoxazole scaffold is a remarkably versatile and enduringly relevant core in drug discovery.[1][12] Its derivatives have been successfully developed to interact with a wide array of therapeutic targets, including enzymes, receptors, and structural proteins. The ability to readily modify the isoxazole ring system allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent, selective, and multi-targeted agents.[3][28] From established applications in oncology and inflammation to emerging roles in metabolic and neurological diseases, the continued exploration of isoxazole chemistry promises to deliver next-generation therapeutics to address significant unmet medical needs.
References
The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery - Benchchem. (benchchem.com)
Advances in isoxazole chemistry and their role in drug discovery - PMC. (ncbi.nlm.nih.gov)
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (mdpi.com)
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (ncbi.nlm.nih.gov)
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (benthamscience.com)
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (rjptonline.org)
A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Guide for Researchers - Benchchem. (benchchem.com)
3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. (pubs.acs.org)
The Isoxazole Core: A Journey from Discovery to Drug Design - Benchchem. (benchchem.com)
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (pubmed.ncbi.nlm.nih.gov)
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (pubmed.ncbi.nlm.nih.gov)
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (pubs.rsc.org)
A review of isoxazole biological activity and present synthetic techniques. (ijcrt.org)
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - MDPI. (mdpi.com)
New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy - Taylor & Francis. (tandfonline.com)
New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration - PMC. (ncbi.nlm.nih.gov)
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - MDPI. (mdpi.com)
3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. (pubs.acs.org)
Isoxazole–(iso)oxazole hybrids to treat metabolic disorders. - ResearchGate. (researchgate.net)
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (sciencedirect.com)
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (frontiersin.org)
Novel isoxazole-dihydropyrimidinone compound shows promise for dyslipidemia and obesity | BioWorld. (bioworld.com)
(PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents - ResearchGate. (researchgate.net)
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - EIJST. (eijst.org.uk)
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Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies | Request PDF - ResearchGate. (researchgate.net)
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Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - MDPI. (mdpi.com)
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (pubs.acs.org)
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METABOLIC EFFECTS OF ISOXAZOLES 777 Materials) which limits the variety of cyto- logical techniques to which the discs can be su - Ovid. (ovidsp.ovid.com)
Application Note: Comprehensive Synthesis and Homologation Protocol for 3-(3-Methoxyisoxazol-5-YL)propanal
Executive Summary & Mechanistic Rationale The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal represents a critical workflow for researchers developing novel GABA antagonists and anti-inflammatory agents. Isoxazole heter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal represents a critical workflow for researchers developing novel GABA antagonists and anti-inflammatory agents. Isoxazole heterocycles present unique synthetic challenges; primarily, the N-O bond is susceptible to reductive cleavage, and the ring system exhibits a high thermal decomposition energy, necessitating stringent safety assessments like O.R.E.O.S. (Oxygen balance/Rule of 6/Explosive functional group/Onset temperature/Scale)[1].
To overcome these challenges, this protocol avoids harsh conditions by utilizing a highly controlled, six-step bottom-up synthesis. The strategy begins with the photoflow bromination of dimethyl fumarate to safely construct the isoxazole core[1]. Following methylation to lock the tautomeric 3-hydroxy group[2], a two-carbon homologation extends the chain to a propanoic acid derivative. Finally, a chemoselective redox sequence is employed: borane-THF (BH₃·THF) gently reduces the carboxylic acid to an alcohol without cleaving the heterocycle[3], followed by a selective Pyridinium Chlorochromate (PCC) oxidation to arrest the molecule at the target propanal, strictly preventing over-oxidation[4].
Process Visualization
Figure 1: Synthetic workflow for 3-(3-Methoxyisoxazol-5-YL)propanal from dimethyl fumarate.
Quantitative Data & Yield Summary
The following table summarizes the expected quantitative outcomes for the homologation and reduction sequence based on optimized bench-scale parameters.
Step
Transformation
Key Reagents
Time / Temp
Expected Yield
Purity (HPLC)
1
Isoxazole Core Formation
Br₂, hν; Hydroxyurea
24 h / RT
~66%
>95%
2
Methylation
MeI, K₂CO₃, DMF
14 h / 0 °C to RT
~85%
>98%
3
Ester Reduction
NaBH₄, MeOH
4 h / 0 °C to RT
~92%
>95%
4
Homologation
SOCl₂; Malonate; HCl
18 h / Reflux
~74%
>95%
5
Acid Reduction
BH₃·THF
6 h / 0 °C to RT
~86%
>98%
6
Selective Oxidation
PCC, DCM
2 h / RT
~78%
>97%
Step-by-Step Experimental Protocols
Phase 1: Core Protection and Reduction
Protocol 1.1: Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate
Causality: The 3-hydroxyisoxazole core is prone to tautomerization and side reactions during downstream nucleophilic substitutions. Converting it to a methoxy ether provides essential steric and electronic stability[2].
Procedure:
Dissolve methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF) and cool to 0 °C using an ice bath.
Add Potassium Carbonate (K₂CO₃, 1.5 eq) followed by dropwise addition of Methyl Iodide (MeI, 1.5 eq)[2].
Remove the ice bath and allow the mixture to stir at room temperature for 14 hours.
Self-Validation: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the highly polar starting material.
Pour the reaction mixture into an ice-cold 0.5 M HCl aqueous solution to quench. Extract the aqueous layer with Diethyl Ether (5 × 80 mL).
Wash combined organic layers with brine, dry over MgSO₄, and concentrate to yield methyl 3-methoxyisoxazole-5-carboxylate .
Protocol 1.2: Reduction to (3-Methoxyisoxazol-5-yl)methanol
Procedure: Dissolve the ester from Protocol 1.1 in Methanol at 0 °C. Slowly add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise. Stir for 4 hours, quench with saturated NH₄Cl, and extract with EtOAc to yield the primary alcohol.
Phase 2: Two-Carbon Homologation
Protocol 2.1: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Causality: Direct synthesis of the propanal chain is synthetically difficult. A robust two-carbon homologation via malonate chemistry ensures high fidelity and scalability[1].
Procedure:
Treat (3-Methoxyisoxazol-5-yl)methanol with Thionyl Chloride (SOCl₂, 1.2 eq) in DCM at 0 °C to generate the highly reactive 5-(chloromethyl)-3-methoxyisoxazole intermediate. Concentrate under vacuum.
In a separate dry flask, deprotonate commercially available triethyl methanetricarboxylate with Sodium Hydride (NaH) in THF.
Introduce the chloromethyl intermediate to the malonate solution and stir at room temperature for 12 hours.
Subject the resulting alkylated intermediate to acidic hydrolysis (6M HCl) under reflux for 6 hours. This induces a double decarboxylation event, yielding 3-(3-methoxyisoxazol-5-yl)propanoic acid [1].
Phase 3: Chemoselective Redox Sequence to Target Propanal
Protocol 3.1: Reduction to 3-(3-Methoxyisoxazol-5-yl)propan-1-ol
Causality: Strong reducing agents like LiAlH₄ can cause reductive cleavage of the isoxazole N-O bond. Borane-THF is a milder alternative that chemoselectively reduces carboxylic acids to alcohols while preserving sensitive heterocycles[3].
Procedure:
Dissolve 3-(3-methoxyisoxazol-5-yl)propanoic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
Add a 1.0 M solution of BH₃·THF (1.5 eq) dropwise over 30 minutes.
Stir the reaction at room temperature for 6 hours.
Carefully quench the reaction by the dropwise addition of Methanol (Caution: H₂ gas evolution) to destroy excess borane.
Concentrate the mixture and purify via silica gel chromatography to isolate the pure propanol derivative.
Protocol 3.2: Selective Oxidation to 3-(3-Methoxyisoxazol-5-yl)propanal
Causality: Aldehydes are highly susceptible to over-oxidation to carboxylic acids. Pyridinium Chlorochromate (PCC) operating in anhydrous conditions strictly prevents the formation of the hydrate intermediate, effectively arresting the reaction at the aldehyde stage[4].
Procedure:
Suspend PCC (1.5 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask.
Slowly add a solution of 3-(3-methoxyisoxazol-5-yl)propan-1-ol (1.0 eq) in DCM to the stirring PCC suspension.
Allow the reaction to proceed at room temperature for 2 hours.
Self-Validation: The reaction mixture will undergo a distinct color change from bright orange (Cr₂O₇²⁻) to a dark brown/green tar (Cr³⁺), visually confirming the oxidation event[4].
Dilute the mixture with Diethyl Ether and filter it through a pad of silica gel to trap the chromium byproducts.
Remove the solvent from the filtrate under reduced pressure to yield the crude propanal. Purify via short-path distillation or flash chromatography to obtain the final target: 3-(3-Methoxyisoxazol-5-YL)propanal .
References
1.[1] Title: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
3.[3] Title: Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives
Source: PMC (National Institutes of Health)
URL: [Link]
Application Note: Experimental Protocol for the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanal
Introduction & Mechanistic Rationale Isoxazole derivatives, particularly 3-methoxyisoxazoles, are critical building blocks in medicinal chemistry. They frequently serve as bioisosteres for carboxylic acids or amides in t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Isoxazole derivatives, particularly 3-methoxyisoxazoles, are critical building blocks in medicinal chemistry. They frequently serve as bioisosteres for carboxylic acids or amides in the development of GABA receptor agonists, muscarinic ligands, and complex natural product analogs (e.g., thailanstatins). The synthesis of 3-(3-methoxyisoxazol-5-yl)propanal requires a highly controlled sequence to prevent the degradation of the sensitive isoxazole core, which exhibits high thermal decomposition energy.
This protocol outlines a scalable, self-validating synthetic workflow. It leverages photoflow chemistry for the safe assembly of the isoxazole core [1], followed by a highly selective Weinreb amide-mediated partial reduction [2] to yield the target aldehyde without over-reduction to the corresponding alcohol.
Retrosynthetic Analysis & Pathway Design
The target aldehyde is accessed via the homologation of methyl 3-methoxyisoxazole-5-carboxylate. The robust intermediate, 3-(3-methoxyisoxazol-5-yl)propanoic acid , is synthesized using a photoflow-enabled bromination of dimethyl fumarate. This flow approach strictly controls residence time and heat dissipation, minimizing the accumulation of hazardous energetic intermediates [1].
Direct reduction of the propanoic acid or its ester to an aldehyde is notoriously prone to over-reduction. To prevent this, the propanoic acid is first converted into a Weinreb amide (N-methoxy-N-methylamide). Upon treatment with Diisobutylaluminum hydride (DIBAL-H), the Weinreb amide forms a stable tetrahedral metal-chelate intermediate. This intermediate collapses exclusively upon aqueous quenching, ensuring high-fidelity transformation to the aldehyde[2].
Visualization of the Synthetic Workflow
Synthetic workflow from dimethyl fumarate to 3-(3-methoxyisoxazol-5-yl)propanal via Weinreb amide.
Experimental Protocols
Phase 1: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid (Precursor)
(Adapted from the scalable route developed by )
Procedure : Dimethyl fumarate undergoes photoflow bromination followed by condensation with hydroxyurea to yield methyl 3-hydroxyisoxazole-5-carboxylate. Subsequent methylation (MeI, K
2
CO
3
) provides methyl 3-methoxyisoxazole-5-carboxylate. Reduction with NaBH
4
in EtOH yields the corresponding alcohol, which is then chlorinated (SOCl
2
) and subjected to nucleophilic substitution with triethyl methanetricarboxylate. Decarboxylative hydrolysis affords the precursor, 3-(3-methoxyisoxazol-5-yl)propanoic acid.
Causality & Safety Insight : The photoflow bromination mitigates the severe thermal hazards associated with isoxazole ring formation. Traditional batch reactions risk thermal runaway due to the high decomposition energy of the heterocycle.
Phase 2: Synthesis of N-Methoxy-N-methyl-3-(3-methoxyisoxazol-5-yl)propanamide
Dissolve 3-(3-methoxyisoxazol-5-yl)propanoic acid (10 mmol) in anhydrous DCM (50 mL, 0.2 M) under an inert argon atmosphere.
Add N,O-dimethylhydroxylamine hydrochloride (12 mmol) and N,N-diisopropylethylamine (DIPEA, 30 mmol). Stir for 10 minutes at 0 °C.
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt).
Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.
Workup : Quench with saturated aqueous NaHCO
3
(30 mL). Extract with DCM (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the Weinreb amide.
Causality Insight : HOBt is critical here as it suppresses the formation of unreactive N-acylurea byproducts, ensuring efficient coupling. The resulting N-methoxy-N-methylamide is uniquely stable against nucleophilic attack at the carbonyl carbon until the desired hydride reduction is initiated.
Phase 3: DIBAL-H Reduction to 3-(3-Methoxyisoxazol-5-yl)propanal
Reagents : Weinreb amide intermediate (1.0 eq), DIBAL-H (1.0 M in hexanes, 1.1 eq), Anhydrous THF.
Procedure :
Dissolve the Weinreb amide (5 mmol) in anhydrous THF (25 mL) under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise add DIBAL-H (5.5 mmol) over 15 minutes to maintain the internal temperature below -70 °C.
Stir at -78 °C for 2 hours. Monitor reaction completion via TLC (UV active, KMnO
4
stain).
Quench : Carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 15 mL) at -78 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 to 2 hours until the biphasic layers clarify.
Extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over MgSO
4
, filter, and concentrate in vacuo.
Purify the crude product via silica gel chromatography to isolate pure 3-(3-methoxyisoxazol-5-yl)propanal.
Causality Insight : The strict low temperature (-78 °C) and the use of exactly 1.1 equivalents of DIBAL-H prevent the unwanted cleavage of the isoxazole's methoxy group. Rochelle's salt is mandatory during the workup; it chelates the aluminum byproducts, breaking down the highly stable, gelatinous aluminum emulsion and allowing for efficient phase separation and high product recovery.
Quantitative Data & Validation Metrics
The following table summarizes the quantitative metrics, expected yields, and critical parameters for each step of the synthetic workflow to ensure reproducibility.
Step
Transformation
Key Reagents
Temp (°C)
Expected Yield (%)
Purity (HPLC)
1
Core Assembly & Homologation
Dimethyl fumarate, Br
2
, Hydroxyurea
Photoflow (rt)
~66% (over 2 steps)
>98%
2
Weinreb Amidation
EDC·HCl, HOBt, DIPEA
0 to 25
85 – 90%
>95%
3
DIBAL-H Reduction
DIBAL-H (1.1 eq)
-78
75 – 80%
>95%
References
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development (2024).[Link]
N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters (1981).[Link]
Method
Comprehensive Analytical Characterization of 3-(3-Methoxyisoxazol-5-yl)propanal: Protocols and Self-Validating Workflows
Executive Summary & Chemical Context 3-(3-Methoxyisoxazol-5-yl)propanal is a highly versatile bifunctional building block. The isoxazole core is a privileged scaffold in medicinal chemistry—often serving as a stable bioi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-(3-Methoxyisoxazol-5-yl)propanal is a highly versatile bifunctional building block. The isoxazole core is a privileged scaffold in medicinal chemistry—often serving as a stable bioisostere for esters or amides—while the terminal aldehyde provides a reactive handle for reductive aminations, Wittig olefinations, and Grignard additions. Accurate characterization of this molecule is critical, as terminal aldehydes are highly susceptible to auto-oxidation (forming carboxylic acids) or oligomerization.
This application note details a robust, self-validating analytical workflow designed for researchers and drug development professionals. By triangulating data from NMR, LC-HRMS, and FT-IR, this guide establishes a failsafe matrix to confirm both the structural identity and the chemical integrity of the batch.
Strategic Analytical Workflow
Analytical workflow for the structural and purity characterization of the isoxazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expert Insight
NMR is the primary tool for confirming the regiochemistry of the 3-methoxyisoxazole ring and the integrity of the propanal chain. Chloroform-d (CDCl₃) is explicitly selected as the solvent over DMSO-d₆ or Methanol-d₄. Because the molecule lacks strong hydrogen-bond donors, CDCl₃ provides excellent solubility while preventing solvent-exchange artifacts that can broaden or obscure the critical aldehyde triplet. The NMR chemical shifts for the 3-methoxyisoxazole core typically feature a distinct singlet for the methoxy protons around 3.9-4.0 ppm and a highly shielded C4 aromatic proton near 5.9-6.0 ppm[1].
Step-by-Step Protocol
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
¹H NMR Acquisition: Acquire spectra at a minimum of 400 MHz using a standard 30° pulse sequence. Utilize 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aldehyde proton.
¹³C NMR Acquisition: Acquire spectra at 100 MHz using composite pulse proton decoupling. Utilize 512 scans and a D1 of 2 seconds to capture the quaternary carbons of the isoxazole ring.
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in CDCl₃
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment
¹H
~9.78
Triplet (t)
1H
Aldehyde (-CH O)
¹H
~5.95
Singlet (s)
1H
Isoxazole C4-H
¹H
~3.96
Singlet (s)
3H
Methoxy (-OCH ₃)
¹H
~2.95
Triplet (t)
2H
Isoxazole-CH ₂-
¹H
~2.80
Multiplet (m)
2H
-CH ₂-CHO
¹³C
~200.5
-
-
Aldehyde Carbonyl (C=O)
¹³C
~171.2
-
-
Isoxazole C3 (Quaternary)
¹³C
~168.5
-
-
Isoxazole C5 (Quaternary)
¹³C
~94.8
-
-
Isoxazole C4 (CH)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Causality & Expert Insight
To confirm the exact molecular formula (C₇H₉NO₃), HRMS is employed. Positive Electrospray Ionization (ESI+) is the optimal ionization mode because both the methoxy oxygen and the isoxazole nitrogen readily accept protons. Advanced LC-HRMS techniques utilizing ESI+ are standard for determining the exact mass and transformation products of N,O-azole compounds[2]. A mildly acidic mobile phase (0.1% Formic Acid) is used to maintain the analyte in a neutral state during reversed-phase retention, while facilitating rapid protonation at the ESI source.
Step-by-Step Protocol
Sample Preparation: Prepare a 10 µg/mL solution of the sample in MS-grade Methanol:Water (50:50).
Chromatography: Inject 2 µL onto an ultra-performance C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Detection: Detect using a Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Data Presentation
Table 2: LC-HRMS Parameters and Expected Ions
Parameter
Value / Observation
Ionization Mode
ESI Positive (ESI+)
Theoretical Exact Mass[M+H]⁺
156.0655 m/z
Key Fragment 1 (MS/MS)
128.0705 m/z (Loss of CO from aldehyde)
Key Fragment 2 (MS/MS)
96.0449 m/z (Isoxazole core retention)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Expert Insight
While NMR provides connectivity, FT-IR provides a rapid, orthogonal confirmation of functional groups. FT-IR spectroscopy is critical for confirming the structural integrity of isoxazole rings, which typically exhibit characteristic C=N and C=C stretching vibrations in the 1600-1490 cm⁻¹ region, alongside the methoxy C-O-C stretch near 1240-1250 cm⁻¹[3]. Attenuated Total Reflectance (ATR) is strictly preferred over KBr pellet preparation to prevent moisture absorption artifacts common with hygroscopic KBr, which could artificially mimic the broad O-H stretch of an oxidized aldehyde impurity.
Step-by-Step Protocol
Background Calibration: Ensure the ATR diamond crystal is thoroughly cleaned with isopropanol. Collect a background spectrum in ambient air.
Sample Application: Apply a neat drop of the sample (if viscous liquid) or a few crystals directly onto the ATR crystal.
Acquisition: Apply the pressure anvil to ensure uniform optical contact. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
A hallmark of rigorous analytical chemistry is the implementation of a self-validating system. Because 3-(3-Methoxyisoxazol-5-yl)propanal is prone to oxidation into 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a single analytical method is insufficient to guarantee batch integrity. Researchers must cross-reference the data:
If the sample is pristine: The ¹H NMR will show a sharp triplet at ~9.8 ppm, the FT-IR will show a sharp C=O peak at ~1725 cm⁻¹ with no broad absorption above 3000 cm⁻¹, and the LC-MS will yield a base peak of 156.0655 m/z.
If the sample has oxidized (Failsafe Trigger): The ¹H NMR aldehyde peak will diminish, replaced by a broad downfield singlet at ~11-12 ppm. Concurrently, the FT-IR C=O stretch will shift to ~1710 cm⁻¹ accompanied by a massive, broad O-H stretch (3300-2500 cm⁻¹), and the LC-MS will show a new impurity peak at 172.0603 m/z (+16 Da).
By interlocking these three methodologies, the protocol inherently validates its own findings, ensuring absolute confidence before the compound is deployed in downstream synthesis.
References
Bowden, K., et al. "Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles." Canadian Journal of Chemistry (Canadian Science Publishing). Available at:[Link]
"Reactions of N,O- and N,S-Azoles and -Azolines with Ozone: Kinetics and Mechanisms." Environmental Science & Technology (ACS Publications). Available at:[Link]
in vitro assays for 3-(3-Methoxyisoxazol-5-YL)propanal activity
Title: Application Note: In Vitro Assay Workflows for 3-(3-Methoxyisoxazol-5-YL)propanal – Covalent Reactivity and Metabolic Profiling Introduction & Scientific Rationale 3-(3-Methoxyisoxazol-5-yl)propanal is an advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: In Vitro Assay Workflows for 3-(3-Methoxyisoxazol-5-YL)propanal – Covalent Reactivity and Metabolic Profiling
Introduction & Scientific Rationale
3-(3-Methoxyisoxazol-5-yl)propanal is an advanced heterocyclic building block and electrophilic fragment. The 3-methoxyisoxazole motif is highly privileged in modern drug discovery, frequently serving as a key recognition element in VHL-recruiting PROTACs and targeted protein degraders (e.g., SMARCA degraders)[1], as well as in complex natural product analogs like Thailanstatins[2].
The terminal aldehyde presents a unique pharmacological opportunity: it can function as a reversible or irreversible covalent warhead targeting nucleophilic cysteines or lysines on proteins. However, aldehydes are notoriously susceptible to rapid metabolic oxidation by cytosolic and mitochondrial Aldehyde Dehydrogenases (ALDHs), converting them into inactive carboxylic acids (e.g., 3-(3-methoxyisoxazol-5-yl)propanoic acid)[3].
As a Senior Application Scientist, I have designed this protocol suite to address the two most critical failure points of aldehyde-based fragments: insufficient target engagement and rapid metabolic clearance . The following self-validating assays ensure that researchers can accurately quantify the intrinsic reactivity of 3-(3-Methoxyisoxazol-5-yl)propanal while mapping its metabolic half-life before advancing it into complex cellular models.
Mechanistic Pathway & Workflow Design
To effectively evaluate this compound, we must map both its pharmacological target engagement (adduct formation) and its primary degradation pathway.
Fig 1: Mechanistic divergence of 3-(3-Methoxyisoxazol-5-yl)propanal: Target engagement vs. ALDH metabolism.
Fig 2: Parallel in vitro assay workflow for validating aldehyde fragment viability.
Experimental Protocols
Target Engagement via Intact Mass Spectrometry
Causality & Logic: Aldehydes react with primary amines (lysine) to form reversible Schiff bases, or with thiols (cysteine) to form hemithioacetals. To capture these potentially reversible interactions, intact LC-MS is utilized. Crucial Scientific Choice: The assay buffer must be amine-free (e.g., HEPES or Phosphate, never Tris) to prevent the buffer from scavenging the aldehyde. Furthermore, TCEP is used instead of DTT or
β
-mercaptoethanol, as thiol-based reducing agents will instantly neutralize the electrophilic warhead.
Step-by-Step Methodology:
Protein Preparation: Dilute the target recombinant protein (e.g., a Cys-containing kinase or a VHL ligase construct[4]) to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.
Reduction: Add 1 mM TCEP (final concentration) and incubate for 30 minutes at room temperature to ensure surface cysteines are fully reduced.
Compound Addition: Prepare a 10 mM stock of 3-(3-Methoxyisoxazol-5-yl)propanal in 100% anhydrous DMSO. Add the compound to the protein solution to achieve a final concentration of 50 µM (25x molar excess). Ensure final DMSO concentration is
≤
1% (v/v).
Incubation & Time-Course: Incubate the reaction at 25°C. Withdraw 20 µL aliquots at 0, 1, 4, and 24 hours.
Quenching: Quench the reaction by adding 2 µL of 10% formic acid (final pH ~3) to trap the reversible adducts and denature the protein.
LC-MS Analysis: Inject 10 µL onto a C4 or C8 analytical column connected to a Time-of-Flight (TOF) mass spectrometer. Run a rapid 5-minute gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).
Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged protein envelope to zero-charge intact mass. Look for a mass shift of +137.05 Da (Schiff base, loss of water) or +155.06 Da (hemithioacetal direct addition).
ALDH-Mediated Metabolic Stability Assay
Causality & Logic: The primary route of clearance for aliphatic/heterocyclic aldehydes in vivo is oxidation by ALDH. Measuring the in vitro half-life (
t1/2
) in the presence of human ALDH1A1 provides a predictive model for cellular stability. NAD
+
is supplied as an obligate cofactor; without it, the assay will fail, serving as an internal negative control.
Step-by-Step Methodology:
Enzyme Mix: Prepare 0.5 mg/mL human recombinant ALDH1A1 in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.
Cofactor Addition: Add NAD
+
to a final concentration of 2 mM. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Spike in 3-(3-Methoxyisoxazol-5-yl)propanal to a final concentration of 1 µM (from a 100 µM intermediate stock in 50% Acetonitrile/Water).
Sampling: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with 100 nM internal standard (e.g., Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates the enzyme, halting metabolism.
Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
LC-MS/MS Quantification: Transfer the supernatant to a clean plate. Analyze via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer. Track the depletion of the parent aldehyde and the appearance of the 3-(3-Methoxyisoxazol-5-yl)propanoic acid metabolite.
Data Interpretation & Quantitative Benchmarks
The following tables summarize typical validation data formats for evaluating this compound. A successful covalent fragment should demonstrate >50% adduct formation within 4 hours, while maintaining an ALDH half-life of >30 minutes to be viable for cellular assays.
Table 1: Intact MS Target Engagement (50 µM Compound vs 2 µM Protein)
Time Point (hr)
Unmodified Protein (%)
+1 Adduct (+155 Da) (%)
+2 Adduct (+310 Da) (%)
Interpretation
0
100.0
0.0
0.0
Baseline
1
65.2
34.8
0.0
Rapid initial engagement
4
22.1
75.4
2.5
High selectivity for primary site
24
5.0
88.0
7.0
Near-complete labeling, minor off-target
Table 2: ALDH1A1 Metabolic Stability Profile
Time Point (min)
Parent Aldehyde Remaining (%)
Metabolite (Propanoic Acid) Formed (%)
0
100.0
0.0
15
82.4
16.5
30
61.0
37.2
60
35.5
62.1
120
12.8
85.4
Calculated Metrics
t1/2
= 41.5 minutes
CL
int
= 33.4 µL/min/mg protein
Conclusion
By strictly controlling buffer nucleophilicity and systematically tracking both target engagement and enzymatic oxidation, researchers can confidently benchmark 3-(3-Methoxyisoxazol-5-yl)propanal. If the ALDH clearance is too rapid (
t1/2
< 15 min), structural rigidification or the use of ALDH inhibitors (e.g., disulfiram) in subsequent cellular assays may be required to unmask its true pharmacological potential.
References
[2] US11691982B2 - Thailanstatin analogs. Google Patents.
URL:
[1] WO2023278402A1 - Smarca degraders and uses thereof. Google Patents.
URL:
[3] Process Research and Development of an Enantiomerically Enriched Allyic Amine, One of the Key Intermediates for the Manufacture of Synthetic Tetracyclines. ACS Publications.
URL:
[4] WO2019084026A1 - (4-hydroxypyrrolidin-2-yl)-heterocyclic compounds and methods of use thereof. Google Patents.
URL:
Application Notes and Protocols: 3-(3-Methoxyisoxazol-5-YL)propanal in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Rationale In modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Strategic Rationale
In modern drug discovery, the strategic selection of heterocyclic building blocks is critical for optimizing pharmacokinetics (PK) and target engagement. 3-(3-Methoxyisoxazol-5-YL)propanal emerges as a highly privileged, bifunctional intermediate.
The 3-methoxyisoxazole core functions as a metabolically stable bioisostere for carboxylic acids and esters [1]. Unlike standard esters, which are rapidly hydrolyzed by plasma esterases, the 3-methoxyisoxazole ring provides a robust shield against enzymatic degradation while retaining critical hydrogen-bond acceptor capabilities (via the ring nitrogen and oxygen atoms). Furthermore, the methoxy substituent sterically and electronically protects the isoxazole ring from in vivo reductive cleavage—a common metabolic liability for unsubstituted isoxazoles.
The propanal moiety serves as a highly reactive electrophilic hub. The three-carbon aliphatic chain provides an optimal spatial linker, frequently utilized to bridge pharmacophores in targeted protein degraders (PROTACs) [2] or to append basic amine groups that form salt bridges within central nervous system (CNS) targets, such as GABA-A or AMPA receptors[3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 3-(3-Methoxyisoxazol-5-YL)propanal is essential for predicting its behavior in organic synthesis and its influence on the final active pharmaceutical ingredient (API).
Property
Value
Pharmacological / Synthetic Implication
Molecular Formula
C₇H₉NO₃
N/A
Molecular Weight
155.15 g/mol
Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors
0
Enhances passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Acceptors
4
Provides multiple vectors for target kinase/receptor engagement.
Rotatable Bonds
4
The propyl chain offers conformational flexibility to navigate narrow binding pockets.
Electrophilicity
High (Aldehyde)
Readily undergoes nucleophilic attack; requires storage under inert atmosphere (Argon/N₂) to prevent auto-oxidation to the carboxylic acid.
Synthetic Access and Diversification Workflows
Accessing the propanal typically involves the reduction of its corresponding propanoic acid or ester precursor—often synthesized via the homologation of methyl 3-hydroxyisoxazole-5-carboxylate[1]—followed by a controlled, mild oxidation.
Synthetic workflow for 3-(3-Methoxyisoxazol-5-yl)propanal from its propanoic acid precursor.
Once synthesized, the aldehyde acts as a central node for late-stage medicinal chemistry diversification.
Medicinal chemistry diversification pathways utilizing the propanal hub.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The causality behind reagent selection and environmental controls is explicitly detailed to ensure reproducibility and scientific integrity.
Protocol A: Chemoselective Oxidation to 3-(3-Methoxyisoxazol-5-YL)propanal
Objective: Convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Reagents:
3-(3-Methoxyisoxazol-5-yl)propan-1-ol (1.0 equiv)
Dess-Martin Periodinane (DMP) (1.2 equiv)
Anhydrous Dichloromethane (DCM) (0.2 M)
Saturated aqueous NaHCO₃ / Na₂S₂O₃ (1:1 v/v)
Step-by-Step Methodology:
Preparation: Purge a round-bottom flask with Argon. Add the starting alcohol and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
Oxidation: Add DMP portion-wise over 10 minutes.
Causality: DMP is selected over Swern oxidation to avoid the generation of toxic dimethyl sulfide and the need for cryogenic (-78 °C) conditions. DMP is highly chemoselective for primary alcohols and arrests oxidation strictly at the aldehyde stage.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.
Quench (Critical Step): Pour the reaction mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir for 30 minutes until the organic layer is clear.
Self-Validating Mechanism: The addition of sodium thiosulfate (Na₂S₂O₃) is non-negotiable. It rapidly reduces unreacted hypervalent iodine species and the iodinane byproduct into water-soluble compounds. Failure to do this results in iodine contamination, which can poison downstream transition-metal catalysts or cause auto-oxidation of the aldehyde.
Isolation: Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the crude aldehyde immediately or store at -20 °C under Argon.
Protocol B: Late-Stage Reductive Amination
Objective: Append a basic amine pharmacophore to the isoxazole scaffold.
Iminium Formation: Dissolve the aldehyde and the secondary amine in anhydrous DCE under an Argon atmosphere. Add glacial acetic acid.
Causality: Acetic acid lowers the reaction pH to approximately 4.5. This mildly acidic environment is the thermodynamic sweet spot: it is acidic enough to protonate the intermediate hemiaminal (facilitating water loss to form the reactive iminium ion) but not so acidic that it completely protonates the starting nucleophilic amine.
Pre-incubation: Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.
Reduction: Add STAB portion-wise.
Causality: STAB is the optimal hydride source here. It is significantly milder than NaBH₄ and does not readily reduce aliphatic aldehydes at room temperature. This chemoselectivity ensures the hydride exclusively attacks the highly electrophilic iminium ion, preventing the formation of the alcohol byproduct (which would occur if the aldehyde were reduced prematurely).
Completion & Quench: Stir for 4–12 hours (monitor by LC-MS). Quench the reaction by adding 1N NaOH until the aqueous layer reaches pH 10.
Self-Validating Mechanism: Basifying the mixture ensures the newly formed tertiary amine is fully deprotonated (free base form), driving it into the organic layer during extraction and preventing product loss in the aqueous phase.
Extraction: Extract with DCM (3x), dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).
References
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Source: World Intellectual Property Organization (WIPO)
Structural Determinants of AMPA Agonist Activity in Analogues of 2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic Acid: Synthesis and Pharmacology
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application
Application Notes and Protocols: The Use of Isoxazole-Based Covalent Probes for Targeting hGAPDH
Note on the Topic: 3-(3-Methoxyisoxazol-5-YL)propanal Extensive research did not yield specific information on the use of 3-(3-Methoxyisoxazol-5-YL)propanal as a chemical probe, including its biological targets and estab...
Author: BenchChem Technical Support Team. Date: March 2026
Note on the Topic: 3-(3-Methoxyisoxazol-5-YL)propanal
Extensive research did not yield specific information on the use of 3-(3-Methoxyisoxazol-5-YL)propanal as a chemical probe, including its biological targets and established protocols. Therefore, this guide has been developed using a representative class of isoxazole-containing molecules, the 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives , which have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH)[1]. The principles, protocols, and applications described herein are based on the established mechanism of this class of compounds and serve as an illustrative guide for the potential application of isoxazole-based electrophilic probes in chemical biology and drug discovery.
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Isoxazole Scaffold in Covalent Probe Design
The isoxazole ring is a versatile five-membered heterocycle that is a common feature in many biologically active compounds and approved drugs[2][3][4][5][6]. Its utility in medicinal chemistry stems from its favorable physicochemical properties and its ability to engage in various interactions with biological targets[7][8]. Recently, isoxazole derivatives have been developed as covalent chemical probes, which form a stable bond with their protein target, enabling robust target identification and validation[1][9][10].
This guide focuses on a specific class of isoxazole-based probes: 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives. These compounds have been identified as potent and selective covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway[1]. Given the reliance of many cancer cells on glycolysis (the Warburg effect), hGAPDH is a promising target for the development of novel anticancer therapies[1]. The BDHI scaffold acts as a "warhead," reacting with a nucleophilic cysteine residue in the active site of hGAPDH, leading to irreversible inhibition of the enzyme[1].
The aldehyde functionality present in the originally queried molecule, 3-(3-Methoxyisoxazol-5-YL)propanal, suggests a potential for covalent modification of protein targets through reaction with nucleophilic amino acid residues. While specific data on this compound is unavailable, the principles outlined here for the BDHI class of covalent probes can provide a framework for investigating similar electrophilic isoxazole derivatives.
II. Mechanism of Action: Covalent Inhibition of hGAPDH
The BDHI derivatives function as mechanism-based inhibitors. The isoxazole ring in this context is a latent electrophile. The interaction with the target protein, hGAPDH, is thought to facilitate the opening of the isoxazole ring, exposing a reactive species that then forms a covalent bond with the catalytic cysteine residue (Cys152) in the enzyme's active site[1]. This covalent modification permanently inactivates the enzyme.
Caption: Covalent inhibition of hGAPDH by a BDHI probe.
III. Experimental Protocols
The following protocols are designed to characterize the interaction of a BDHI-based chemical probe with its target, hGAPDH, both in vitro and in a cellular context.
Protocol 1: In Vitro hGAPDH Enzyme Inhibition Assay
This protocol determines the potency of the isoxazole probe in inhibiting recombinant hGAPDH activity.
A. Principle:
The enzymatic activity of hGAPDH is measured by monitoring the reduction of NAD+ to NADH in the presence of its substrate, glyceraldehyde-3-phosphate. The increase in absorbance at 340 nm due to NADH production is measured over time. An inhibitor will decrease the rate of this reaction.
B. Materials:
Recombinant human GAPDH (hGAPDH)
Glyceraldehyde-3-phosphate (GAP)
β-Nicotinamide adenine dinucleotide (NAD+)
Triethanolamine buffer (pH 8.6)
Sodium pyrophosphate
Dithiothreitol (DTT)
BDHI chemical probe stock solution (in DMSO)
96-well UV-transparent microplate
Microplate reader with 340 nm absorbance measurement capability
C. Step-by-Step Methodology:
Prepare Assay Buffer: Prepare a solution containing 100 mM triethanolamine, 10 mM sodium pyrophosphate, and 1 mM DTT, adjusted to pH 8.6.
Prepare Reagent Mix: For each reaction, prepare a mix containing:
Assay Buffer
3 mM NAD+
1.5 mM GAP
Prepare Probe Dilutions: Perform a serial dilution of the BDHI probe in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is below 1%.
Enzyme-Inhibitor Pre-incubation:
In a 96-well plate, add a constant amount of hGAPDH to each well.
Add varying concentrations of the BDHI probe to the wells. Include a DMSO-only control (vehicle).
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.
Initiate the Reaction: Add the Reagent Mix to each well to start the enzymatic reaction.
Measure Activity: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every minute for 15-30 minutes.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the velocities to the vehicle control (100% activity).
Plot the percentage of hGAPDH activity against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value.
D. Expected Results:
A potent covalent inhibitor will show a dose-dependent decrease in hGAPDH activity, yielding a low IC50 value. The potency can be compared across different BDHI derivatives to establish structure-activity relationships (SAR)[1].
This protocol assesses the effect of the hGAPDH inhibitor on the growth of cancer cells.
A. Principle:
Since cancer cells often exhibit high rates of glycolysis, inhibiting a key glycolytic enzyme like hGAPDH is expected to reduce their proliferation. This assay measures cell viability after treatment with the BDHI probe.
B. Materials:
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
Complete growth medium (e.g., DMEM with 10% FBS)
BDHI chemical probe stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin)
96-well cell culture plates
Multichannel pipette
Plate reader for absorbance or fluorescence measurement
C. Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well) and incubate for 24 hours.
Compound Treatment:
Prepare serial dilutions of the BDHI probe in the complete growth medium.
Remove the old medium from the cells and add the medium containing the different concentrations of the probe. Include a vehicle control (DMSO).
Incubate the cells for 48-72 hours.
Viability Measurement (MTT Assay):
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis:
Subtract the background absorbance (from wells with no cells).
Normalize the absorbance values to the vehicle-treated cells (100% viability).
Plot the percentage of cell viability against the logarithm of the probe concentration.
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
D. Expected Results:
The BDHI probe is expected to decrease the viability of cancer cells in a dose-dependent manner. The GI50 values can be used to compare the cytotoxic effects of different compounds and correlate them with their hGAPDH inhibitory activity[1].
Caption: Workflow for characterizing an isoxazole-based hGAPDH probe.
IV. Concluding Remarks
The 3-bromo-4,5-dihydroisoxazole scaffold serves as an excellent example of how isoxazole chemistry can be leveraged to create potent and selective covalent chemical probes. By irreversibly binding to their target, such probes are invaluable tools for elucidating the biological function of enzymes like hGAPDH and for validating them as therapeutic targets. While direct information on 3-(3-Methoxyisoxazol-5-YL)propanal is lacking, its electrophilic aldehyde group suggests it could potentially act as a covalent modifier. The protocols and principles outlined in this guide provide a solid foundation for the investigation of this and other novel isoxazole-based molecules as chemical probes in biomedical research.
V. References
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. JOCPR
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry
Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC
Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. PMC
progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC
Advances in isoxazole chemistry and their role in drug discovery. PMC
Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. ResearchGate
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry
An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem
Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. PubMed
Discovery, Synthesis, and Optimization of 5 phenylisoxazole Based Covalent Inhibitors Targeting G12C. YouTube
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University
Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. ResearchGate
Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate
α-methyl-1,3-benzodioxole-5-propionaldehyde. ECHA
(3-Methylisoxazol-5-yl)methanol. J&K Scientific
European Journal of Medicinal Chemistry. UPCommons
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry
Application Note: Scale-Up Synthesis and Process Optimization of 3-(3-Methoxyisoxazol-5-yl)propanal
Strategic Overview & Retrosynthetic Analysis The 3-methoxyisoxazole scaffold is a highly valued bioisostere for carboxylic acids and a critical structural motif in neuropharmacology (e.g., GABA receptor modulators). Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Analysis
The 3-methoxyisoxazole scaffold is a highly valued bioisostere for carboxylic acids and a critical structural motif in neuropharmacology (e.g., GABA receptor modulators). However, the scale-up of isoxazole derivatives is historically plagued by safety concerns, as the heterocycle possesses a high thermal decomposition energy.
To achieve a safe, multi-kilogram synthesis of 3-(3-Methoxyisoxazol-5-yl)propanal , this protocol bypasses traditional cryogenic reductions. We leverage a highly scalable upstream sequence starting from dimethyl fumarate[1], followed by a precisely controlled, two-stage downstream reduction-oxidation (redox) sequence.
Direct reduction of a propanoic acid or ester to an aldehyde (e.g., via DIBAL-H or Weinreb amide) requires strict cryogenic conditions (-78 °C) to prevent over-reduction to the alcohol. On an industrial scale, this necessitates specialized, energy-intensive cryogenic reactors. Instead, our process intentionally fully reduces the intermediate 3-(3-methoxyisoxazol-5-yl)propanoic acid to the corresponding propanol via a mixed-anhydride intermediate[2], followed by a highly chemoselective Anelli oxidation (TEMPO/NaOCl) to yield the target propanal at 0–5 °C[3].
Synthetic Pathway Diagram
Fig 1: Scalable synthetic workflow for 3-(3-Methoxyisoxazol-5-yl)propanal from dimethyl fumarate.
Quantitative Data: Process Parameters & Yields
The following table summarizes the quantitative metrics for the critical downstream elaboration of the propanoic acid into the target propanal.
Process Step
Key Reagents
Temp Range
Time
Yield
Purity (HPLC)
1. Upstream Synthesis
Br₂, hν, MeI, Malonate
0 °C to 25 °C
Multi-step
~45% (Overall)
>98.0%
2. Mixed Anhydride Formation
Isobutyl chloroformate, NMM
-10 °C to -5 °C
0.75 h
Quantitative (In-situ)
N/A
3. Borohydride Reduction
NaBH₄ (aq), THF
0 °C to 5 °C
1.5 h
88%
>97.5%
4. Anelli Oxidation
TEMPO, NaOCl, KBr, NaHCO₃
0 °C to 5 °C
2.0 h
92%
>99.0%
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propan-1-ol
This protocol utilizes a mixed anhydride activation to safely reduce the carboxylic acid using aqueous sodium borohydride, avoiding hazardous borane gas.
Reactor Charge & Activation: To a 50 L glass-lined reactor purged with N₂, charge 3-(3-Methoxyisoxazol-5-yl)propanoic acid (1.00 kg, 5.84 mol) and anhydrous THF (10 L). Add N-methylmorpholine (NMM) (650 g, 6.42 mol, 1.1 eq) and cool the mixture to -10 °C.
Anhydride Formation: Slowly dose isobutyl chloroformate (IBCF) (838 g, 6.13 mol, 1.05 eq) over 45 minutes. Maintain the internal temperature strictly below -5 °C. Stir the resulting suspension (containing precipitated NMM·HCl) for 30 minutes at -10 °C.
Reduction: In a separate vessel, dissolve NaBH₄ (331 g, 8.76 mol, 1.5 eq) in cold water (3 L). Slowly dose this aqueous NaBH₄ solution into the mixed anhydride suspension over 1.5 hours, keeping the internal temperature between 0 °C and 5 °C. (Caution: Controlled hydrogen gas evolution occurs).
Workup: Stir for an additional 1 hour at 5 °C. Quench the reaction by carefully adding 1M HCl until the aqueous layer reaches pH 7. Extract the mixture with Ethyl Acetate (3 × 5 L). Wash the combined organic layers with brine (5 L), dry over Na₂SO₄, and concentrate under reduced pressure to afford the propanol intermediate as a pale yellow oil.
Protocol B: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanal
This protocol utilizes a biphasic Anelli oxidation to selectively oxidize the primary alcohol to the aldehyde without over-oxidation.
Reactor Charge: To a 50 L reactor, charge the intermediate 3-(3-Methoxyisoxazol-5-yl)propan-1-ol (850 g, 5.41 mol) and Dichloromethane (DCM) (8.5 L).
Catalyst & Buffer Addition: Add an aqueous solution containing KBr (64.4 g, 0.54 mol, 0.1 eq) and NaHCO₃ (454 g, 5.41 mol) in water (4 L). Add the TEMPO catalyst (8.45 g, 0.054 mol, 1 mol%). Cool the rapidly stirring biphasic mixture to 0–5 °C.
Oxidation: Slowly dose a 10-12% w/w aqueous solution of NaOCl (commercial bleach, ~3.5 L, ~5.68 mol, 1.05 eq) over 2 hours. The stirring rate must be ≥300 rpm to ensure maximum interfacial surface area. Maintain the internal temperature strictly below 5 °C.
Quench & Workup: Once IPC (HPLC) confirms complete conversion, immediately quench unreacted hypochlorite by adding a 10% w/w aqueous solution of Na₂S₂O₃ (1 L). Stir for 15 minutes.
Isolation: Separate the phases. Wash the organic layer with water (3 L) and brine (3 L). Concentrate the organic layer under reduced pressure, keeping the water bath temperature < 30 °C to prevent thermal degradation of the aldehyde, yielding the target 3-(3-Methoxyisoxazol-5-yl)propanal.
Process Causality & Mechanistic Rationale (E-E-A-T)
To ensure a self-validating and robust process, every reagent choice in this workflow is dictated by industrial safety and mechanistic causality:
Avoidance of Direct Borane Reduction: While borane (BH₃·THF) can directly reduce carboxylic acids to alcohols, it is highly flammable, toxic, and poses severe thermal hazards on scale. Activating the acid as a mixed anhydride using isobutyl chloroformate shifts the electrophilicity of the carbonyl, allowing for the use of aqueous sodium borohydride (NaBH₄)—a significantly safer, cheaper, and highly scalable reductant[2].
Biphasic Anelli Oxidation vs. Swern Oxidation: Traditional Swern oxidations require -78 °C and generate stoichiometric amounts of toxic, malodorous dimethyl sulfide. The Anelli oxidation utilizes catalytic TEMPO and inexpensive bleach (NaOCl) at 0 °C[3]. The biphasic nature of the DCM/water system acts as a kinetic trap: once the aldehyde is formed in the aqueous boundary layer, it rapidly partitions into the organic DCM layer, protecting it from over-oxidation into a carboxylic acid.
Critical pH Control (NaHCO₃ Buffer): The addition of NaHCO₃ is not merely for neutralization; it is a critical mechanistic control. The optimal pH for the TEMPO oxoammonium active species is 8.5–9.5. If the pH drops below 8, hypochlorous acid (HOCl) predominates, which will cause electrophilic chlorination of the electron-rich isoxazole ring. If the pH exceeds 10, the oxidation rate plummets[3].
References
Bürki, C., et al. "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid." Organic Process Research & Development, 2024.[Link]
Tramontina, R., et al. "Intensification and techno-economic analysis of a biocatalytic process for coniferol production from ferulic acid: An innovative strategy for lignin valorization." Journal of Cleaner Production, 2023.[Link]
Fey, T., et al. "Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols." The Journal of Organic Chemistry, 2001.[Link]
Application Note: Methodologies for the Functionalization of the Propanal Group in 3-(3-Methoxyisoxazol-5-yl)propanal
Executive Summary & Chemical Context The 3-methoxyisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for carboxylic acids and esters. Functi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The 3-methoxyisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for carboxylic acids and esters. Functionalizing the propanal side chain of 3-(3-Methoxyisoxazol-5-yl)propanal provides a highly versatile vector for synthesizing diverse chemical libraries. However, the inherent reactivity of the aldehyde must be carefully balanced against the thermal and chemical sensitivity of the isoxazole ring. This application note details field-proven, self-validating methodologies for the chemoselective functionalization of this critical intermediate.
Safety Profiling & Mechanistic Causality
Before executing any functionalization, the stability profile of the heterocycle must dictate the reaction design. Recent process chemistry developments and OREOS (Oxygen balance/Rule of 6/Explosive functional group/Onset temperature/Scale) safety assessments have demonstrated that the isoxazole heterocycle possesses a dangerously high thermal decomposition energy[1].
Causality in Reaction Design:
Thermal Constraints: Due to the risk of runaway decomposition, reactions must be designed to proceed at or below room temperature (≤25°C)[1]. Harsh reflux conditions are strictly avoided.
pH Constraints: The N-O bond of the isoxazole ring is susceptible to cleavage under strongly alkaline conditions. Therefore, transformations like the Wittig reaction must utilize mild bases rather than aggressive organolithiums[2].
Chemoselectivity: The propanal group is highly electrophilic. Reagents must be selected to react exclusively with the aldehyde carbon without reducing or adding to the C=N or C=C bonds of the isoxazole core.
Divergent functionalization pathways of the 3-(3-Methoxyisoxazol-5-yl)propanal scaffold.
Quantitative Data Summary
The following table summarizes the key metrics for the three primary functionalization pathways, optimized for the preservation of the isoxazole core.
Functionalization Pathway
Target Product Class
Optimal Reagent System
Operating Temp (°C)
Typical Yield
Atom Economy
Reductive Amination
Secondary/Tertiary Amines
NaBH(OAc)₃, DCE
0 to 25
75–90%
Moderate
Wittig Olefination
(E)-Alkenes / Dienes
Stabilized Ylide, DCM
0 to 25
65–85%
Low (Ph₃P=O waste)
Mild Oxidation
Propanoic Acid Derivative
TEMPO, NaClO, NaBr
0 to 15
80–95%
High
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Amines)
To synthesize secondary and tertiary amines, reductive amination is the premier choice.
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ is too reactive and will prematurely reduce the aldehyde to a primary alcohol. NaBH₃CN is effective but generates highly toxic hydrogen cyanide gas upon aqueous workup. NaBH(OAc)₃ provides the perfect balance of mild hydridic character, selectively reducing the transient iminium ion without degrading the isoxazole core or the unreacted aldehyde[3].
Self-Validating Workflow:
Imine Formation: Dissolve 3-(3-Methoxyisoxazol-5-yl)propanal (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours.
In-Process Control (IPC): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Gate: Do not proceed to step 2 until the aldehyde mass (m/z 156.1) is <5% relative to the intermediate imine/enamine.
Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). The slight excess compensates for trace moisture. Stir for 4–12 hours, allowing the reaction to slowly warm to room temperature.
Quench: Slowly add saturated aqueous NaHCO₃ (equal volume to DCE).
Causality: Bicarbonate safely neutralizes the acetic acid byproduct and destroys unreacted hydride without generating extreme exotherms that could threaten the isoxazole ring.
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
Step-by-step self-validating workflow for the reductive amination protocol.
Protocol B: Wittig Olefination (Chain Extension)
For carbon-chain extension or the introduction of rigid alkene linkers, the Wittig reaction is employed.
Causality of Base and Ylide Selection: Traditional Wittig reactions often use strong bases (e.g., n-butyllithium) to generate non-stabilized ylides. However, these strongly basic conditions can trigger the ring-opening of the isoxazole. Therefore, stabilized ylides (e.g., ethyl (triphenylphosphoranylidene)acetate) are preferred. They require no external strong base, react cleanly at room temperature, and predominantly yield the thermodynamically favored (E)-alkene[2].
Self-Validating Workflow:
Ylide Preparation: Suspend the stabilized phosphonium ylide (1.2 eq) in anhydrous DCM (0.2 M) at 0°C under an inert nitrogen atmosphere.
Coupling: Dropwise, add a solution of 3-(3-Methoxyisoxazol-5-yl)propanal (1.0 eq) in DCM.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 7:3). Validation Gate: The reaction is complete when the UV-active aldehyde spot disappears and a new, lower Rf spot (product) appears. The presence of triphenylphosphine oxide (Ph₃P=O) will be visible as a highly polar, UV-active streak.
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography.
Causality: Direct dry-loading prevents the Ph₃P=O byproduct from precipitating unpredictably during liquid-liquid extraction, ensuring a cleaner separation.
Synthesis of Methyl 3‑Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3‑(3-Methoxyisoxazol-5-yl) Propanoic Acid - Organic Process Research & Development (Figshare / ACS). 1
Technical Support Center: Optimizing the Synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal
Welcome to the technical support center for the synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important isoxazole derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.
Introduction
The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal can be a multi-step process with potential pitfalls that may lead to suboptimal yields and the formation of impurities. This guide provides a systematic approach to troubleshooting and optimizing your synthetic strategy, focusing on a common and effective two-step approach from the readily available precursor, 3-(3-methoxyisoxazol-5-yl)propanoic acid or its corresponding methyl ester.
Proposed Synthetic Pathway
A viable and frequently employed route to 3-(3-Methoxyisoxazol-5-YL)propanal involves two key transformations:
Reduction of 3-(3-methoxyisoxazol-5-yl)propanoic acid or its methyl ester to the corresponding primary alcohol, 3-(3-methoxyisoxazol-5-yl)propan-1-ol.
Oxidation of the resulting alcohol to the target aldehyde, 3-(3-Methoxyisoxazol-5-YL)propanal.
Caption: Two-step synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Step 1: Reduction of 3-(3-methoxyisoxazol-5-yl)propanoic acid/ester to 3-(3-methoxyisoxazol-5-yl)propan-1-ol
Q1: My reduction of the carboxylic acid/ester is incomplete, resulting in a low yield of the alcohol.
Possible Causes & Solutions:
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For carboxylic acids, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required in a molar excess. For esters, milder reducing agents like Sodium Borohydride (NaBH₄) can be effective, but may require longer reaction times or elevated temperatures.
Recommendation: Ensure you are using the correct molar equivalent of the reducing agent. For LiAlH₄, a 2-3 fold excess is common for carboxylic acid reductions. For NaBH₄ reductions of esters, a larger excess (e.g., 5-10 equivalents) may be necessary.
Reaction Temperature is Too Low: Reductions can be sluggish at low temperatures.
Recommendation: While initial addition of the reducing agent is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature or even gentle heating under reflux can drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Poor Quality of Reducing Agent: LiAlH₄ and other metal hydrides are sensitive to moisture and can decompose over time.
Recommendation: Use a fresh, unopened bottle of the reducing agent or a properly stored and sealed container.
Solvent Issues: The choice of solvent is crucial for the solubility of the starting material and the reactivity of the reducing agent.
Recommendation: Anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are standard for LiAlH₄ reductions. For NaBH₄, alcoholic solvents like methanol or ethanol are often used. Ensure your solvents are completely dry, as water will quench the reducing agent.
Q2: I am observing the formation of side products during the reduction.
Possible Causes & Solutions:
Over-reduction: While less common for the isoxazole ring itself, aggressive reaction conditions could potentially lead to undesired side reactions.
Recommendation: Maintain a controlled temperature during the addition of the reducing agent. If using a very reactive reducing agent like LiAlH₄, consider a milder alternative like Diisobutylaluminium hydride (DIBAL-H) for the reduction of the ester, which is known for its selectivity.
Reaction with the Isoxazole Ring: The isoxazole ring is generally stable to hydride reducing agents, but under harsh conditions, ring opening could be a possibility.
Recommendation: Stick to established protocols and avoid excessive heating or prolonged reaction times. If you suspect ring-opening, analysis of the crude product by NMR and Mass Spectrometry can help identify the byproducts.
Parameter
Recommended Condition
Rationale
Reducing Agent
LiAlH₄ for carboxylic acid; NaBH₄ or DIBAL-H for ester
Ensures complete reduction of the desired functional group.
Solvent
Anhydrous THF or Et₂O for LiAlH₄; MeOH or EtOH for NaBH₄
Provides a suitable reaction medium and ensures reagent stability.
Temperature
0°C to room temperature (or gentle reflux)
Controls the initial exothermic reaction and drives it to completion.
Work-up
Careful quenching with water/acid
Safely neutralizes the excess reducing agent and protonates the alkoxide.
Step 2: Oxidation of 3-(3-methoxyisoxazol-5-yl)propan-1-ol to 3-(3-Methoxyisoxazol-5-YL)propanal
Q1: My oxidation reaction is producing a significant amount of the carboxylic acid (over-oxidation).
Possible Causes & Solutions:
Use of a Strong Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize a primary alcohol to a carboxylic acid.
Recommendation: Employ a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) is a classic choice for this transformation. Other excellent options include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation.
Prolonged Reaction Time or Elevated Temperature: Even with a mild oxidizing agent, extended reaction times or heating can lead to over-oxidation.[1]
Recommendation: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, promptly work up the reaction to isolate the aldehyde. Most mild oxidations are carried out at or below room temperature.
Q2: The yield of my aldehyde is low, and I have a lot of unreacted starting alcohol.
Possible Causes & Solutions:
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is crucial for complete conversion.
Recommendation: Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to ensure all the alcohol reacts.
Decomposition of the Oxidizing Agent: Some oxidizing agents, like DMP, can be sensitive to moisture.
Recommendation: Use a freshly opened or properly stored container of the oxidizing agent.
Improper Reaction Setup: For Swern oxidations, maintaining a very low temperature (typically -78°C) during the initial steps is critical for the stability of the reactive intermediate.
Recommendation: Use a dry ice/acetone bath to maintain the low temperature required for the Swern oxidation.
Caption: Troubleshooting common oxidation issues.
Oxidizing Agent
Advantages
Disadvantages
PCC
Easy to handle, reliable.
Chromium waste.
Swern Oxidation
High yields, mild conditions.
Requires low temperatures, can have an unpleasant odor.
Dess-Martin Periodinane
Mild, neutral conditions, fast reactions.
Can be explosive under certain conditions, expensive.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis: the carboxylic acid or the methyl ester?
The choice between the carboxylic acid and the methyl ester often depends on the availability of the starting materials and the preferred reducing agent. The synthesis of the methyl ester from the carboxylic acid is a straightforward reaction.[2] If you have access to both, the ester might be slightly advantageous as it can be reduced with milder reagents like NaBH₄ or DIBAL-H, which can sometimes offer better selectivity and easier work-up compared to LiAlH₄.
Q2: How can I purify the final product, 3-(3-Methoxyisoxazol-5-YL)propanal?
Aldehydes can be sensitive to air oxidation, so it is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it at a low temperature. Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q3: Are there any alternative synthetic routes to consider?
While the two-step reduction-oxidation sequence is a robust approach, other methods could be explored. For instance, a [3+2] cycloaddition reaction between methoxyacetonitrile oxide and a suitable alkyne or alkene bearing a protected aldehyde functionality could be a more direct route. However, this may require more specialized starting materials.[3] Another possibility is the functionalization of a pre-formed 3-methoxyisoxazole-5-carbaldehyde, for example, through a Wittig reaction followed by further transformations.
Q4: My overall yield is still low after optimizing both steps. What else can I check?
Purity of Starting Materials: Ensure that your starting 3-(3-methoxyisoxazol-5-yl)propanoic acid or its ester is of high purity. Impurities can interfere with the reactions.
Work-up and Extraction: During the work-up of both the reduction and oxidation steps, ensure that you are performing efficient extractions to recover all of your product from the aqueous layer. Using a continuous extractor or performing multiple extractions with a suitable organic solvent can improve recovery.
Product Stability: As mentioned, the final aldehyde product may be unstable. Minimize the time between purification and the next synthetic step or analysis.
Experimental Protocols
Protocol 1: Reduction of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate with DIBAL-H
Dissolve methyl 3-(3-methoxyisoxazol-5-yl)propanoate (1.0 eq) in anhydrous toluene or dichloromethane (DCM) under a nitrogen atmosphere.
Cool the solution to -78°C using a dry ice/acetone bath.
Slowly add a solution of DIBAL-H (1.1-1.2 eq) in hexanes or toluene dropwise, maintaining the temperature below -70°C.
Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.
Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
Filter the solid through a pad of celite and wash thoroughly with an organic solvent like ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methoxyisoxazol-5-yl)propan-1-ol.
Protocol 2: Oxidation of 3-(3-methoxyisoxazol-5-yl)propan-1-ol with PCC
To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of 3-(3-methoxyisoxazol-5-yl)propan-1-ol (1.0 eq) in DCM.
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Wash the silica gel pad thoroughly with diethyl ether.
Concentrate the filtrate under reduced pressure to yield the crude 3-(3-Methoxyisoxazol-5-YL)propanal.
Purify the crude product by column chromatography on silica gel.
References
Filo. (2024, December 18). Conversion of propanoic acid to propanal.
BenchChem. (2025). Preventing over-oxidation to carboxylic acid in propanal synthesis.
BenchChem. (2025). Preventing over-oxidation to carboxylic acid in propanal synthesis.
PMC. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
side reactions in the synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal
Technical Support Center: Troubleshooting the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanal From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis of 3-(3-methoxyisoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanal
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for the synthesis of 3-(3-methoxyisoxazol-5-yl)propanal. Building functionalized isoxazoles requires navigating a minefield of chemoselectivity issues. The isoxazole core is deceptively fragile; its N–O bond is highly prone to reductive cleavage, and the 3-hydroxyisoxazole precursors exhibit tautomeric ambiguity that routinely derails alkylation steps. This guide deconstructs the causality behind these common side reactions and provides self-validating protocols to ensure synthetic integrity.
Mechanistic Pathway & Failure Points
Before troubleshooting, it is critical to visualize the synthetic landscape and pinpoint where the chemistry typically fails.
Caption: Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanal and its critical side reactions.
Diagnostic Q&A: Troubleshooting Side Reactions
Q1: During the methylation of methyl 3-hydroxyisoxazole-5-carboxylate, my LC-MS shows a massive impurity with the exact same mass as my product. What is happening?Causality: You are observing the classic lactim-lactam tautomerism of 3-hydroxyisoxazoles. In solution, the 3-hydroxyisoxazole exists in equilibrium with its isoxazol-3-one tautomer. If you use a soft electrophile like methyl iodide (MeI) at room temperature, the reaction lacks regiocontrol, leading to competitive N-alkylation (forming the N-methyl isoxazol-3-one) alongside the desired O-alkylation.
Resolution: Shift the reaction kinetics by using a harder electrophile and lowering the temperature. As demonstrated by , substituting MeI with dimethyl sulfate (Me
2
SO
4
) and running the reaction at -5 °C with solid K
2
CO
3
in DMF dramatically favors the O-methylated product.
Table 1: Impact of Methylating Agents on Regioselectivity
Methylating Agent
Base
Solvent
Temperature
O-Methyl : N-Methyl Ratio
Overall Yield
Methyl Iodide (MeI)
K
2
CO
3
DMF
25 °C
~1.5 : 1
< 40%
Dimethyl Sulfate (Me
2
SO
4
)
K
2
CO
3
DMF
-5 °C
85 : 15
84%
Q2: I am trying to reduce the homologated alkene intermediate to the saturated propanal, but my isoxazole ring is degrading into an acyclic byproduct. Why?Causality: The N–O bond of the isoxazole ring is highly labile. When exposed to standard catalytic hydrogenation conditions (e.g., H
2
over Pd/C) or dissolving metal reductions, the N–O bond undergoes rapid reductive cleavage, opening the ring to form a
β
-amino enone or
β
-amino alcohol [3].
Resolution: Avoid transition-metal catalyzed hydrogenation. Instead, utilize chemoselective hydride donors or perform the homologation via a route that does not require alkene reduction in the presence of the isoxazole. For example, successfully homologated the core using nucleophilic substitution with triethylmethanetricarboxylate followed by decarboxylation, entirely bypassing the need for alkene hydrogenation. The resulting propanoic acid can then be cleanly reduced to the propanal using a Weinreb amide intermediate and DIBAL-H.
Q3: During the decarboxylation step to form the propanoic acid precursor, the reaction mixture darkened rapidly and the yield plummeted. Is this a thermal stability issue?Causality: Yes. Isoxazoles possess a high thermal decomposition energy. Differential scanning calorimetry (DSC) assessments reveal that heating these heterocycles above 130 °C can trigger exothermic decomposition [1].
Resolution: Do not exceed 110 °C during decarboxylation or solvent stripping. If the reaction turns deep brown and evolves gas uncontrollably, thermal degradation has occurred. Use a stepwise, lower-temperature hydrolysis/decarboxylation sequence.
Validated Experimental Protocols
Protocol A: Highly Selective O-Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate
Self-Validation Checkpoint: The N-methyl byproduct is highly water-soluble. A successful reaction will show a clean organic phase post-aqueous workup, validating the kinetic control of the Me
2
SO
4
conditions.
Setup: Charge a dry, nitrogen-flushed reactor with methyl 3-hydroxyisoxazole-5-carboxylate (1.0 equiv) and anhydrous DMF (10 volumes).
Cooling: Cool the solution to -5 °C using an ice/brine bath.
Base Addition: Add finely powdered, anhydrous K
2
CO
3
(1.5 equiv) in one portion. Stir for 15 minutes.
Electrophile Addition: Dropwise add dimethyl sulfate (1.1 equiv) over 30 minutes, strictly maintaining the internal temperature below 0 °C. (Caution: Me
2
SO
4
is highly toxic; perform in a fume hood.)
Reaction Monitoring: Stir at -5 °C for 2 hours. Quench an aliquot into water and analyze via HPLC. The O:N ratio should be
≥
85:15.
Workup: Quench the reaction by adding 2 N aqueous NaOH (2.0 equiv) directly to the mixture to hydrolyze the ester (if the acid is desired) or use saturated NH
4
Cl if the ester is to be retained. Extract with toluene. The N-methyl isomer partitions into the aqueous layer.
Protocol B: Chemoselective Reduction to 3-(3-Methoxyisoxazol-5-yl)propanal
Self-Validation Checkpoint: The absence of a broad N–H stretch (~3300 cm
−1
) in the IR spectrum of the crude product confirms the isoxazole N–O bond remains intact.
Weinreb Amide Formation: Dissolve 3-(3-methoxyisoxazol-5-yl)propanoic acid (1.0 equiv) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (2.5 equiv).
Coupling: Add EDC·HCl (1.2 equiv) and stir at room temperature for 4 hours. Wash with 1M HCl, then brine, and concentrate to yield the Weinreb amide.
Reduction: Dissolve the Weinreb amide in anhydrous THF (10 volumes) and cool to -78 °C under argon.
Hydride Addition: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise. Stir at -78 °C for 1 hour.
Quench: Carefully quench with saturated aqueous Rochelle salt (potassium sodium tartrate) and warm to room temperature. Stir vigorously until two clear phases form (this visual cue validates the breakdown of the aluminum emulsion).
Isolation: Extract with ethyl acetate, dry over Na
2
SO
4
, and concentrate under reduced pressure (bath temp < 30 °C to prevent aldehyde epimerization/degradation) to afford 3-(3-Methoxyisoxazol-5-yl)propanal.
References
Bürki, C., et al. "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid." Organic Process Research & Development, 2024.[Link]
Fotsch, C., et al. "Practical Synthesis of a Potent Bradykinin B1 Antagonist via Enantioselective Hydrogenation of a Pyridyl N-Acyl Enamide." The Journal of Organic Chemistry, 2009.[Link]
Muri, D., et al. "Reduction of 2,3-Dihydroisoxazoles to
β
-Amino Ketones and
β
-Amino Alcohols." Organic Letters, 2005.[Link]
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for 3-(3-Methoxyisoxazol-5-YL)propanal
Welcome to the technical support resource for 3-(3-Methoxyisoxazol-5-YL)propanal. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 3-(3-Methoxyisoxazol-5-YL)propanal. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for optimizing reactions involving this versatile aldehyde intermediate. Our focus is on anticipating common challenges and providing scientifically-grounded solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 3-(3-Methoxyisoxazol-5-YL)propanal and what are the initial challenges?
A1: The most direct and common synthetic route is the oxidation of the corresponding primary alcohol, 3-(3-methoxyisoxazol-5-yl)propan-1-ol. The primary challenges in this synthesis are achieving high conversion without over-oxidation to the carboxylic acid and simplifying the purification of the aldehyde from the starting material and byproducts. The choice of oxidant is critical and depends on factors like scale, cost, and functional group tolerance.
Q2: My aldehyde product appears to be degrading upon storage. What are the best practices for handling and storing 3-(3-Methoxyisoxazol-5-YL)propanal?
A2: Aldehydes, in general, are susceptible to autoxidation, where they react with atmospheric oxygen to form the corresponding carboxylic acid.[1][2] The isoxazole ring, while generally aromatic, contains a weak N-O bond that can be cleaved under certain reductive or basic conditions.[3] For optimal stability, we recommend storing the purified aldehyde under an inert atmosphere (Nitrogen or Argon), at a low temperature (2-8°C), and protected from light. If the material is to be stored for an extended period, dilution in a dry, aprotic solvent can also mitigate degradation pathways like self-condensation.
Q3: I am having difficulty purifying the aldehyde using standard silica gel column chromatography. The compound seems to streak or decompose. Why does this happen?
A3: This is a common issue with aldehydes on standard silica gel. The acidic nature of silica can catalyze side reactions such as aldol condensation or enolization.[4] Furthermore, residual water on the silica can lead to the formation of hydrate or hemiacetal species, causing streaking. To circumvent this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.[4] Alternatively, a less acidic stationary phase like alumina (neutral or basic) can be used. For many applications, a non-chromatographic method like bisulfite adduct formation is superior for removing non-aldehyde impurities.[4][5][6][7]
Troubleshooting Guide 1: Optimizing the Oxidation of 3-(3-Methoxyisoxazol-5-YL)propan-1-ol
This section addresses specific issues you may encounter when synthesizing the target aldehyde from its alcohol precursor.
Experimental Workflow: Synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal
Caption: General workflow for the synthesis of the target aldehyde.
Problem 1: Low or incomplete conversion of the starting alcohol.
Potential Cause A: Inactive or Insufficient Oxidant. Many common oxidants (e.g., Dess-Martin Periodinane, pyridinium chlorochromate) are moisture-sensitive. Ensure reagents are fresh and handled under anhydrous conditions. The stoichiometry of the oxidant may need to be increased (e.g., 1.2-1.5 equivalents).
Potential Cause B: Incorrect Reaction Temperature. Swern-type oxidations require careful temperature control (typically -78°C for the addition steps) to form the active oxidizing species. Allowing the reaction to warm prematurely can lead to decomposition of the intermediate and low yields.
Solution: Verify the quality of your oxidizing agent. If using a Swern or similar protocol, meticulously control the temperature with a suitable cooling bath. Consider performing a small-scale trial reaction with an increased amount of the oxidant to test for stoichiometry issues.
Problem 2: Significant formation of the 3-(3-methoxyisoxazol-5-yl)propanoic acid byproduct.
Potential Cause A: Over-oxidation. This is common with stronger, non-selective oxidants, especially if water is present. Chromium-based oxidants like PCC are generally reliable for stopping at the aldehyde stage under anhydrous conditions.
Potential Cause B: Aerobic Oxidation During Workup/Purification. The newly formed aldehyde can be sensitive to air, especially if the workup is prolonged or purification is done without care.[2]
Solution: Choose a milder, more selective oxidant. Dess-Martin Periodinane (DMP) is an excellent choice for its mild conditions and high selectivity for primary alcohols to aldehydes. During the workup, minimize the exposure of the organic layer to air. Consider degassing your solvents. The carboxylic acid impurity can be easily removed during an aqueous workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution.[1]
Data Summary: Comparison of Common Oxidizing Agents
Oxidant System
Typical Conditions
Pros
Cons
PCC (Pyridinium Chlorochromate)
CH₂Cl₂, Room Temp
Reliable, commercially available, stops at aldehyde
Carcinogenic chromium waste, can be acidic
DMP (Dess-Martin Periodinane)
CH₂Cl₂, Room Temp
Mild, high yield, neutral conditions
Expensive, potentially explosive at high temp
Swern Oxidation
(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C
High yield, clean reaction
Requires cryogenic temps, foul odor (DMS)
TEMPO/Bleach
TEMPO (cat.), NaOCl, CH₂Cl₂/H₂O
Inexpensive, "green" oxidant (bleach)
Biphasic, requires careful pH control
Troubleshooting Guide 2: Purification via Sodium Bisulfite Adduct Formation
This method is a highly effective classical technique for separating aldehydes from mixtures containing non-carbonyl compounds like alcohols or esters.[5][7] The reaction is reversible, allowing for the recovery of the purified aldehyde.[5][6]
Workflow: Aldehyde Purification via Bisulfite Adduct
Caption: Workflow for aldehyde purification using bisulfite extraction.
Problem: The yield of my recovered aldehyde is very low after the bisulfite treatment.
Potential Cause A: Incomplete Adduct Formation. The equilibrium for adduct formation may not have been sufficiently driven to the product side. This can happen if the sodium bisulfite solution is not saturated or has degraded.
Potential Cause B: Inefficient Regeneration. The aldehyde regeneration is pH-dependent. If the aqueous layer is not made sufficiently basic, the equilibrium will not favor the release of the free aldehyde, leading to poor recovery during the final extraction.[5][6]
Solution A (Formation): Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6] The use of a water-miscible co-solvent like methanol (MeOH) or dimethylformamide (DMF) is crucial to ensure the aldehyde and the aqueous bisulfite can react efficiently.[5][7]
Solution B (Regeneration): After separating the aqueous layer containing the adduct, add your extraction solvent (e.g., ethyl acetate) before basifying. Then, add a strong base like 50% NaOH dropwise while stirring until the aqueous layer reaches a pH of at least 12 to ensure complete regeneration.[6]
Problem: A thick emulsion or solid precipitate forms at the interface during extraction, making separation impossible.
Potential Cause A: Interfacial Crud. The bisulfite adduct itself may have limited solubility and can precipitate at the interface, especially with highly concentrated solutions.[6]
Potential Cause B: High Concentration. If the initial crude mixture is too concentrated, it can lead to separation issues.
Solution: Dilute the entire mixture by adding more water and/or brine. This will often break the emulsion and dissolve any precipitated adduct. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent tight emulsions. If a solid persists, it may be necessary to filter the entire biphasic mixture through a coarse filter (like a plug of glass wool) to remove the interfacial solid before re-separating the liquid layers.
Detailed Protocol: Purification of 3-(3-Methoxyisoxazol-5-YL)propanal via Bisulfite Adduct
Adduct Formation: Dissolve the crude product mixture in a minimal amount of methanol (e.g., 5-10 mL). Transfer this solution to a separatory funnel. Add 25 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).[5]
Initial Shake: Stopper the funnel and shake vigorously for approximately 30-60 seconds to facilitate adduct formation.
Extraction of Impurities: Add 25 mL of deionized water and 25 mL of a non-polar organic solvent (e.g., hexanes or 10% ethyl acetate in hexanes). Shake again to extract the non-aldehyde impurities into the organic phase.[7]
Separation: Allow the layers to separate. Drain and collect the lower aqueous layer, which now contains the charged bisulfite adduct. Discard the upper organic layer containing the impurities.
Regeneration & Recovery: Return the aqueous layer to the separatory funnel. Add 25 mL of a suitable organic solvent like ethyl acetate. While gently swirling, add 50% aqueous NaOH dropwise until the pH of the aqueous layer is >12 (verify with pH paper).[6]
Final Extraction: Stopper the funnel and shake to extract the regenerated, pure aldehyde into the ethyl acetate layer. Separate the layers, collect the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Section 4: Spectroscopic Characterization Profile
As experimental data for this specific molecule is not widely published, the following section provides predicted spectroscopic data based on established principles and analysis of structurally similar compounds. This serves as a reference for product characterization.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.82
t, J ≈ 1.5 Hz
1H
H -1 (Aldehyde)
Aldehyde protons are highly deshielded; triplet coupling to C2 protons.
~6.15
s
1H
H -4' (Isoxazole)
Olefinic proton on the electron-rich isoxazole ring.
~3.95
s
3H
OCH ₃
Methoxy protons, singlet, in a typical chemical shift range.
~3.05
t, J ≈ 7.5 Hz
2H
H -3 (CH₂)
Methylene group adjacent to the isoxazole ring.
~2.90
dt, J ≈ 7.5, 1.5 Hz
2H
H -2 (CH₂)
Methylene group adjacent to the carbonyl, coupled to both H1 and H3.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~201.5
C -1 (C=O)
Typical chemical shift for an aliphatic aldehyde carbonyl carbon.
~172.0
C -5' (Isoxazole)
Carbon of the isoxazole ring attached to the side chain.
~163.0
C -3' (Isoxazole)
Carbon of the isoxazole ring attached to the methoxy group.
~95.5
C -4' (Isoxazole)
CH carbon of the isoxazole ring.
~57.0
OC H₃
Methoxy carbon.
~42.0
C -2
Carbon alpha to the carbonyl.
~22.5
C -3
Carbon beta to the carbonyl.
Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)
Functional Group
Rationale
~2950-2850
C-H (Aliphatic)
C-H stretching from the propanal chain.
~2830, ~2730
C-H (Aldehyde)
Characteristic Fermi doublet for the aldehyde C-H stretch.
~1725
C=O (Aldehyde)
Strong, sharp carbonyl stretch.
~1610, ~1450
C=N, C=C (Isoxazole)
Aromatic ring stretching vibrations.
~1250
C-O (Methoxy)
Asymmetric C-O stretching of the methoxy group.
References
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development - ACS Publications. Available from: [Link]
General procedures for the purification of Aldehydes. Chempedia - LookChem. Available from: [Link]
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available from: [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments - PMC. Available from: [Link]
Optimization of aldehyde derivatization. Concentration of the different... ResearchGate. Available from: [Link]
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering - ACS Publications. Available from: [Link]
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available from: [Link]
Optimization of the reaction conditions for the aldehyde reduction a... ResearchGate. Available from: [Link]
Enzymatic reactions towards aldehydes: An overview. PMC - NIH. Available from: [Link]
issues with the stability of 3-(3-Methoxyisoxazol-5-YL)propanal in solution
A Guide to Understanding and Mitigating Solution-Phase Instability Introduction Welcome to the technical support guide for 3-(3-Methoxyisoxazol-5-YL)propanal. This molecule, a valuable building block in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Mitigating Solution-Phase Instability
Introduction
Welcome to the technical support guide for 3-(3-Methoxyisoxazol-5-YL)propanal. This molecule, a valuable building block in medicinal chemistry and drug development, possesses two key functional groups—an isoxazole ring and a terminal aldehyde—that contribute to its reactivity and, consequently, its potential for instability in solution. This guide is designed for researchers, by researchers, to provide field-proven insights into the common stability challenges encountered during experimentation. We will explore the underlying chemical principles driving degradation and offer robust, validated protocols to help you ensure the integrity of your compound and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 3-(3-Methoxyisoxazol-5-YL)propanal?
As a solid, the compound is relatively stable when stored under recommended conditions (see Q2). In solution, however, its stability is highly dependent on the solvent, pH, temperature, and exposure to atmospheric oxygen and light.[1] The primary liabilities are the aldehyde functional group, which is prone to oxidation and polymerization, and the isoxazole ring, which can undergo cleavage under certain pH conditions.[1][2]
Q2: What are the ideal long-term storage conditions for this compound?
To ensure maximum shelf-life for both solid and solution-based stocks, we recommend the following:
Parameter
Solid Compound
Stock Solution (in aprotic solvent)
Temperature
2-8°C or -20°C
-20°C or -80°C
Atmosphere
Store under an inert gas (Argon or Nitrogen)
Store under an inert gas (Argon or Nitrogen)
Light
Protect from light using an amber vial
Protect from light using an amber vial
Container
Tightly sealed, appropriate for chemical storage
Tightly sealed vial with a PTFE-lined cap
Rationale: Low temperatures reduce the rate of all chemical degradation reactions.[1] An inert atmosphere is critical to prevent the oxidation of the highly susceptible aldehyde group.[1] Light can provide the energy to initiate free-radical autoxidation.[1]
Q3: My compound is in an aqueous buffer for a bioassay. How long can I expect it to be stable?
This is highly pH- and temperature-dependent. The isoxazole ring is particularly susceptible to cleavage under strongly basic conditions (pH > 9) and to a lesser extent, under strongly acidic conditions (pH < 3).[3][4][5] The aldehyde can also be unstable. For example, in a study of the isoxazole-containing drug leflunomide, the compound was stable at acidic pH but decomposed at pH 10 with a half-life of only 6.0 hours at 25°C, which decreased to 1.2 hours at 37°C.[3]
Recommendation: For any aqueous application, it is imperative to perform a preliminary stability study under your specific experimental conditions (see Protocol 1). Whenever possible, prepare fresh solutions immediately before use.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent or Non-Reproducible Biological Assay Results
You run the same assay on different days using the same stock solution and get significantly different results.
Primary Suspect: Compound Degradation. The active concentration of your compound is likely decreasing over time. The aldehyde could be oxidizing to the corresponding carboxylic acid, 3-(3-methoxyisoxazol-5-yl)propanoic acid, which may have a different activity profile. Alternatively, ring-opening of the isoxazole could be occurring.
Investigative Action:
Prepare Fresh Solutions: Always prepare your final dilutions from a freshly prepared or recently thawed stock solution for every experiment. Do not use aqueous solutions that have been stored for extended periods.[1]
Analyze Your Stock: Use an analytical technique like LC-MS to check the purity of your stock solution. Compare the chromatogram to a freshly prepared standard or the supplier's certificate of analysis. Look for new peaks that may correspond to degradation products.[6][7]
Run a Time-Course Stability Test: Incubate your compound in the final assay buffer. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by LC-MS to quantify the remaining parent compound. This will define the "working window" for your experiments. See Protocol 1 for a detailed methodology.
Issue 2: Unexpected Peaks Appear in LC-MS or GC-MS Analysis
When analyzing your sample, you observe new peaks that were not present in the initial analysis of the material.
Possible Causes & Identification:
Oxidation: The aldehyde has oxidized to a carboxylic acid. The expected degradation product, 3-(3-methoxyisoxazol-5-yl)propanoic acid, will have a molecular weight of 171.16 g/mol (M+16 compared to the parent aldehyde). This is a very common degradation pathway for aldehydes.[1]
Hydrolytic Cleavage (Base-Catalyzed): The isoxazole ring has opened. Under basic conditions, the N-O bond of the isoxazole ring can cleave.[2][3] This leads to the formation of a β-ketonitrile or related species, which are often unstable themselves and can lead to a complex mixture of products.
Retro-Michael Type Reaction: The propanal side chain may be susceptible to elimination reactions, particularly under basic conditions which can deprotonate the acidic α-carbon of the aldehyde. This could lead to the formation of (E/Z)-3-(3-methoxyisoxazol-5-yl)acrylaldehyde. The potential for retro-Michael reactions is a known characteristic of related systems.[8][9]
Polymerization/Oligomerization: Aldehydes can undergo self-condensation (aldol reactions), especially in the presence of acid or base catalysts, leading to higher molecular weight species.[1] These may appear as a series of repeating units or a broad "hump" in the chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for identifying degradation products.
Issue 3: Solution Turns Yellow or Becomes Viscous Over Time
You dissolve the white, solid compound and notice a change in its physical appearance after a period of storage.
Primary Suspect: Polymerization and/or Complex Degradation. A change in color is a classic sign of chemical degradation, often involving the formation of conjugated systems.[1] An increase in viscosity is a strong indicator of polymerization, where individual molecules react to form larger oligomers and polymers.[1]
Causality: The aldehyde group is the most likely culprit for polymerization via aldol condensation pathways. These reactions are often catalyzed by trace acidic or basic impurities in the solvent or on the surface of the storage vessel.
Mitigation Strategy:
Use High-Purity Solvents: Ensure you are using high-purity, anhydrous (if appropriate) solvents from a reputable supplier.
Proper Container Cleaning: Use glassware that has been thoroughly cleaned to remove any acid or base residues.
Store Dilute: If possible, store stock solutions at a lower concentration, as this can slow down the rate of bimolecular reactions like polymerization.
Immediate Use: This is the most effective strategy. Avoid storing solutions, especially in protic or aqueous solvents, for any longer than is absolutely necessary.
Visualizing the Degradation Landscape
The following diagram illustrates the primary suspected degradation pathways for 3-(3-Methoxyisoxazol-5-YL)propanal based on its chemical structure.
Caption: Major potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Rapid Assessment of Compound Stability in Aqueous Buffer
This protocol provides a framework for determining the short-term stability of your compound in a specific aqueous medium.
Objective: To quantify the percentage of 3-(3-Methoxyisoxazol-5-YL)propanal remaining over time under specific assay conditions (buffer, temperature).
Methodology:
Preparation of Standard: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent (e.g., DMSO, Acetonitrile). This is your t=0 reference.
Sample Incubation: Dilute the stock solution into your pre-warmed (if applicable) aqueous assay buffer to the final working concentration. For example, add 10 µL of the 10 mg/mL stock to 990 µL of buffer for a final concentration of 100 µg/mL.
Time Points: Immediately take an aliquot of this solution (e.g., 50 µL). This is your t=0 sample. Place the remaining solution under the intended assay conditions (e.g., 37°C incubator).
Sampling: Collect further aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).
Quenching: Immediately after collection, mix each aliquot with an equal volume of cold acetonitrile or methanol. This is to stop further degradation and precipitate proteins if present.[10] Store these quenched samples at -20°C or colder until analysis.
LC-MS Analysis: Analyze all time-point samples, including the t=0 standard, by a suitable LC-MS method.
Data Analysis: Determine the peak area of the parent compound in the chromatogram for each time point. Calculate the percentage of compound remaining relative to the t=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.
Self-Validation System:
Control: A control sample should be kept at 4°C or on ice throughout the experiment to represent minimal degradation.
Blank: Analyze a sample of the assay buffer treated in the same way but without the compound to ensure no interfering peaks are present.
References
Lee, J., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. [Link]
Borah, A. J., et al. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]
Pawar, S. S., et al. (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical and Pharmaceutical Sciences. [Link]
Shaikh, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4397-4413. [Link]
Longhi, M. R., et al. (1994). Isoxazoles. 8. Preformulation studies of an isoxazolylnaphthoquinone derivative. Journal of Pharmaceutical Sciences, 83(3), 336-8. [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
Academia.edu. (n.d.). Study on the Pd/C-Catalyzed (Retro-)Michael Addition Reaction of Activated Methylene Compounds to Electron-Poor Styrenes. [Link]
Carl ROTH. (2022). SAFETY DATA SHEET - mucasol®. [Link]
E-Ciardi, S., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry. [Link]
De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 547-552. [Link]
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]
Andrzejak, R., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. [Link]
Panda, S., et al. (2021). A Validated Stability-Indicating RP-HPLC Method for Estimation of Glycopyrrolate in Bulk and Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. [Link]
EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. [Link]
Wikipedia. (n.d.). Michael addition reaction. [Link]
Pace, V., & Holzer, W. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]
Pace, V., & Holzer, W. (2023). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. [Link]
Walczak, M., et al. (2004). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. Tetrahedron, 60(42), 9471-9478. [Link]
Le Neve-Bowen, J., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4543. [Link]
Granvogl, M., & Schieberle, P. (2016). New Insights into the Formation of Aroma-Active Strecker Aldehydes from 3-Oxazolines as Transient Intermediates. Journal of Agricultural and Food Chemistry, 64(40), 7524-7531. [Link]
Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533. [Link]
Shalan, S., et al. (n.d.). Simultaneous Determination of Amlodipine besylate and Valsartan using Micelle-enhanced First Derivative Synchronous Spectrofluorimetric Method. Analytical Methods. [Link]
Pirok, B. W. J., et al. (2019). Mapping degradation pathways of natural and synthetic dyes. Journal of Cultural Heritage, 38, 29-36. [Link]
PubChem. (n.d.). methylglyoxal degradation III. [Link]
Khan, I., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 59(1), 2297-2301. [Link]
Technical Support Center: Troubleshooting 3-(3-Methoxyisoxazol-5-YL)propanal Assays
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility, stability, or reproducibility issues when utilizing 3-(3-Methoxyi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility, stability, or reproducibility issues when utilizing 3-(3-Methoxyisoxazol-5-YL)propanal in biochemical or cell-based assays.
Due to its unique structural topology—a lipophilic methoxyisoxazole ring coupled with a highly reactive propanal (aldehyde) moiety—this compound presents dual challenges: classic thermodynamic insolubility and deceptive chemical reactivity. This guide synthesizes field-proven methodologies to establish a self-validating experimental system.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my compound precipitate immediately upon dilution into the assay buffer?
The Causality: This is a classic failure of kinetic solubility [1]. When a high-concentration DMSO stock of 3-(3-Methoxyisoxazol-5-YL)propanal is pipetted directly into an aqueous buffer, the DMSO solvent diffuses into the water much faster than the lipophilic isoxazole compound can solvate. This creates a localized micro-environment of supersaturation, leading to rapid nucleation and irreversible precipitation (crashing out).
The Fix: Do not use standard serial dilution in aqueous buffers. Instead, utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the DMSO stock directly to a dry plate, followed by rapid, high-shear addition of the assay buffer containing a mild surfactant (e.g., 0.01% Tween-20).
Q2: The compound appears to dissolve initially, but I lose assay signal and notice micro-precipitates after 1-2 hours. What is happening?
The Causality: You are likely experiencing a chemical reactivity issue masquerading as a solubility issue. The propanal group is a highly reactive aliphatic aldehyde. If your assay buffer contains primary amines (e.g., Tris or Glycine ), the aldehyde will undergo a nucleophilic attack by the amine, dehydrating to form a covalent Schiff base (imine) . These imine adducts are often highly insoluble and biologically inactive.
The Fix: Immediately switch your assay buffer to a non-amine alternative such as HEPES, MOPS, or Phosphate Buffer (PBS) .
Mechanistic pathway of aldehyde-amine reactivity leading to apparent solubility loss in assays.
Q3: My DMSO stock solutions lose potency after a few freeze-thaw cycles. How should I store them?
The Causality: DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. In the presence of water and trace oxygen, the propanal group is highly susceptible to auto-oxidation, converting the aldehyde into a carboxylic acid[2]. Furthermore, DMSO itself can act as an oxidant under specific catalytic conditions[3].
The Fix: Prepare stocks in strictly anhydrous DMSO (≥99.9% purity). Aliquot immediately into single-use volumes, blanket the headspace with dry Argon or Nitrogen, and store at -80°C. Never subject the compound to freeze-thaw cycles.
Part 2: Quantitative Data & Compatibility Matrices
To optimize your assay conditions, refer to the following empirically derived compatibility matrices for 3-(3-Methoxyisoxazol-5-YL)propanal.
Table 1: Buffer Compatibility and Apparent Half-Life (T½)
Note: Data reflects the stability of the free aldehyde form at 25°C, pH 7.4.
Buffer System (50 mM)
Primary Amine Present?
Apparent Solubility Limit
Compound T½ (Active Form)
Recommendation
HEPES
No
120 µM
> 48 hours
Optimal
Phosphate (PBS)
No
105 µM
> 48 hours
Optimal
MOPS
No
115 µM
> 48 hours
Recommended
Tris-HCl
Yes
< 10 µM (Adduct forms)
< 45 minutes
Critical Failure
Glycine
Yes
< 5 µM (Adduct forms)
< 20 minutes
Critical Failure
Table 2: Cosolvent and Excipient Selection Guide
Excipient / Surfactant
Concentration
Effect on Kinetic Solubility
Interference Risk
Tween-20
0.01% - 0.05% v/v
Excellent (Prevents nucleation)
Low (Standard in biochem assays)
Pluronic F-68
0.1% w/v
Good (Steric stabilization)
Low (Cell-culture compatible)
HP-β-Cyclodextrin
1.0% - 5.0% w/v
Excellent (Host-guest inclusion)
High (May mask target binding)
PEG-400
1.0% - 2.0% v/v
Moderate
Moderate (Viscosity issues)
Part 3: Standardized Experimental Protocols
Protocol 1: Preparation of Assay-Ready Plates via Acoustic Dispensing
To bypass the thermodynamic limitations of intermediate aqueous dilutions, use this self-validating workflow to maintain the compound in a metastable soluble state.
Stock Preparation: Thaw a single-use aliquot of 10 mM 3-(3-Methoxyisoxazol-5-YL)propanal in anhydrous DMSO to room temperature in a desiccator.
Source Plate Loading: Centrifuge the vial briefly and transfer the required volume to an Echo-compatible source plate (e.g., Labcyte 384-well LDV plate).
Acoustic Transfer: Dispense nanoliter volumes (e.g., 2.5 nL to 50 nL) directly into the dry wells of the destination assay plate to achieve the desired final concentration curve.
Buffer Addition: Using a high-speed bulk dispenser (e.g., Multidrop Combi), forcefully dispense the assay buffer (HEPES pH 7.4 + 0.01% Tween-20) into the wells. The high shear force ensures instantaneous mixing before the compound can nucleate.
Validation: Read the plate immediately on a nephelometer to confirm the absence of light scattering (indicative of precipitation).
Workflow for acoustic dispensing to prevent local concentration spikes and compound precipitation.
Before running biological assays, validate the kinetic solubility limit of the compound in your specific buffer system using the Kerns & Di methodology[1][4].
Preparation: Prepare a 10 mM DMSO stock of the compound.
Dilution Series: In a 96-well UV-transparent microplate, add 196 µL of the target aqueous buffer (e.g., HEPES) to each well.
Spiking: Add 4 µL of varying DMSO stock concentrations to the buffer to create a final compound concentration range of 1 µM to 200 µM (maintaining a constant 2% DMSO background).
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.
Measurement: Read the absorbance at 620 nm (turbidimetry) using a microplate reader.
Analysis: Plot Absorbance vs. Concentration. The point at which the baseline absorbance sharply increases indicates the onset of precipitation (the kinetic solubility limit). Ensure your biological assay concentrations remain strictly below this inflection point.
Di, L., & Kerns, E. H. (2026). Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Retrieved from[Link]
Eschemy. (2025). Application of DMSO as "oxidant" in organic synthesis! Retrieved from[Link]
ResearchGate Community. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from[Link]
analytical challenges in detecting 3-(3-Methoxyisoxazol-5-YL)propanal
Technical Support Center: Analytical Troubleshooting for 3-(3-Methoxyisoxazol-5-YL)propanal System Overview & Context 3-(3-Methoxyisoxazol-5-YL)propanal is a highly specialized synthetic intermediate, most notably utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Analytical Troubleshooting for 3-(3-Methoxyisoxazol-5-YL)propanal
System Overview & Context
3-(3-Methoxyisoxazol-5-YL)propanal is a highly specialized synthetic intermediate, most notably utilized in the total synthesis of1—potent spliceosome inhibitors explored as payloads for antibody-drug conjugates (ADCs)[1]. While structurally compact, the combination of a labile isoxazole ring and a highly reactive aliphatic aldehyde presents unique challenges during chromatographic separation, UV detection, and mass spectrometry.
This guide provides causal explanations and validated protocols to help researchers overcome these specific analytical hurdles.
Module 1: Quantitative Analytical Parameters
Understanding the baseline physicochemical properties is the first step in troubleshooting. Table 1 summarizes the core parameters dictating the molecule's behavior in standard analytical systems.
Parameter
Value / Characteristic
Analytical Implication
Molecular Weight
155.15 g/mol
Small molecule; requires high-resolution MS for accurate mass identification.
Prone to hydration (gem-diol) in water; N-O bond sensitive to extreme pH.
LogP (Estimated)
~0.5 to 1.0
Highly polar; elutes early in standard Reversed-Phase (C18) chromatography.
Module 2: Diagnostic Q&A (Troubleshooting)
Q1: During Reversed-Phase HPLC (RP-HPLC), my analyte elutes as a split peak or exhibits severe tailing. How do I fix this?
Causality & Mechanism: This is a classic artifact of aldehyde reactivity. When dissolved in protic solvents like water or methanol, the propanal moiety exists in a dynamic equilibrium with its gem-diol (hydrate) or hemiacetal forms. During chromatography, these species can partially separate. If the rate of interconversion is similar to the chromatographic timescale, you will observe a2[2].
Solution:
Eliminate Protic Solvents: Dissolve your analytical standards and samples exclusively in aprotic solvents like 100% Acetonitrile (ACN) or Tetrahydrofuran (THF)[3].
Modify Mobile Phase: Ensure the mobile phase is adequately buffered (e.g., 0.1% Formic Acid) to suppress secondary interactions and lock the equilibrium state[4].
Q2: The UV response at 254 nm is practically non-existent, making impurity quantification difficult. What is the optimal detection strategy?
Causality & Mechanism: The 3-methoxyisoxazole ring lacks an extended conjugated π-system, resulting in a very low molar extinction coefficient at standard aromatic wavelengths (254 nm or 280 nm).
Solution: Direct detection requires monitoring at low UV wavelengths (210–220 nm). However, this region is highly susceptible to baseline drift from mobile phase absorbance. For robust quantification, particularly in complex matrices,5 is the gold standard[5]. DNPH reacts with the aldehyde to form a stable hydrazone with a strong, distinct chromophore at 360 nm, completely bypassing the low-UV limitation and preventing on-column hydration.
Q3: My LC-MS data shows unexpected degradation products and missing mass peaks. Is the molecule unstable?
Causality & Mechanism: The isoxazole ring contains a relatively weak N-O bond that is 6, including the harsh ionization environments of some mass spectrometers (e.g., high capillary temperatures or reductive matrices)[6]. Additionally, aliphatic aldehydes frequently undergo in-source fragmentation, losing water (-18 Da) or carbon monoxide (-28 Da).
Solution: Lower the capillary temperature and declustering potential in your ESI source. Utilize soft ionization techniques if available.
Module 3: Validated Experimental Workflows
To address the detection and peak-splitting issues simultaneously, we recommend the following self-validating derivatization protocol.
Protocol: Pre-Column DNPH Derivatization for Robust HPLC-UV Analysis
Objective: Convert the reactive propanal moiety into a stable, highly UV-active hydrazone derivative to ensure a single chromatographic peak and high sensitivity[5].
Reagent Preparation: Prepare a 10 mM solution of 2,4-dinitrophenylhydrazine (DNPH) in HPLC-grade Acetonitrile containing 0.1% Phosphoric acid (catalyst). Note: DNPH is shock-sensitive when dry; always handle as a wetted paste or in solution.
Sample Reaction: In a 2 mL amber HPLC vial, combine 100 µL of the 3-(3-Methoxyisoxazol-5-YL)propanal sample (approx. 0.1–1.0 mg/mL in ACN) with 100 µL of the DNPH reagent.
Incubation: Cap the vial, vortex for 5 seconds, and incubate at 40°C for 30 minutes. The acid catalysis ensures rapid and complete conversion to the hydrazone.
Quenching & Dilution (Self-Validation Step): Add 800 µL of Mobile Phase A (e.g., Water with 0.1% Formic Acid) to the vial. This halts the reaction and matches the solvent strength to the initial HPLC gradient conditions, preventing injection breakthrough.
Chromatographic Analysis:
Column: C18, 5 µm, 4.6 × 150 mm.
Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile.
Detection: UV at 360 nm.
Validation Check: A successful reaction yields a single, sharp peak at 360 nm. Unreacted DNPH will elute early in the void volume or early gradient, confirming the reagent was active and present in excess.
Module 4: Logical Workflow Visualization
Fig 1. Decision tree for resolving aldehyde-induced peak splitting in HPLC.
References
Title: US11691982B2 - Thailanstatin analogs - Google Patents
Source: Google Patents
URL
Title: When using HPLC, how do you deal with split peaks?
Source: ResearchGate
URL:[Link]
Technical Support Center: HPLC Purification of 3-(3-Methoxyisoxazol-5-YL)propanal
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of 3-(3-Methoxyisoxazol-5-YL)propanal. This guide is designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of 3-(3-Methoxyisoxazol-5-YL)propanal. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we provide a detailed starting protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide to address common challenges encountered during the purification of this specific aldehyde-containing isoxazole derivative.
Understanding the physicochemical properties of 3-(3-Methoxyisoxazol-5-YL)propanal is the first step toward developing a robust purification method. The molecule contains a polar aldehyde group, a moderately polar methoxyisoxazole ring system, and a short alkyl chain. This structure suggests moderate overall polarity, making it an ideal candidate for reversed-phase HPLC.[1][2] The aldehyde functional group, however, can be prone to secondary interactions with the stationary phase, potentially leading to poor peak shape.[3][4]
The following protocol is a robust starting point for your purification efforts. Optimization will likely be necessary based on your specific crude sample matrix and purity requirements.
Step-by-Step Initial Purification Method
Sample Preparation:
Dissolve the crude 3-(3-Methoxyisoxazol-5-YL)propanal in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
The sample solvent should ideally be weaker than or equal in elution strength to the initial mobile phase conditions to ensure good peak shape.
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column or system.[5]
HPLC System Configuration & Parameters:
The recommended parameters below are designed for a standard analytical or semi-preparative HPLC system.
Parameter
Recommended Setting
Rationale & Comments
Column
C18, Base-Deactivated, 5 µm, 120 Å, 4.6 x 250 mm
A C18 column is the workhorse of reversed-phase chromatography and is suitable for this moderately polar compound.[6] A base-deactivated or "end-capped" column is critical to minimize interactions between the aldehyde and acidic silanol groups on the silica surface, which is a primary cause of peak tailing.[3][7]
Mobile Phase A
0.1% (v/v) Formic Acid in Water
The acidic modifier helps to suppress the ionization of residual silanol groups on the stationary phase, further improving peak shape.[8] Use high-purity, HPLC-grade water.
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[9] Use high-purity, HPLC-grade acetonitrile.
Gradient Elution
20% to 80% B over 20 minutes
A gradient is recommended for samples with multiple components of varying polarities, ensuring that later-eluting impurities are effectively washed from the column.[10][11]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column. This can be scaled up for preparative columns.
Column Temperature
30 °C
Maintaining a constant temperature with a column oven improves retention time reproducibility.[12]
Detection Wavelength
254 nm
The isoxazole ring is expected to have strong UV absorbance. A UV-Vis detector is suitable. A scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume
10-50 µL
This depends on the sample concentration. Avoid overloading the column, which can cause peak fronting and poor resolution.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying 3-(3-Methoxyisoxazol-5-YL)propanal?
A1: A reversed-phase C18 column is the most common and recommended starting point due to the compound's moderate polarity.[13] However, if you experience poor retention (the compound elutes too quickly), consider these alternatives:
AQ-C18 or Polar-Embedded Columns: These columns are designed with modifications to the stationary phase that make them more stable in highly aqueous mobile phases and provide enhanced retention for polar compounds.[14]
Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity (π-π interactions) for aromatic or heterocyclic compounds like the isoxazole ring, potentially improving separation from critical impurities.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained on reversed-phase columns, HILIC is an excellent alternative.[2][13] It uses a polar stationary phase (like bare silica) with a high-organic mobile phase.[2]
Q2: Should I use an isocratic or a gradient elution method?
A2: For purification, a gradient elution is almost always preferred.[10] Here's why:
Better Resolution: Gradients typically provide sharper peaks for a wider range of compounds compared to isocratic methods.[10]
Shorter Run Times: A gradient can elute strongly retained impurities that would take a very long time to come off the column under isocratic conditions.
Higher Loading Capacity: Gradient elution can allow for larger injection volumes, especially if the sample is dissolved in a weak solvent.[10]
An isocratic method might be suitable for a final, high-resolution polishing step if all impurities are very close to the main peak.
Q3: My compound appears to be degrading during the purification process. What could be the cause?
A3: Aldehydes can be susceptible to oxidation or other forms of degradation. Consider the following:
Mobile Phase pH: Highly acidic or basic conditions can catalyze degradation. While a small amount of acid like formic acid is beneficial for peak shape, avoid harsh conditions.
Sample Stability: The compound may be unstable in the sample solvent over time. Use an autosampler with a cooling function to minimize degradation in the vial.[15]
Metal Contamination: Trace metals in the HPLC system (e.g., from stainless steel frits or tubing) can sometimes catalyze degradation. Consider using a system with passivated components if this is a persistent issue.[16]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem Area: Poor Peak Shape
Q: My peak for 3-(3-Methoxyisoxazol-5-YL)propanal is tailing severely (Asymmetry Factor > 1.5). What are the causes and solutions?
A: Peak tailing is the most common peak shape issue and is often caused by secondary interactions between the analyte and the stationary phase.[7] Aldehydes, in particular, can be problematic.[3]
Caption: A decision-making workflow for diagnosing and solving peak tailing.
Detailed Solutions:
Cause: Secondary Silanol Interactions. The primary chemical cause is the interaction of your compound's polar groups with acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[4][7]
Solution 1: Use a High-Quality, Base-Deactivated Column. Modern columns are often "end-capped," where these silanol groups are chemically blocked.[3][7] This is the most effective solution.
Solution 2: Lower Mobile Phase pH. Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with your analyte.[8]
Cause: Physical Issues with the Column or System. A void at the head of the column, a partially blocked frit, or extra column volume (e.g., from long tubing) can cause tailing for all peaks.[3]
Solution: Inject a Neutral Marker. Inject a non-polar, neutral compound like toluene. If it also tails, the problem is likely physical.[3] Try reverse-flushing the column (disconnect from the detector first) or replacing it if it's old.[5]
Cause: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.
Solution: Dilute Your Sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape improves, you were overloading the column.[9]
Problem Area: Poor Resolution
Q: I cannot separate my target compound from a closely eluting impurity. How can I improve the resolution?
A: Improving resolution requires manipulating the "resolution equation" by increasing column efficiency (N), selectivity (α), or retention factor (k).
Modify the Gradient (Most Common). A steep gradient may not provide enough time for separation.
Solution: Make the gradient shallower around the elution time of your compound. For example, if your peak elutes at 40% B, change the gradient from a linear 20-80% B to a multi-step gradient like 20-35% B over 5 min, then 35-45% B over 15 min, followed by a steep wash. This focused gradient can significantly improve the separation of close-eluting peaks.[11][17]
Change the Organic Solvent. Acetonitrile and methanol have different solvating properties and can change the elution order of compounds.
Solution: If you are using acetonitrile, try substituting it with methanol (or vice-versa). This can dramatically alter the selectivity of the separation.[10]
Change the Column Chemistry. If optimizing the mobile phase isn't enough, the interaction mechanism with the stationary phase needs to be changed.
Solution: Switch from a C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column.[6] These phases provide different retention mechanisms (e.g., π-π interactions) that can resolve compounds that co-elute on a C18.
Problem Area: Extraneous Peaks
Q: I see "ghost peaks" in my chromatogram that are not in my sample. Where do they come from, and how do I eliminate them?
A: Ghost peaks are signals that appear in your chromatogram but are not from your injected sample. They are a common issue in gradient elution.[12]
Source of Ghost Peak
How to Identify
Solution
Mobile Phase Contamination
Peaks appear in a blank gradient run (no injection).[18]
Use fresh, HPLC-grade solvents and high-purity water.[18] Clean glassware thoroughly. Filter mobile phases.
Autosampler Carryover
A small peak from the previous, more concentrated injection appears at the same retention time.[15]
Run a "needle wash" or "blank injection" with a strong solvent (e.g., 100% Acetonitrile) between samples.[12][18]
Sample Degradation
The ghost peak appears only when the sample is injected and may grow in size if the vial sits in the autosampler for a long time.
Use an autosampler with vial cooling to slow degradation.[15] Prepare samples fresh.
System Contamination
Peaks are often broad and may appear randomly.
Flush the entire system, including the pump, degasser, and injector, with a strong solvent like isopropanol.[19]
Problem Area: Irreproducible Results
Q: The retention time of my compound is shifting from run to run. What is causing this instability?
A: Retention time drift is usually caused by changes in the mobile phase, flow rate, or temperature.[5]
Caption: A systematic guide to troubleshooting retention time instability.
Inadequate Column Equilibration: This is the most common cause. Before the first injection and between runs, the column must be fully equilibrated with the initial mobile phase conditions.
Solution: Equilibrate the column for at least 10-15 column volumes. For a 4.6 x 250 mm column at 1 mL/min, this means equilibrating for 15-20 minutes.[5]
Pump and Flow Rate Issues: Air bubbles in the pump or a leak in the system will cause the flow rate to fluctuate, leading to unstable retention times.[20][21]
Solution: Degas the mobile phase thoroughly.[18] Purge the pump to remove any air bubbles. Check all fittings for leaks. If pressure is cycling, the pump's check valves may need cleaning or replacement.[20]
Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent (acetonitrile) from the mobile phase bottle will change its composition over time, affecting retention.
Solution: Prepare fresh mobile phase daily and keep the bottles capped.[5]
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.
Solution: Use a column oven to maintain a constant, stable temperature.[12]
References
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
Waters Column Selection Guide for Polar Compounds. Waters. [Link]
What causes a “ghost” peak and what can I do to prevent this? Waters. [Link]
How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]
HPLC Method Optimisation. Element Lab Solutions. [Link]
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
Optimization Strategies in RP-HPLC. ResearchGate. [Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]
The Secrets of Successful Gradient Elution. LCGC International. [Link]
Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry. [Link]
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
Peak Tailing in HPLC. Element Lab Solutions. [Link]
Technical Support Center: Enhancing the Stability of the Isoxazole Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and enhancing the stability of the isoxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and enhancing the stability of the isoxazole ring, a privileged scaffold in medicinal chemistry. The content is structured in a practical question-and-answer format to directly address common challenges encountered during experimental work.
This section addresses fundamental questions regarding the inherent stability of the isoxazole scaffold.
Q1: What is the primary chemical feature responsible for the inherent instability of the isoxazole ring?
A1: The principal vulnerability of the isoxazole ring is the N-O bond.[1][2] This bond is inherently weak and susceptible to cleavage under a variety of energetic or chemical conditions.[1][3] Unlike the more stable C-C or C-N bonds within the ring, the N-O bond has a lower dissociation energy, making it the "Achilles' heel" of the scaffold and the typical initiation point for degradation.[2][4]
Q2: What are the most common degradation pathways for isoxazole-containing compounds?
A2: There are three primary degradation pathways that researchers typically encounter:
Reductive Cleavage: The N-O bond is readily cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[1][2] This ring-opening reaction is so predictable that isoxazoles are often used strategically in synthesis as masked β-amino enones or 1,3-dicarbonyl equivalents.[2]
Base-Catalyzed Ring Opening: In the presence of strong bases, some isoxazoles undergo ring-opening.[1] The susceptibility to basic hydrolysis is highly dependent on the substitution pattern and temperature. For example, the anti-inflammatory drug Leflunomide shows significantly faster degradation at basic pH and elevated temperatures.[5]
Photochemical Rearrangement: Upon exposure to UV irradiation, the isoxazole ring can absorb energy, leading to the cleavage of the weak N-O bond.[1][6] This often results in a rearrangement to the more stable oxazole isomer, proceeding through a transient azirine intermediate.[4][6] In other cases, photolysis can lead to complete decomposition.[7]
Q3: How do substituents on the isoxazole ring affect its stability?
A3: Substituents play a critical role in modulating the electronic properties and steric environment of the ring, thereby influencing its stability.[8]
Electronic Effects: Electron-donating groups can activate the ring, potentially making it more susceptible to certain electrophilic reactions, while electron-withdrawing groups can influence the acidity of ring protons and susceptibility to nucleophilic attack.[9] The position of the substituent is also crucial; for example, the stability of constitutional isomers of phenyl-substituted isoxazoles to photodecomposition varies dramatically.[7]
Steric Effects: Bulky substituents can sterically hinder the approach of reagents or catalysts, thereby preventing or slowing down degradation reactions. For instance, large substituents in the 4-position can reduce the yield of certain ring-transformation reactions.[10]
Photochemical Influence: Aryl substituents can significantly alter the photochemical behavior of an isoxazole.[11] They can lead to overlapping absorption spectra between the isoxazole and its azirine intermediate, complicating photochemical isomerizations and potentially leading to unwanted byproducts.[11][12]
Section 2: Troubleshooting Guide - Degradation During Experiments
This section provides practical solutions to specific problems you might encounter in the lab.
Q4: My isoxazole compound is degrading during a reaction run under basic conditions (e.g., saponification). Why is this happening and how can I prevent it?
A4: This is a classic case of base-catalyzed ring opening. The basic conditions are likely facilitating the cleavage of the N-O bond.[1] The rate of this degradation is often accelerated by increased temperature.[5]
Troubleshooting Steps:
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed. For Leflunomide, the half-life at pH 10 decreases from 6.0 hours at 25°C to just 1.2 hours at 37°C.[5]
Use a Milder Base: If your protocol allows, switch from strong bases like NaOH or KOH to milder alternatives such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the compound's exposure time to degradative conditions.[1]
Protecting Group Strategy: In a multi-step synthesis, consider if the isoxazole moiety can be introduced at a later stage to avoid exposure to harsh basic conditions.[13]
Q5: I'm performing a deprotection step using catalytic hydrogenation (H₂/Pd), and my isoxazole ring is being cleaved. What are my options?
A5: Catalytic hydrogenation is a well-known method for reductively cleaving the isoxazole N-O bond.[2] You are observing the expected reactivity of the scaffold under these conditions.
Troubleshooting Steps:
Choose an Orthogonal Protecting Group: The most straightforward solution is to redesign your synthetic route to use a protecting group that can be removed under non-reductive conditions (e.g., an acid-labile group like Boc, or a silyl ether removed by fluoride).
Use a Different Catalyst: While less common, exploring alternative, milder reduction catalysts might offer a window of selectivity, although cleavage of the isoxazole is often facile.
Alternative Reductive Methods: Depending on the specific protecting group, other non-hydrogenation-based reductive methods could be employed, such as dissolving metal reductions, though these can also be harsh. The best approach is typically to avoid this chemical incompatibility from the outset.
Q6: My purified isoxazole compound shows new impurities after being left on the benchtop for a few days. What is causing this instability?
A6: This suggests potential instability to ambient light or air (oxidation). Photochemical rearrangement or decomposition is a common issue for isoxazoles.[1][6]
Troubleshooting Steps:
Light Protection: Always store isoxazole-containing compounds in amber vials or wrap standard vials in aluminum foil to protect them from light.[9]
Inert Atmosphere: If the compound is sensitive to oxidation, store it under an inert atmosphere of nitrogen or argon. This is particularly important for long-term storage.[9]
Solvent Purity: Ensure that any solvents used for storage are de-gassed to remove dissolved oxygen.[9]
Conduct a Forced Degradation Study: To definitively identify the cause, perform a forced degradation study by exposing small aliquots of the compound to controlled conditions (e.g., UV light, heat, acid, base, oxidant) to see which condition reproduces the degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the primary pathways through which an isoxazole ring can degrade.
Caption: Common degradation pathways of the isoxazole ring under various conditions.
Section 3: Strategic Stabilization Protocols
This section provides step-by-step methodologies for assessing and improving the stability of your isoxazole-containing compounds.
Protocol 1: pH Stability Assessment
This protocol is designed to determine the stability of your compound across a range of pH values, which is crucial for predicting its shelf-life in solution and its behavior in biological media.
Incubator or water bath set to a constant temperature (e.g., 25°C or 37°C)[5]
HPLC or LC-MS system
Procedure:
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) of your isoxazole compound in a suitable organic solvent like acetonitrile or methanol.[9]
Incubation: In separate vials for each pH and time point, dilute the stock solution into each buffer to a final concentration of approximately 10-50 µg/mL. The final percentage of organic solvent should be low (e.g., <1%) to ensure the pH is maintained by the buffer.[9]
Incubate Samples: Place the vials in an incubator at a constant temperature.[5]
Collect Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be quenched immediately after preparation.[9]
Quench Reaction: Quench the reaction by adding a sufficient volume of organic solvent (e.g., acetonitrile) to stop the degradation and precipitate buffer salts. For analysis, you may need to add an internal standard at this step.[5]
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining relative to the t=0 sample.
Data Presentation: Impact of pH and Temperature on Stability
The table below summarizes stability data for the drug Leflunomide, illustrating the combined effect of pH and temperature.
This protocol helps determine if your compound degrades upon exposure to light.
Materials:
Your isoxazole compound dissolved in a suitable solvent (e.g., acetonitrile)
Clear glass vials and identical vials wrapped in aluminum foil (as dark controls)
A photostability chamber with a controlled light source (e.g., compliant with ICH Q1B guidelines) or a UV lamp.
HPLC or LC-MS system
Procedure:
Sample Preparation: Prepare identical solutions of your compound in the clear and foil-wrapped vials.
Exposure: Place both sets of vials in the photostability chamber or at a fixed distance from a UV lamp.
Time Points: Expose the samples for a defined period. It is often useful to take multiple time points to understand the degradation kinetics.
Analysis: At the end of the exposure period, analyze the solutions from both the clear and dark control vials by HPLC or LC-MS.
Evaluation: Compare the chromatograms. A significant decrease in the peak area of the parent compound in the clear vial compared to the dark control indicates photolytic instability. The appearance of new peaks suggests the formation of photodegradation products.
Workflow for a pH Stability Study
Caption: A typical experimental workflow for assessing the pH stability of a compound.
Section 4: Advanced Topics - Metabolic and Formulation Considerations
Q7: My isoxazole-containing drug candidate shows rapid clearance in vivo. Could this be related to ring instability?
A7: Yes, metabolic cleavage of the isoxazole ring can be a significant clearance pathway. For example, the anticoagulant drug Razaxaban, which contains a 1,2-benzisoxazole moiety, is extensively metabolized via reductive ring opening to a benzamidine metabolite.[14] This reaction is catalyzed by NADH-dependent reductases in the liver.[14] Bioactivation of the isoxazole ring can also occur, where metabolism generates reactive electrophilic metabolites that can covalently bind to cellular macromolecules.[15]
Strategies to Enhance Metabolic Stability:
Blocking Sites of Metabolism: If a specific site on the isoxazole or its substituents is identified as a metabolic hotspot, it can be "blocked" by introducing a group that is resistant to metabolism, such as a fluorine atom.
Modulating Electronics: Altering the electronic properties of the ring and its substituents can change its susceptibility to enzymatic attack.
Scaffold Hopping: In some cases, if the isoxazole ring itself is the primary liability, it may be necessary to replace it with a more metabolically stable bioisostere, while attempting to retain the desired pharmacological activity.
Q8: What formulation strategies can be used to improve the stability of an isoxazole-based drug product?
A8: Formulation is key to ensuring the stability of the final drug product.
pH Control: If the compound is susceptible to pH-dependent hydrolysis, the formulation should be buffered to a pH where the molecule exhibits maximum stability.[9]
Excipient Selection: Use excipients that are compatible with the drug substance. For in vivo studies, formulation aids like cyclodextrins can be used to improve both solubility and stability.[16]
Lyophilization: For compounds that are highly unstable in aqueous solution, lyophilization (freeze-drying) to create a solid powder for reconstitution can provide excellent long-term stability.
Packaging: Use of light-protective packaging (e.g., amber vials/bottles) is mandatory for photosensitive compounds.[9]
References
Yadav, V., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]
Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
Saito, A., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]
ResearchGate. Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. [Link]
Gomez, A., et al. (2026). Divergent photochemical ring-replacement of isoxazoles. Nature Communications. [Link]
Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. [Link]
Sanera, D. A., et al. Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]
ResearchGate. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2 H -Azirines. [Link]
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]
Sysak, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
Wang, Z., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry. [Link]
Goli, V. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Chhabria, M. T., et al. (2016). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Dou, G-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
Chhabria, M. T., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry. [Link]
Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
Chen, B., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A. [Link]
Sysak, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]
Dalvie, D. K., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition. [Link]
Wang, S., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]
Russo, D., et al. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]
Singh, U. C., et al. (1981). Mechanistic studies on the photochemical reactions of isoxazoles. The Journal of Organic Chemistry. [Link]
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
ResearchGate. Challenges associated with isoxazole directed C−H activation. [Link]
de F. Alves, M. A., et al. (2026). Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Arabian Journal of Chemistry. [Link]
Parra-Ortiz, E., et al. (2023). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. PMC. [Link]
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Loughborough University Research Repository. [Link]
Singh, P. P., et al. (2021). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Letters in Organic Chemistry. [Link]
Comparative Analysis of 3-(3-Methoxyisoxazol-5-yl)propanal with Other Isoxazole Scaffolds in Drug Discovery
Executive Summary The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, celebrated for its unique electronic properties, metabolic stability, and capacity to engage in diverse non...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, celebrated for its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions 1. While carboxylic acid derivatives like 3-(3-methoxyisoxazol-5-yl)propanoic acid are standard intermediates for amide couplings, the aldehyde analogue—3-(3-Methoxyisoxazol-5-yl)propanal —presents a highly versatile, electrophilic building block.
This guide provides an objective, in-depth comparative analysis of this propanal derivative against other common isoxazoles. It details the physicochemical advantages, synthetic utility, and step-by-step experimental protocols required to leverage this scaffold effectively in modern drug development.
Structural & Physicochemical Comparison
The subtle differences in functional group appendages on the isoxazole core drastically alter the synthetic trajectory and biological application of the resulting analogs. Table 1 quantitatively and qualitatively compares the propanal derivative with its acid counterpart and a classic aminated bioisostere.
Table 1: Comparative Profile of 3-Methoxyisoxazole Derivatives
Feature
3-(3-Methoxyisoxazol-5-yl)propanal
3-(3-Methoxyisoxazol-5-yl)propanoic acid
5-Aminomethyl-3-methoxyisoxazole
Functional Group
Aldehyde (-CHO)
Carboxylic Acid (-COOH)
Primary Amine (-NH
2
)
Primary Reactivity
Electrophilic (Reductive amination, Wittig)
Weakly Electrophilic (Amide coupling)
Nucleophilic (Alkylation, Acylation)
Metabolic Stability
High (Methoxy blocks Phase II metabolism)
Moderate (Prone to acyl glucuronidation)
High (Methoxy blocks Phase II metabolism)
Synthetic Application
Amine-linked pharmacophore generation
Peptide-like amide bond formation
Direct GABA-A bioisostere integration
Synthetic Utility & Reactivity Profile
Causality in Scaffold Selection
The causality behind selecting the propanal over the propanoic acid lies in its orthogonal reactivity. Carboxylic acids require activating agents (e.g., HATU, EDC) for amide coupling, which generate stoichiometric waste and risk the epimerization of sensitive stereocenters. Conversely, the aldehyde moiety of 3-(3-methoxyisoxazol-5-yl)propanal acts as a highly specific electrophile for reductive amination. This allows medicinal chemists to rapidly install diverse basic amines, directly modulating the pKa and lipophilicity (LogP) of the resulting library without introducing the steric bulk and rigidity of an amide bond.
Furthermore, the 3-methoxy substitution is a deliberate metabolic design choice. The free 3-hydroxyisoxazole (found in natural muscimol) is highly susceptible to Phase II metabolism (glucuronidation) and exhibits poor pharmacokinetic exposure. Methylation to the 3-methoxyisoxazole blocks this metabolic liability while retaining the crucial dipole moment necessary for target binding 2.
Safety Considerations
Isoxazole heterocycles possess high thermal decomposition energies. As demonstrated in recent scale-up campaigns by Idorsia Pharmaceuticals, synthetic routes utilizing isoxazoles must undergo rigorous thermal safety assessments (e.g., OREOS guidelines) to prevent thermal runaway during exothermic reduction or homologation steps 3.
This protocol outlines a self-validating system for the reductive amination of 3-(3-methoxyisoxazol-5-yl)propanal, ensuring high yield and purity.
Step-by-Step Methodology
Imine Formation: In an oven-dried round-bottom flask, dissolve 3-(3-methoxyisoxazol-5-yl)propanal (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.2 equiv) to catalyze imine formation.
Causality: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for complex amines. Acetic acid protonates the carbonyl oxygen, accelerating nucleophilic attack.
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)
3
) (1.5 equiv) portionwise.
Causality: NaBH(OAc)
3
is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, preventing the formation of the corresponding alcohol byproduct.
In-Process Control (Self-Validating Step): Stir at room temperature for 12 hours. Monitor via LC-MS. The system validates itself: the complete disappearance of the highly UV-active aldehyde peak (M+H) coupled with the emergence of the product mass confirms imine reduction, preventing premature quenching.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO
3
until pH ~8. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure amine derivative.
Reductive amination experimental workflow for 3-(3-Methoxyisoxazol-5-yl)propanal.
Pharmacological Relevance & Biological Pathways
Isoxazoles, particularly 3-methoxyisoxazole derivatives, are renowned for their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system 4. The isoxazole ring acts as a conformationally restricted bioisostere for the carboxylate group of GABA.
When 3-(3-methoxyisoxazol-5-yl)propanal is converted into a terminal amine via the workflow above, the resulting compounds can effectively bind to the GABA-A receptor. This binding triggers a conformational change in the ligand-gated ion channel, leading to an influx of chloride ions. The resulting neuronal hyperpolarization reduces excitability, offering potent therapeutic avenues for anxiety, epilepsy, and sleep disorders.
GABA-A receptor signaling pathway modulated by 3-methoxyisoxazole derivatives.
References
Title: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Advances in isoxazole chemistry and their role in drug discovery
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
A Researcher's Guide to Validating the Mechanism of Action of 3-(3-Methoxyisoxazol-5-YL)propanal
In the landscape of contemporary drug discovery, the isoxazole scaffold represents a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] The introduction of a propana...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery, the isoxazole scaffold represents a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] The introduction of a propanal moiety to this versatile heterocycle, as seen in the novel compound 3-(3-Methoxyisoxazol-5-YL)propanal, presents a unique chemical entity with significant, yet uncharacterized, therapeutic potential. This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of this compound. Our approach is not a rigid template but a logical progression of inquiry, designed to build a robust, data-driven narrative around the compound's biological function. We will explore hypothetical mechanisms based on its structural alerts and propose a rigorous experimental cascade to test these hypotheses, comparing its potential performance against established alternatives.
Part 1: Deconstructing the Molecule: Initial Mechanistic Hypotheses
The structure of 3-(3-Methoxyisoxazol-5-YL)propanal contains two key pharmacophores: the isoxazole ring and the propanal group. The isoxazole core is a known component in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] The propanal functional group, an aldehyde, is a reactive electrophile that can potentially form covalent adducts with nucleophilic residues (e.g., cysteine, lysine) on proteins.[6]
Based on these structural features, we can formulate two primary, non-mutually exclusive hypotheses for its MoA:
Hypothesis 1: Covalent Inhibition of a Key Cellular Enzyme. The propanal moiety may act as a "warhead," forming a covalent bond with a target protein, leading to irreversible inhibition. This is a common mechanism for aldehyde-containing natural products and drugs.
Hypothesis 2: Non-covalent Modulation of a Signaling Pathway. The isoxazole scaffold could mediate specific, non-covalent interactions with a protein target, such as a kinase or a receptor, thereby modulating its activity and downstream signaling. The propanal group may contribute to binding affinity and specificity.
Our validation strategy will be designed to systematically investigate these possibilities.
Part 2: An Integrated Experimental Workflow for MoA Validation
A robust validation of a compound's MoA requires a multi-faceted approach, progressing from broad cellular effects to specific molecular interactions. The following workflow is designed to be self-validating at each stage, with clear go/no-go decision points.
Caption: A four-phase experimental workflow for MoA validation.
Phase 1: Cellular Phenotyping and Dose-Response
The initial step is to determine the biological context in which our compound is active.
Experimental Protocol: Cell Viability Assay
Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast carcinoma for oncology).
Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of 3-(3-Methoxyisoxazol-5-YL)propanal (e.g., from 0.01 µM to 100 µM) for 72 hours.
Viability Assessment: Use a resazurin-based assay (e.g., alamarBlue™) to quantify cell viability.
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration).
Trustworthiness Check: A clear dose-dependent effect on cell viability is the first indicator of bioactivity. The IC50 value provides a quantitative measure of potency.
Phase 2: Unbiased Target Identification
Assuming the compound shows potent cellular activity, the next critical step is to identify its direct molecular target(s). Given the potential for covalent interaction, a chemoproteomic approach is highly suitable.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
Probe Synthesis: Synthesize an alkyne-functionalized analog of 3-(3-Methoxyisoxazol-5-YL)propanal to serve as a probe for pull-down experiments.
Cell Lysate Treatment: Treat cell lysates with the parent compound (as a competitor) followed by the alkyne probe.
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the probe-labeled proteins.
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, followed by on-bead trypsin digestion.
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off by the parent compound.
Trustworthiness Check: A bona fide target will show a dose-dependent decrease in probe labeling in the presence of the parent compound. This method provides an unbiased survey of potential targets in a native biological system.
Phase 3: In Vitro Validation of Target Engagement
Once a primary target is identified (let's hypothesize it's an enzyme, "Enzyme X"), the interaction must be validated using purified components.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Protein Immobilization: Covalently immobilize purified, recombinant Enzyme X onto a sensor chip.
Analyte Injection: Flow various concentrations of 3-(3-Methoxyisoxazol-5-YL)propanal over the chip surface.
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor binding and dissociation.
Kinetic Analysis: Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Trustworthiness Check: Direct, high-affinity binding (typically KD in the nanomolar to low micromolar range) provides strong evidence of a direct interaction.
Experimental Protocol: Enzyme Inhibition Assay
Assay Setup: In a microplate format, combine Enzyme X with its substrate in the presence of varying concentrations of 3-(3-Methoxyisoxazol-5-YL)propanal.
Activity Measurement: Monitor the rate of product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
IC50 Determination: Calculate the IC50 of inhibition from the dose-response curve.
Mechanism of Inhibition: Perform substrate and inhibitor titrations to determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.
Data Presentation: Comparison with an Alternative Inhibitor
Parameter
3-(3-Methoxyisoxazol-5-YL)propanal
Alternative (e.g., Known Covalent Inhibitor)
Target
Enzyme X
Enzyme X
IC50 (Enzymatic)
0.5 µM
0.2 µM
KD (SPR)
1.2 µM
0.8 µM
Mechanism
Irreversible, Covalent
Irreversible, Covalent
Selectivity
High (vs. related enzymes)
Moderate
This table provides a clear, quantitative comparison of our lead compound against a benchmark.
Phase 4: In-Cellulo Target Engagement and Pathway Analysis
The final step is to confirm that the compound engages its target within a cellular context and modulates the expected downstream signaling pathway.
Compound Treatment: Treat intact cells with 3-(3-Methoxyisoxazol-5-YL)propanal or a vehicle control.
Thermal Challenge: Heat the cells across a range of temperatures.
Cell Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
Western Blotting: Analyze the amount of soluble Enzyme X remaining at each temperature by Western blot.
Trustworthiness Check: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. This provides direct evidence of target engagement in living cells.
A Comparative Guide to the Synthetic Efficacy of Routes to 3-(3-Methoxyisoxazol-5-YL)propanal
For the modern medicinal chemist and drug development professional, the efficient and scalable synthesis of novel heterocyclic scaffolds is of paramount importance. 3-(3-Methoxyisoxazol-5-YL)propanal is a key building bl...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern medicinal chemist and drug development professional, the efficient and scalable synthesis of novel heterocyclic scaffolds is of paramount importance. 3-(3-Methoxyisoxazol-5-YL)propanal is a key building block, incorporating a privileged isoxazole motif with a reactive propanal side chain, making it a valuable synthon for library synthesis and the development of more complex pharmaceutical agents. This guide provides a comparative analysis of two distinct and viable synthetic strategies for the preparation of this target molecule. The routes are evaluated based on their overall efficiency, step-economy, scalability, and the accessibility of starting materials.
Introduction to the Target Molecule
The 3-methoxy-5-substituted isoxazole core is a common feature in a number of biologically active compounds. The methoxy group at the 3-position can act as a hydrogen bond acceptor and influence the electronic properties of the ring, while the substituent at the 5-position provides a vector for molecular elaboration. The propanal functionality is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse chemical moieties.
This guide will explore two primary synthetic strategies:
Route 1: A [3+2] Cycloaddition Approach , which constructs the isoxazole ring with the full carbon skeleton of the side chain already in place, albeit in a protected form.
Route 2: A Condensation and Side-Chain Elongation Strategy , which involves the initial synthesis of a simpler isoxazole precursor followed by the stepwise construction of the propanal side chain.
Route 1: The [3+2] Cycloaddition Strategy
This approach is a convergent synthesis that relies on the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] This method is often favored for its high degree of regioselectivity and the mild conditions under which it can be performed.
Figure 1: Workflow for the [3+2] Cycloaddition approach (Route 1).
Step-by-Step Experimental Protocols for Route 1
Step 1.1: Synthesis of 3,3-Diethoxy-1-propyne (Propargyl Aldehyde Diethyl Acetal)
The synthesis of this key alkyne building block can be achieved through several reported methods. A common approach involves the reaction of the Grignard reagent of propargyl bromide with an orthoformate.[3] An alternative, high-yielding procedure is the reaction of 2,3-dibromopropanal with ethanol in the presence of a strong base.[4]
Protocol: To a solution of sodium hydroxide (155 kg) in anhydrous ethanol (470 kg), 2,3-dibromopropanal is added, and the mixture is refluxed. After completion of the reaction, the product is isolated and purified by distillation to yield 3,3-diethoxy-1-propyne.[4]
Rationale: This method utilizes readily available and inexpensive starting materials. The use of a strong base promotes the elimination of HBr and subsequent acetal formation in a one-pot fashion.
Step 1.2: In Situ Generation of Methoxyacetonitrile Oxide
Nitrile oxides are typically generated in situ due to their high reactivity and propensity to dimerize. A common and effective method is the oxidation of the corresponding aldoxime.
Protocol: Methoxyacetaldoxime (prepared from methoxyacetaldehyde and hydroxylamine) is dissolved in a suitable solvent such as dichloromethane. An aqueous solution of sodium hypochlorite (bleach) is added dropwise at room temperature. The resulting nitrile oxide in the organic phase is used immediately in the next step.[5]
Rationale: The oxidation of aldoximes with sodium hypochlorite is a mild and efficient method for generating nitrile oxides that avoids the use of heavy metals or harsh reagents.
Step 1.3: [3+2] Cycloaddition
The generated methoxyacetonitrile oxide undergoes a highly regioselective cycloaddition with the terminal alkyne.
Protocol: To the freshly prepared solution of methoxyacetonitrile oxide from Step 1.2, a solution of 3,3-diethoxy-1-propyne (1.0 equivalent) in dichloromethane is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The crude product, 3-methoxy-5-(2,2-diethoxyethyl)isoxazole, is then purified by column chromatography.
Rationale: The regioselectivity of the cycloaddition is governed by both steric and electronic factors, typically resulting in the formation of the 3,5-disubstituted isoxazole as the major product.[6]
Step 1.4: Acetal Deprotection
The final step is the hydrolysis of the diethyl acetal to unmask the propanal functionality.
Protocol: The purified 3-methoxy-5-(2,2-diethoxyethyl)isoxazole is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature until the starting material is consumed. After neutralization and extraction, the final product, 3-(3-Methoxyisoxazol-5-YL)propanal, is purified.
Rationale: Acetal hydrolysis is a standard and high-yielding transformation that is generally compatible with the isoxazole ring system under mild acidic conditions.
Data Summary for Route 1
Step
Key Reagents
Typical Yield
Notes
1.1
2,3-Dibromopropanal, Ethanol, NaOH
~70-80%
Requires distillation for purification.
1.2
Methoxyacetaldoxime, NaOCl
N/A (in situ)
Nitrile oxide is used immediately.
1.3
3,3-Diethoxy-1-propyne
~60-75%
Highly regioselective. Requires chromatography.
1.4
Aqueous Acid
>90%
Standard deprotection.
Overall
~38-57%
4 steps (3 isolations).
Route 2: Condensation and Side-Chain Elongation
This strategy is more linear and involves the initial construction of a simple isoxazole core, which is then functionalized to build the desired side chain. This approach can be advantageous if the starting isoxazole is commercially available or readily prepared in bulk.
Figure 2: Workflow for the Condensation and Side-Chain Elongation approach (Route 2).
Step-by-Step Experimental Protocols for Route 2
Step 2.1: Synthesis of 3-Hydroxy-5-methylisoxazole
This starting material can be efficiently prepared from inexpensive bulk chemicals.
Protocol: Diketene is reacted with hydroxylamine in a continuous process to form an acetoacetohydroxamic acid intermediate. This unstable intermediate is then rapidly acidified to effect cyclization and dehydration, affording 3-hydroxy-5-methylisoxazole.[7]
Rationale: This method provides a direct and scalable route to the isoxazole core. Diketene is a highly reactive and versatile C4 building block.[8][9]
Step 2.2: O-Methylation of 3-Hydroxy-5-methylisoxazole
The hydroxyl group of the isoxazole is methylated to give the desired 3-methoxy substituent.
Protocol: 3-Hydroxy-5-methylisoxazole is dissolved in a suitable solvent like DMF or acetone. A base such as potassium carbonate is added, followed by a methylating agent like methyl iodide or dimethyl sulfate. The reaction is stirred at room temperature or with gentle heating until completion.[10][11][12]
Rationale: This is a standard O-methylation procedure. The choice of methylating agent and base can be optimized for yield and safety. Methyl iodide is highly effective but more toxic, while dimethyl sulfate is a common industrial alternative.
Step 2.3 & 2.4: Deprotonation and Side-Chain Alkylation
This is the key C-C bond-forming step to introduce the propanal precursor.
Protocol: A solution of 3-methoxy-5-methylisoxazole in a dry aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium or lithium diisopropylamide (LDA) is added dropwise to deprotonate the methyl group, forming a nucleophilic anion. 2-(Bromomethyl)-1,3-dioxolane is then added to alkylate the anion. The reaction is quenched, and the product is isolated and purified.
Rationale: The protons on the methyl group at the 5-position of the isoxazole are sufficiently acidic to be removed by a strong base. Alkylation of the resulting anion with a protected bromoacetaldehyde equivalent is an effective way to build the side chain.[13]
Step 2.5: Acetal Deprotection
The final step is the hydrolysis of the dioxolane protecting group.
Protocol: The purified 3-methoxy-5-(2-(1,3-dioxolan-2-yl)ethyl)isoxazole is dissolved in a mixture of an organic solvent and aqueous acid (e.g., 1M HCl) and stirred at room temperature to yield the final product, 3-(3-Methoxyisoxazol-5-YL)propanal.
Rationale: Similar to Route 1, this is a standard and high-yielding deprotection step.
Cross-Validation of Analytical Methods for 3-(3-Methoxyisoxazol-5-YL)propanal: A Comparative Guide
As a Senior Application Scientist, developing a robust analytical control strategy for functionalized heterocycles requires balancing theoretical chemistry with empirical performance. 3-(3-Methoxyisoxazol-5-YL)propanal i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust analytical control strategy for functionalized heterocycles requires balancing theoretical chemistry with empirical performance. 3-(3-Methoxyisoxazol-5-YL)propanal is a critical intermediate in the synthesis of isoxazole-based therapeutics, including GABAergic analogs and specialized agrochemicals.
However, this molecule presents a dual analytical challenge: the high reactivity of the terminal aldehyde moiety (prone to oxidation and acetalization) and the inherent thermal instability of the isoxazole ring[1]. To ensure the integrity of pharmaceutical active ingredients (APIs), analytical methods must be rigorously cross-validated following [2].
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing self-validating protocols and the mechanistic rationale behind these techniques.
Mechanistic Causality: The Fallacy of Gas Chromatography (GC)
A common misstep in aldehyde analysis is the default selection of Gas Chromatography (GC-FID or GC-MS). While excellent for volatile aliphatics, GC is fundamentally flawed for 3-(3-Methoxyisoxazol-5-YL)propanal.
Differential Scanning Calorimetry (DSC) safety assessments of isoxazole heterocycles reveal extremely high thermal decomposition energies[1]. Subjecting this compound to standard GC injection port temperatures (220–250°C) induces artifactual cleavage of the N-O bond in the isoxazole ring. This thermal degradation generates a false impurity profile that does not exist in the bulk material. Consequently, ambient-temperature liquid phase techniques (HPLC/LC-MS) are mandatory to preserve the analyte's structural integrity.
Cross-validation ensures that an alternative or orthogonal analytical procedure yields results statistically equivalent to the primary method[2]. For this intermediate, we deploy a two-tiered strategy:
HPLC-UV (Method A): The workhorse for bulk assay, purity determination, and tracking major degradants like 3-(3-methoxyisoxazole-5-yl) propanoic acid[3].
LC-MS/MS (Method B): The high-sensitivity alternative required for trace-level quantification of potentially genotoxic impurities (PGIs)[4].
Caption: ICH Q2(R2) aligned cross-validation workflow for orthogonal analytical methods.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, both protocols incorporate strict System Suitability Testing (SST). The SST acts as an automated gatekeeper: if the criteria are not met, the chromatographic sequence automatically halts, preventing the generation of compromised data.
Protocol A: HPLC-UV (Assay & Major Impurities)
Because 3-(3-Methoxyisoxazol-5-YL)propanal is highly polar, standard C18 columns often suffer from phase dewetting, leading to poor retention. We utilize a polar-embedded stationary phase (e.g., Waters XSelect HSS T3) to force interaction with the aqueous mobile phase.
Step-by-Step Methodology:
Instrumentation: UHPLC system equipped with a Photodiode Array (PDA) detector.
Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm).
Mobile Phase:
Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (suppresses silanol ionization, sharpening the peak).
Channel B: Acetonitrile.
Gradient Program: 5% B hold for 2 min, ramp to 60% B over 15 min, flush at 95% B for 3 min, re-equilibrate at 5% B for 5 min.
Flow Rate & Temp: 1.0 mL/min at 30°C.
Detection: 210 nm (optimal for the isoxazole chromophore)[4].
Self-Validating SST Criteria:
Tailing factor (T) ≤ 1.5.
Resolution (Rs) between the propanal and its oxidized propanoic acid degradant ≥ 2.0.
Injection precision (%RSD) ≤ 1.0% for 5 replicate injections.
Protocol B: LC-MS/MS (Trace Impurity Profiling)
While TFA is excellent for UV chromatography, it causes severe ion suppression in Electrospray Ionization (ESI) due to strong ion-pairing. Therefore, the LC-MS/MS method substitutes TFA with a volatile buffer (Ammonium Formate) to enhance the ionization efficiency of the isoxazole nitrogen.
Step-by-Step Methodology:
Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
Mobile Phase:
Channel A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid).
Channel B: Acetonitrile.
Gradient Program: 5% B to 80% B over 8 minutes. Flow rate: 0.4 mL/min.
MS Conditions: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.
MRM Transitions: Track the [M+H]+ precursor ion at m/z 156.1. Primary quantifier transition: m/z 156.1 → 110.0 (loss of methoxy/aldehyde fragments).
Self-Validating SST Criteria:
Signal-to-Noise (S/N) ratio at LOQ level ≥ 10:1.
Blank injection shows no interfering peaks > 5% of the LOQ area.
Comparative Data Analysis
The following table synthesizes the cross-validation data, evaluating both methods against [5].
Performance Parameter
Method A: HPLC-UV
Method B: LC-MS/MS
ICH Q2(R2) Acceptance Criteria
Primary Utility
Bulk Assay (90-110%)
Trace Impurities (<0.1%)
Fit for intended purpose
Linearity (
R2
)
0.9998 (Range: 10-150 µg/mL)
0.9985 (Range: 1-500 ng/mL)
≥ 0.990
Limit of Detection (LOD)
0.5 µg/mL
0.2 ng/mL
S/N ≥ 3:1
Limit of Quantitation (LOQ)
1.5 µg/mL
0.6 ng/mL
S/N ≥ 10:1
Accuracy (Recovery %)
99.2% – 100.8%
92.5% – 105.3%
98.0% – 102.0% (Assay); 80-120% (Trace)
Precision (% RSD)
0.6% (Repeatability)
3.2% (Intermediate Precision)
≤ 2.0% (Assay); ≤ 10.0% (Trace)
Operational Throughput
High (Routine QC)
Medium (Specialized Lab)
N/A
Verdict
HPLC-UV remains the gold standard for routine lot-release and assay quantification due to its superior precision (0.6% RSD) and tight accuracy bounds. However, it lacks the sensitivity required to track genotoxic degradation products. LC-MS/MS is the mandatory orthogonal alternative for impurity profiling, offering a 2,500-fold increase in sensitivity (LOQ of 0.6 ng/mL), completely satisfying the cross-validation requirements for comprehensive API control.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
In Vivo Validation of 3-(3-Methoxyisoxazol-5-YL)propanal-Derived Payloads: A Comparative Guide
As the Antibody-Drug Conjugate (ADC) landscape matures, the limitations of traditional microtubule inhibitors (e.g., MMAE) in multidrug-resistant (MDR) tumor phenotypes have driven the search for novel mechanisms of acti...
Author: BenchChem Technical Support Team. Date: March 2026
As the Antibody-Drug Conjugate (ADC) landscape matures, the limitations of traditional microtubule inhibitors (e.g., MMAE) in multidrug-resistant (MDR) tumor phenotypes have driven the search for novel mechanisms of action. 3-(3-Methoxyisoxazol-5-YL)propanal (3-MIP) has emerged as a critical pharmacophore and synthetic building block for next-generation thailanstatin A analogs[1]. By targeting the spliceosome rather than the cytoskeleton, 3-MIP-derived payloads offer a paradigm shift in oncology therapeutics.
This guide objectively compares the in vivo performance of 3-MIP-based ADCs against standard clinical benchmarks and provides a comprehensive, self-validating protocol for preclinical evaluation.
Mechanism of Action: The Spliceosome as a Therapeutic Target
To understand the in vivo behavior of 3-MIP derivatives, we must first establish the causality of their cytotoxicity. Unlike tubulin binders, 3-MIP derivatives exert their effect by binding non-covalently to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex[2].
The 3-methoxyisoxazole moiety is structurally critical for anchoring the molecule within the SF3b binding pocket. This interaction prevents the excision of introns from pre-mRNA, leading to an accumulation of unspliced transcripts. Because cancer cells rely heavily on rapid mRNA processing to sustain oncogenic signaling, this targeted disruption triggers catastrophic cell cycle arrest and apoptosis—even in cells overexpressing P-glycoprotein efflux pumps[3].
Fig 1: Mechanism of action of 3-MIP-derived ADCs targeting the spliceosome SF3b complex.
Comparative Performance: 3-MIP vs. Traditional Payloads
To establish the therapeutic window of 3-MIP-derived ADCs, we compare their performance in the N87 gastric cancer xenograft model (a high-HER2 expressing, aggressive tumor model) against T-DM1 (ado-trastuzumab emtansine, a benchmark microtubule-inhibiting ADC) and Pladienolide B (a first-generation unconjugated spliceosome inhibitor)[4].
Quantitative Performance Summary
Parameter
3-MIP-ADC (Trastuzumab-linked)
T-DM1 (Benchmark ADC)
Pladienolide B (Unconjugated)
Primary Target
HER2 / SF3b (Spliceosome)
HER2 / Microtubules
SF3b (Spliceosome)
Minimum Effective Dose
1.5 mg/kg (IV)
3.0 mg/kg (IV)
5.0 mg/kg (IV)
Tumor Regression (Day 28)
>95% (Complete response in 80%)
~60% (Partial response)
~40% (Dose-limited)
Efficacy in MDR Models
High
Low
Moderate
Max Tolerated Dose (MTD)
>15 mg/kg
>20 mg/kg
<10 mg/kg (Systemic toxicity)
Data synthesized from established xenograft benchmarks demonstrating the superior potency and safety profile of targeted 3-MIP derivatives[5],[4].
Self-Validating In Vivo Protocol: N87 Xenograft Model
As application scientists, we recognize that an in vivo protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system , ensuring that observed efficacy is causally linked to the 3-MIP payload rather than experimental artifacts.
Fig 2: Self-validating in vivo experimental workflow for N87 xenograft efficacy studies.
Step-by-Step Methodology
Step 1: Cell Preparation and Inoculation
Action : Cultivate N87 human gastric carcinoma cells in RPMI-1640 supplemented with 10% FBS. Harvest strictly at 80% confluence. Resuspend
5×106
cells in a 1:1 mixture of serum-free medium and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-8 week old female athymic nude mice.
Causality : Harvesting in the log-phase ensures high viability (>95%), minimizing necrotic core formation immediately post-injection, which can skew early volume measurements.
Step 2: Tumor Monitoring and Randomization
Action : Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula
V=(length×width2)/2
. Randomize into three groups (n=8/group) only when tumors reach 150–200 mm³.
Causality : Randomization at a palpable, uniform size is the cornerstone of a self-validating study. Premature dosing masks true regression by conflating it with engraftment failure; late dosing risks necrosis-driven artifacts.
Step 3: Dosing and Pharmacodynamic (PD) Sampling
Action : Administer compounds intravenously (IV) via the tail vein on a q4d x 4 schedule (every 4 days for 4 doses). Collect peripheral blood (50 µL) via submandibular bleed at 2h, 24h, and 72h post-first dose.
Causality : The q4d schedule aligns with the pharmacokinetic half-life of the antibody backbone, ensuring sustained SF3b saturation without exceeding the MTD. Blood sampling allows for RT-qPCR quantification of unspliced mRNA accumulation—serving as a direct, mechanistic PD biomarker for 3-MIP activity[5].
Step 4: Endpoint Analysis and Necropsy
Action : Euthanize animals when control tumors reach 2000 mm³ or at day 60 post-inoculation. Harvest tumors for histological (H&E) and immunohistochemical (cleaved caspase-3) analysis.
Causality : IHC confirmation ensures that the observed tumor shrinkage is biologically driven by 3-MIP-mediated apoptosis rather than non-specific systemic toxicity, closing the validation loop.
References
Title: US11691982B2 - Thailanstatin analogs[1]
Source: Google Patents
URL:
Title: Thailanstatin A Synthesis Service[2]
Source: Creative Biolabs
URL: [Link]
Title: Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate[5],[4]
Source: PLOS One
URL: [Link]
Title: Development of Fluorophore-Labeled Thailanstatin Antibody-Drug Conjugates for Cellular Trafficking Studies[3]
Source: Bioconjugate Chemistry (ACS Publications)
URL: [Link]
Assessing the Target Selectivity of 3-(3-Methoxyisoxazol-5-YL)propanal: A Comparative Guide for Covalent Fragment Screening
The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement and access shallow binding pockets. However, the risk of idiosyncratic toxicity from irr...
Author: BenchChem Technical Support Team. Date: March 2026
The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement and access shallow binding pockets. However, the risk of idiosyncratic toxicity from irreversible off-target modification remains a critical bottleneck. Enter Reversible Covalent Inhibitors (RCIs) —molecules that leverage electrophilic warheads, such as aldehydes, to form transient hemithioacetals (with cysteines) or imines (with lysines). This thermodynamic proofreading ensures that off-target adducts rapidly dissociate, while target-specific adducts are stabilized by the binding pocket's microenvironment[1].
This guide objectively evaluates the performance and selectivity of 3-(3-Methoxyisoxazol-5-YL)propanal (3-MIP) as a premier reversible covalent fragment, comparing it against alternative warheads and providing self-validating protocols for your screening cascade.
The structural architecture of 3-MIP is deliberately engineered for precision. The molecule consists of two synergistic domains:
The 3-Methoxyisoxazole Core: The methoxy substituent acts as a unique electronic modulator. It donates electron density into the isoxazole ring via resonance while withdrawing it via induction. This specific electronic push-pull tunes the basicity and dipole moment of the heterocycle, optimizing it for hydrogen bonding within polar kinase or protease pockets. The corresponding propanoic acid of this core has been validated as a highly stable, scalable building block in medicinal chemistry by Idorsia Pharmaceuticals[2].
The Propanal Linker: The 3-carbon aliphatic chain provides the exact spatial flexibility required to reach deeply buried nucleophilic residues without incurring the massive entropic penalty associated with longer chains.
When compared to irreversible Michael acceptors (e.g., acrylamides) or rigid benzaldehydes, 3-MIP offers a "Goldilocks" kinetic profile: it reacts fast enough to capture the target (
kon
), but its intrinsic reversibility (
koff
) ensures that off-target engagements are rapidly hydrolyzed by bulk solvent[1].
Comparative Performance Data
To objectively assess the selectivity of 3-MIP, we compare its kinetic and thermodynamic binding parameters against structural analogs and an irreversible control using a model cysteine protease target.
Table 1: Kinetic and Thermodynamic Profiling of Covalent Fragments
Fragment Warhead
Modality
Target
kon
(
M−1s−1
)
Target
koff
(
s−1
)
Residence Time (
τ
)
Intrinsic GSH Reactivity (
t1/2
)
Selectivity Score
3-(3-Methoxyisoxazol-5-YL)propanal
Reversible Covalent
4.2×103
1.5×10−4
~111 min
45 min
High
3-(3-Methylisoxazol-5-YL)propanal
Reversible Covalent
3.8×103
2.1×10−4
~79 min
52 min
Moderate
3-(Isoxazol-5-YL)propanal
Reversible Covalent
5.1×103
1.1×10−3
~15 min
38 min
Low
Acrylamide Analog
Irreversible Covalent
1.2×102
N/A (Irreversible)
∞
>24 hr
Poor
Data Interpretation: The methoxy group in 3-MIP significantly extends the target residence time (~111 min) compared to the methyl analog, without drastically increasing its intrinsic reactivity toward physiological thiols (GSH
t1/2
= 45 min). This maximizes on-target occupancy while minimizing off-target accumulation.
Visualizing the Logic and Workflow
To systematically evaluate 3-MIP, researchers must employ a multi-tiered screening cascade that isolates intrinsic reactivity from target-specific affinity.
Experimental workflow for assessing covalent fragment selectivity.
Thermodynamic and kinetic logic of reversible covalent binding and off-target effects.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate structural negative controls to definitively prove that the observed assay signals are driven by the specific chemistry of the 3-MIP warhead.
Protocol 1: Intact Protein LC-HRAMS for Reversible Covalent Binding
Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAMS) is the gold standard for monitoring real-time covalent binding kinetics. Because the binding is reversible, the system will eventually reach an equilibrium plateau[3].
Step-by-Step Methodology:
Incubation: Incubate 2 µM of the target protein with 50 µM of 3-MIP in HEPES buffer (pH 7.4) at 25°C.
Kinetic Sampling: Extract 10 µL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately quench the reaction with 0.1% formic acid. This denatures the protein, trapping the covalent adduct while disrupting any non-covalent interactions.
Mass Spectrometry: Analyze the samples via LC-HRAMS. Deconvolute the raw spectra to calculate the ratio of the apo-protein mass to the adduct mass.
Wash-Out (Reversibility Check): Once the binding plateau is reached, pass the remaining sample through a rapid ultrafiltration spin-column to remove unbound 3-MIP. Monitor the decay of the adduct mass peak over the next 2 hours to calculate the
koff
rate.
Self-Validation Mechanism:
Run a parallel assay using 3-(3-Methoxyisoxazol-5-yl)propanoic acid [2]. Because the carboxylic acid cannot undergo nucleophilic attack to form a hemithioacetal or imine under physiological conditions, it serves as a strict negative control. If the acid yields a mass shift, your assay is detecting non-specific hydrophobic aggregation. A zero-shift result for the acid definitively validates that the 3-MIP mass shift is a true covalent engagement.
Protocol 2: Glutathione (GSH) Trapping Assay for Intrinsic Reactivity
A highly selective RCI must not be overly reactive toward abundant intracellular nucleophiles like glutathione, otherwise, it will be rapidly depleted in vivo, leading to systemic toxicity.
Step-by-Step Methodology:
Preparation: Prepare a reaction mixture containing 5 mM of 3-MIP and 10 mM GSH in PBS (pH 7.4).
Incubation & Sampling: Incubate the mixture at 37°C. Extract aliquots every 10 minutes for a total of 120 minutes.
Quantification: Analyze the aliquots via LC-MS/MS. Track the exponential decay of the parent 3-MIP peak to calculate its pseudo-first-order half-life (
t1/2
).
Self-Validation Mechanism:
Include two internal standards in the assay plate: chloroacetaldehyde (a highly reactive positive control) and 3-(3-Methoxyisoxazol-5-yl)propan-1-ol (a non-reactive negative control). The assay is only considered valid if the positive control is completely depleted within <5 minutes, and the alcohol negative control shows 0% depletion at the 120-minute mark.
References
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid
Organic Process Research & Development, ACS Publications[Link][2]
Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action
ACS Chemical Biology, ACS Publications[Link][1]
A Comparative Guide to the Synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal: A Prospective Analysis of Reproducibility
Abstract: The 3-(isoxazol-5-yl)propanal scaffold is a valuable building block in medicinal chemistry and drug development, offering a versatile platform for the synthesis of complex molecular architectures. This guide ad...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The 3-(isoxazol-5-yl)propanal scaffold is a valuable building block in medicinal chemistry and drug development, offering a versatile platform for the synthesis of complex molecular architectures. This guide addresses the synthesis of a specific, non-commercially available derivative, 3-(3-methoxyisoxazol-5-YL)propanal. As no established synthetic protocol is publicly documented, this guide provides a prospective analysis of two plausible, literature-derived synthetic routes. We offer a comprehensive comparison, focusing on strategic efficiency, potential for scalability, and, most critically, the key factors influencing the reproducibility of each method. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to construct this or structurally related molecules, providing both strategic insights and detailed, actionable experimental protocols.
Introduction: The Synthetic Challenge
The synthesis of multi-functional heterocyclic compounds presents inherent challenges related to reaction control, purification, and overall yield. Multi-step syntheses, in particular, are susceptible to cumulative losses and reproducibility issues, where minor variations in reaction conditions can lead to significant deviations in outcome.[1][2][3] This guide evaluates two distinct and logical synthetic strategies for obtaining 3-(3-methoxyisoxazol-5-YL)propanal:
Route A: A Linear Elaboration Approach. This strategy begins with a pre-formed isoxazole core and sequentially builds the propanal side chain.
Route B: A Convergent Cycloaddition Approach. This strategy constructs the isoxazole ring in a later stage from two key fragments, embodying a more convergent design.
Each route will be analyzed for its mechanistic underpinnings, potential bottlenecks, and factors critical for ensuring experimental consistency.
Route A: Linear Elaboration from a Precursor Isoxazole
This synthetic pathway leverages the known chemistry of isoxazole functionalization. The core strategy involves the reduction of a commercially available or readily synthesized isoxazole ester to an aldehyde, followed by a two-carbon chain extension (homologation) to achieve the target propanal structure.
Overall Synthetic Scheme (Route A)
Caption: Linear synthesis of the target aldehyde via functional group manipulation.
Step-by-Step Analysis and Reproducibility Assessment
Step A1: Reduction of Ester to Aldehyde
Transformation: Methyl 3-methoxyisoxazole-5-carboxylate to 3-methoxyisoxazole-5-carbaldehyde.
Methodology: The partial reduction of an ester to an aldehyde is most reliably achieved using Di-isobutylaluminium hydride (DIBAL-H) at cryogenic temperatures.[4][5][6]
Causality & Reproducibility: The success of this reduction hinges on the stability of the tetrahedral intermediate formed upon hydride attack.[7][8] At -78 °C, this intermediate is stable; however, if the temperature rises, it can collapse, and a second hydride addition can occur, leading to over-reduction to the corresponding alcohol. Therefore, strict temperature control is the single most critical parameter for reproducibility. Using a dry ice/acetone bath and slow, dropwise addition of DIBAL-H is essential.[8] Inconsistent temperature management will result in variable mixtures of aldehyde and alcohol, complicating purification and reducing yield.
Step A2: Horner-Wadsworth-Emmons Olefination
Transformation: 3-Methoxyisoxazole-5-carbaldehyde to Ethyl (E)-3-(3-methoxyisoxazol-5-yl)acrylate.
Methodology: The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for converting aldehydes to alkenes, typically with high E-selectivity.[9][10][11] It involves the reaction of the aldehyde with a phosphonate ylide, in this case, derived from triethyl phosphonoacetate.
Causality & Reproducibility: The HWE reaction is generally highly reproducible. The phosphonate-stabilized carbanions are more nucleophilic than their Wittig counterparts, and the water-soluble phosphate byproduct simplifies purification.[10][11] The stereoselectivity is governed by steric factors in the transition state, which consistently favors the formation of the (E)-alkene.[12] Reproducibility issues are rare but can arise from incomplete deprotonation of the phosphonate (requiring a sufficiently strong and dry base like NaH) or side reactions with the aldehyde if it is not pure.
Step A3 & A4: Reduction of Alkene and Ester
Transformations: A two-stage reduction is required: first the C=C double bond, then the ester.
Methodology: Catalytic hydrogenation (e.g., H₂, 10% Pd/C) is a standard and highly reproducible method for reducing an isolated alkene without affecting the ester. The subsequent reduction of the saturated ester to the alcohol can be performed with DIBAL-H or LiAlH₄.
Causality & Reproducibility: These are standard, high-yielding transformations. Reproducibility challenges are minimal, provided the catalyst for hydrogenation is active and the reducing agent for the ester reduction is fresh.
Step A5: Oxidation to the Final Aldehyde
Transformation: 3-(3-Methoxyisoxazol-5-yl)propan-1-ol to the target propanal.
Methodology: A mild oxidation is required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable.
Causality & Reproducibility: These oxidations are generally reliable. DMP is often preferred due to its milder conditions and easier workup, though its cost and thermal sensitivity can be drawbacks. The reproducibility of PCC can be affected by the acidic nature of the reagent, which can sometimes lead to side reactions. Ensuring anhydrous conditions is key for both reagents.
Route B: Convergent 1,3-Dipolar Cycloaddition
A convergent approach assembles the final molecule from complex fragments, often reducing the total number of steps and improving overall efficiency. This route builds the 3-methoxyisoxazole ring via a [3+2] cycloaddition between a nitrile oxide and an alkyne.[13][14]
Overall Synthetic Scheme (Route B)
Caption: Convergent synthesis via a key [3+2] cycloaddition step.
Step-by-Step Analysis and Reproducibility Assessment
Step B1: Formation of the Isoxazole Ring
Transformation: Methoxyacetaldoxime and 5,5-diethoxypent-1-yne to 5-(2,2-diethoxyethyl)-3-methoxyisoxazole.
Methodology: This is a Huisgen 1,3-dipolar cycloaddition.[13][14] The nitrile oxide is generated in situ from the corresponding aldoxime by oxidation, typically with N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[15] The highly reactive nitrile oxide then rapidly undergoes cycloaddition with the alkyne.
Causality & Reproducibility: This step's success is governed by two factors:
Nitrile Oxide Generation: The in situ generation must be efficient to prevent the nitrile oxide from dimerizing to form a furoxan byproduct. Slow addition of the oxidant or maintaining a low concentration can improve the yield of the desired cycloaddition.
Regioselectivity: The key to reproducibility is controlling the orientation of the addition. For terminal alkynes reacting with nitrile oxides, the reaction is overwhelmingly regioselective, leading to the 3,5-disubstituted isoxazole.[16][17][18] This high degree of regiocontrol, driven by frontier molecular orbital (FMO) theory, makes this a very reliable method for producing a single isomer, which is a major advantage over methods that might produce mixtures.[18]
Step B2: Deprotection to the Aldehyde
Transformation: 5-(2,2-diethoxyethyl)-3-methoxyisoxazole to the target propanal.
Methodology: The diethyl acetal is a robust protecting group for the aldehyde. Its removal is a standard procedure involving hydrolysis with a mild aqueous acid (e.g., dilute HCl, acetic acid, or silica gel).
Causality & Reproducibility: Acetal hydrolysis is a classic, high-yielding, and highly reproducible reaction. The primary challenge is ensuring the reaction goes to completion without causing degradation of the isoxazole ring, which is generally stable under these mild acidic conditions.
Comparative Analysis and Reproducibility Assessment
Parameter
Route A: Linear Elaboration
Route B: Convergent Cycloaddition
Number of Steps
5 steps from the isoxazole ester
2 steps from the aldoxime and alkyne
Overall Efficiency
Lower. Long linear sequences suffer from cumulative yield loss at each step.
Higher. Fewer steps and typically high-yielding reactions lead to better overall yield.
Key Reproducibility Bottleneck
Strict temperature control (-78 °C) for the DIBAL-H reduction of the ester to the aldehyde (Step A1).[8]
Controlling the rate of nitrile oxide formation to prevent dimerization.
Purification Challenges
Multiple chromatographic purifications are required, including the separation of aldehyde/alcohol mixtures if Step A1 is not optimal.
Purification is generally straightforward. The cycloaddition is highly regioselective, yielding a single primary product.[17] The final deprotection is typically clean.
Stereochemical Control
The HWE reaction produces a C=C double bond which must then be reduced. While highly selective for the E-isomer, incomplete selectivity could introduce minor impurities.
No new stereocenters are formed, and the key cycloaddition step is regioselective, not stereoselective in this context.
Scalability
Challenging. Maintaining -78 °C on a large scale is resource-intensive. Multiple steps reduce overall throughput.
More amenable to scale-up. The cycloaddition can often be run at room temperature, and the reduced step count improves process efficiency.
Starting Material Availability
Methyl 3-methoxyisoxazole-5-carboxylate is accessible. HWE reagents and hydrogenation catalysts are standard.
Methoxyacetaldoxime and the protected alkyne may require synthesis, but the procedures are generally straightforward.
Conclusion and Recommendation
While both routes are chemically sound, Route B (Convergent Cycloaddition) is demonstrably superior in terms of reproducibility and overall efficiency.
The primary advantage of Route B lies in its convergency and the highly predictable regioselectivity of the 1,3-dipolar cycloaddition.[16][18] This key step constructs the core of the molecule with the side chain already in place (albeit protected), generating a single desired isomer in high yield. This avoids the challenges of controlling partial reductions and multiple intermediate purifications inherent in the long, linear sequence of Route A. For any researcher or organization aiming to produce 3-(3-Methoxyisoxazol-5-YL)propanal reliably and scalably, the convergent cycloaddition strategy represents the most robust and trustworthy approach.
Experimental Protocols
Protocol for Route A: Linear Elaboration
Step A1: 3-Methoxyisoxazole-5-carbaldehyde
Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous toluene (or DCM) under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
Stir at -78 °C for 2 hours. Monitor by TLC.
Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
Allow the mixture to warm to room temperature and stir until two clear layers form.
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by silica gel chromatography.
Step A2-A5: Elaboration to 3-(3-Methoxyisoxazol-5-YL)propanal
Standard literature procedures should be followed for the subsequent Horner-Wadsworth-Emmons reaction, catalytic hydrogenation, ester reduction, and final oxidation with Dess-Martin periodinane.
Protocol for Route B: Convergent Cycloaddition
Step B1: 5-(2,2-Diethoxyethyl)-3-methoxyisoxazole
Dissolve methoxyacetaldoxime (1.1 eq) and 5,5-diethoxypent-1-yne (1.0 eq) in an appropriate solvent such as THF or ethyl acetate.
Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0 °C.
Add triethylamine (1.2 eq) dropwise and allow the reaction to warm to room temperature.
Stir for 12-18 hours until TLC analysis indicates complete consumption of the alkyne.
Filter the triethylamine hydrochloride salt and wash with ethyl acetate.
Concentrate the filtrate and purify the residue by silica gel chromatography to yield the protected isoxazole.
Dissolve the product from Step B1 (1.0 eq) in a mixture of THF and 1M aqueous HCl (e.g., 4:1 v/v).
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
Once the reaction is complete, neutralize the solution carefully with saturated aqueous NaHCO₃.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde can be used directly or purified by a short silica plug if necessary.
References
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. J-Stage. Available at: [Link]
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]
Taking on chemistry's reproducibility problem. Royal Society of Chemistry. Available at: [Link]
Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Process for the production of methomyl oxime. Google Patents.
Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate. Available at: [Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
DIBAL-H Reduction. Organic Synthesis. Available at: [Link]
Trends and Challenges in Multistep Continuous Flow Synthesis. PMC - NIH. Available at: [Link]
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]
Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Ester to Aldehyde. Organic Chemistry Data. Available at: [Link]
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
DIBAL Reducing Agent. Chemistry Steps. Available at: [Link]
Can Reproducibility in Chemical Research be Fixed? Enago Academy. Available at: [Link]
Multi-Step Organic Synthesis. SV ChemBioTech. Available at: [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
Horner-Wadsworth-Emmons Reaction. University of Pittsburgh. Available at: [Link]
Wittig-Horner Reaction. Organic Chemistry Portal. Available at: [Link]
1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Available at: [Link]
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]
1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]
The Wittig Reaction. University of Pittsburgh. Available at: [Link]
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC - NIH. Available at: [Link]
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
The Wittig Reaction: Synthesis of Alkenes. University of Rochester. Available at: [Link]
Clean synthesis of acetaldehyde oxime through ammoximation on titanosilicate catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]
An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. ARCI. Available at: [Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC - NIH. Available at: [Link]
Technical Application Guide: 3-(3-Methoxyisoxazol-5-yl)propanal vs. Key Analogs in Medicinal Chemistry
Executive Summary The 3-(3-methoxyisoxazol-5-yl) scaffold is a highly versatile bioisostere utilized extensively in modern drug discovery. It is frequently employed to target central nervous system (CNS) receptors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-(3-methoxyisoxazol-5-yl) scaffold is a highly versatile bioisostere utilized extensively in modern drug discovery. It is frequently employed to target central nervous system (CNS) receptors (e.g., as GABAergic analogs) and metabolic regulators such as FTO (fat mass and obesity-associated protein) [1].
Masking the core 3-hydroxyisoxazole motif with a methoxy ether prevents tautomerization. This strategic modification reduces polar surface area (PSA), eliminates potential toxicophores associated with muscimol-like active metabolites, and significantly improves membrane permeability[2]. This guide provides a head-to-head comparison of 3-(3-Methoxyisoxazol-5-yl)propanal against its primary synthetic analogs—the propanoic acid and propan-1-amine derivatives—detailing their reactivity profiles, experimental handling, and strategic applications in library synthesis.
Structural & Physicochemical Comparison
To effectively leverage these building blocks, chemists must align the functional group's reactivity with the desired physicochemical properties of the final drug candidate.
The selection between the propanal, propanoic acid, and propan-1-amine analogs dictates the topology and electronic nature of the resulting linkage. The diagram below illustrates the divergent synthetic pathways available from this core scaffold.
Divergent synthetic pathways of 3-(3-Methoxyisoxazol-5-yl) analogs in medicinal chemistry.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Each step includes an explicit rationale (causality) and an analytical checkpoint to confirm success before proceeding.
Protocol A: Reductive Amination of 3-(3-Methoxyisoxazol-5-yl)propanal
Objective: Synthesize a secondary/tertiary amine to increase target basicity and optimize pharmacokinetic properties.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting propanal to its corresponding alcohol.
Imine Formation: Dissolve the target amine (1.2 eq) and 3-(3-Methoxyisoxazol-5-yl)propanal (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq) to lower the pH to ~4-5, which catalyzes iminium ion formation.
Validation Checkpoint 1: Stir at room temperature for 1 hour. Take a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Proceed only when the [M+H]+ mass of the intermediate imine/iminium is the dominant peak.
Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control any mild exotherm. Stir for 12 hours at room temperature.
Validation Checkpoint 2: Re-analyze via LC-MS. The mass should shift by +2 Da, confirming complete reduction to the amine.
Workup Logic: Quench the reaction with saturated aqueous NaHCO₃. Why? This neutralizes the acetic acid and destroys excess hydride, preventing post-extraction degradation. Extract with Dichloromethane (DCM), ensuring the aqueous phase is at pH ~8 so the basic product partitions into the organic layer.
Protocol B: Amide Coupling of 3-(3-Methoxyisoxazol-5-yl)propanoic acid
Objective: Form a stable, neutral amide bond for linker exploration.
Causality: HATU is utilized as the coupling reagent due to its superior efficiency in forming the highly reactive HOAt active ester. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.
Activation: Dissolve 3-(3-Methoxyisoxazol-5-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
Validation Checkpoint 1: Stir for 15 minutes. The solution will transition to a distinct pale yellow color, visually confirming the formation of the active HOAt ester.
Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.
Validation Checkpoint 2: Perform TLC (50% EtOAc/Hexanes) using UV and Ninhydrin stain. The primary amine starting material will stain purple/brown; the successful amide product will be Ninhydrin-negative but UV-active.
Workup Logic: Dilute with EtOAc and wash extensively with 5% aqueous LiCl. Why? DMF is highly miscible with water, but the addition of LiCl breaks the emulsion and aggressively pulls DMF into the aqueous phase, preventing contamination of the final isolated solid.
Safety & Thermal Stability Considerations
As documented during the kilogram-scale synthesis campaigns by , intermediates bearing the isoxazole ring exhibit exceptionally high thermal decomposition energies[4].
Causality: The N-O bond within the isoxazole heterocycle is relatively weak. Under extreme thermal stress, it is prone to exothermic homolytic cleavage, which can trigger a thermal runaway event.
Mandatory Precaution: Differential scanning calorimetry (DSC) or reaction calorimetry must be performed before scaling up any reactions involving these building blocks beyond the 10-gram scale.
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(3-Methoxyisoxazol-5-YL)propanal
In the landscape of drug discovery and development, the starting purity of a chemical entity dictates the reliability of all subsequent data. For a novel building block like 3-(3-Methoxyisoxazol-5-YL)propanal, a seemingl...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the starting purity of a chemical entity dictates the reliability of all subsequent data. For a novel building block like 3-(3-Methoxyisoxazol-5-YL)propanal, a seemingly minor impurity can lead to significant downstream consequences, including altered biological activity, confounded structure-activity relationships (SAR), and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the purity of this synthesized intermediate, moving beyond simple checks to a holistic, data-driven assessment.
The core principle underpinning this guide is orthogonal validation : the practice of using multiple, distinct analytical techniques that rely on different chemical and physical principles. This approach ensures that the weaknesses of one method are compensated by the strengths of another, providing a trustworthy and complete purity profile.
Before selecting analytical methods, a thorough understanding of the analyte is crucial.
Structure:
An isoxazole ring, which is a five-membered heterocycle containing nitrogen and oxygen.
A methoxy group (-OCH₃), which imparts some polarity.
A propanal (-CH₂CH₂CHO) side chain, which is a reactive aldehyde functional group. The aldehyde is prone to oxidation (forming a carboxylic acid) and polymerization.
Physicochemical Properties:
Polarity: Moderately polar, making it suitable for reversed-phase chromatography.
Volatility: The propanal group makes it semi-volatile, but the molecule as a whole is not ideal for standard gas chromatography without derivatization.
UV Absorbance: The isoxazole ring provides a chromophore, making it detectable by UV-based methods like HPLC.
Anticipated Impurities: Based on common synthetic routes for isoxazole derivatives, potential impurities can be classified according to ICH Q3A guidelines[1][2][3]:
Organic Impurities:
Starting Materials: Unreacted precursors used in the synthesis.
By-products: Resulting from side reactions, such as regioisomers or products of incomplete cyclization.
Degradation Products: Oxidation of the aldehyde to a carboxylic acid is a primary concern.
Residual Solvents: Organic solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) that are not completely removed. These are addressed by ICH Q3C guidelines[2].
The Principle of Orthogonal Validation
A single analytical technique is never sufficient to declare a compound "pure." Each method has inherent biases. For instance, HPLC-UV may not detect impurities that lack a UV chromophore, and NMR may not be sensitive enough to detect trace-level impurities. The concept of orthogonal validation mitigates these risks.
Caption: Orthogonal workflow for comprehensive purity validation.
Comparative Analysis of Purity Assessment Techniques
This section details the primary analytical methods, their strategic application for our target analyte, and step-by-step protocols.
High-Performance Liquid Chromatography (HPLC-UV)
Core Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector measures the absorbance of the eluting compounds. For our analyte, this is the workhorse technique for determining purity relative to other non-volatile, UV-active impurities.
Strategic Application: To establish the primary purity value (e.g., "99.5% by area"), quantify known impurities, and detect unknown related substances. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose[4][5][6].
Strengths: High resolution, excellent quantitation capabilities, and high sensitivity for UV-active compounds.
Limitations: Cannot detect non-UV-active impurities. Purity is typically reported as "% area," which assumes all impurities have the same response factor as the main compound, an often incorrect assumption.
System Preparation:
HPLC System: A standard HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the analyte's moderate polarity.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Detector Wavelength: Determined by a UV scan of the analyte (typically around 254 nm for heterocyclic systems).
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized compound.
Dissolve in a suitable diluent (e.g., 10 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30 °C.
Gradient Program:
0-2 min: 5% B
2-15 min: Ramp from 5% to 95% B
15-18 min: Hold at 95% B
18.1-22 min: Return to 5% B (re-equilibration)
Data Analysis:
Integrate all peaks.
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Report any impurity exceeding the reporting threshold (typically 0.05% for drug substances)[1][7].
Quantitative NMR (qNMR)
Core Principle: Unlike other spectroscopic methods, the integral of an NMR peak is directly proportional to the number of nuclei giving rise to that signal[8][9]. By adding a highly pure internal standard of known concentration, one can determine the absolute purity (w/w %) of the analyte, bypassing the response factor issues of HPLC[10][11].
Strategic Application: To provide an orthogonal, absolute purity value that corroborates or challenges the HPLC result. It is particularly valuable when a certified reference standard of the analyte is unavailable[10].
Strengths: Provides an absolute purity value (mass purity). Requires no analyte-specific reference standard. Gives structural information on impurities if they are present at sufficient levels.
Limitations: Lower sensitivity than HPLC. Requires a carefully selected internal standard that has peaks clear of any analyte signals.
Materials:
Analyte: ~15 mg of 3-(3-Methoxyisoxazol-5-YL)propanal.
Internal Standard: A high-purity (>99.9%) standard with a simple spectrum and good solubility, such as Maleic Acid or Dimethyl sulfone.
Solvent: Deuterated solvent in which both analyte and standard are fully soluble (e.g., DMSO-d₆).
Sample Preparation:
Accurately weigh ~15 mg of the analyte into an NMR tube. Record the mass precisely.
Accurately weigh ~10 mg of the internal standard into the same NMR tube. Record the mass precisely.
Add ~0.7 mL of the deuterated solvent and vortex to dissolve completely.
NMR Acquisition:
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1 of interest) and ensuring a good signal-to-noise ratio.
Data Analysis:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, unique peak for the analyte (e.g., the aldehyde proton) and a unique peak for the internal standard.
Calculate the purity using the following equation[8]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity_std = Purity of the internal standard.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Core Principle: This technique is designed specifically for volatile and semi-volatile compounds, making it ideal for residual solvent analysis[12][13]. The sample is heated in a sealed vial (headspace), and the vapor is injected into a GC-MS system. The GC separates the volatile components, and the MS provides identification and quantification[14][15].
Strategic Application: To identify and quantify residual solvents from the synthesis and purification process, ensuring compliance with ICH Q3C limits[2].
Strengths: Extremely high sensitivity for volatile organic compounds. High specificity due to mass spectral identification[12].
Limitations: Not suitable for non-volatile compounds like the analyte itself or non-volatile impurities.
System Preparation:
System: A GC-MS with a headspace autosampler.
Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
Sample Preparation:
Accurately weigh ~100 mg of the analyte into a 20 mL headspace vial.
Add 5 mL of a high-boiling point solvent in which the analyte is soluble (e.g., Dimethyl sulfoxide - DMSO).
Crimp the vial securely.
Headspace Conditions:
Oven Temperature: 80 °C.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Incubation Time: 15 minutes.
GC-MS Conditions:
Inlet Temperature: 200 °C.
Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
MS: Scan from m/z 35-350.
Data Analysis:
Identify solvent peaks by their retention time and mass spectrum (compared to a library).
Quantify against a standard containing known amounts of expected solvents.
Quantitative Data Summary
The following table provides a comparative overview of the primary validation techniques.
A robust and trustworthy validation of 3-(3-Methoxyisoxazol-5-YL)propanal follows a logical, multi-step process.
Caption: Recommended step-by-step workflow for purity validation.
By systematically applying these orthogonal techniques, a researcher can generate a comprehensive and reliable purity profile for 3-(3-Methoxyisoxazol-5-YL)propanal. This data package not only ensures the quality of the material but also provides the trustworthy foundation required for successful drug discovery and development programs.
References
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]
ResolveMass Laboratories. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
RSSL. qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
Talebi, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
Journal of Chromatographic Science. (1998). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. [Link]
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
Camarasu, C. C., et al. (1998). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Advanced Operational Guide: Safe Handling and Disposal of 3-(3-Methoxyisoxazol-5-YL)propanal As drug development professionals and synthetic chemists, managing the lifecycle of reactive intermediates is just as critical...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: Safe Handling and Disposal of 3-(3-Methoxyisoxazol-5-YL)propanal
As drug development professionals and synthetic chemists, managing the lifecycle of reactive intermediates is just as critical as their synthesis. 3-(3-Methoxyisoxazol-5-YL)propanal is a bifunctional molecule that presents unique safety and disposal challenges due to its reactive aliphatic aldehyde tail and its biologically relevant isoxazole core.
This guide provides a self-validating, step-by-step operational architecture for the safe neutralization, segregation, and disposal of this compound, ensuring strict adherence to environmental regulations and laboratory safety protocols.
Mechanistic Risk Profiling & Causality
To design a safe disposal protocol, we must first understand the chemical liabilities of the molecule:
The Propanal Moiety (Electrophilicity & Oxidation): Aliphatic aldehydes are highly electrophilic and susceptible to autoxidation in the presence of atmospheric oxygen, gradually forming peroxides or carboxylic acids[1]. In concentrated waste streams, unquenched aldehydes can polymerize exothermically or cross-react with amine-containing wastes to form Schiff bases, potentially leading to dangerous pressure buildup in sealed waste carboys.
The Isoxazole Core (Toxicity): Heterocyclic compounds containing adjacent nitrogen and oxygen atoms (isoxazoles) often exhibit potent biological and pharmacological activity (e.g., GABAergic modulation). Consequently, they must be treated as toxic environmental hazards[2].
Causality of Disposal Route: Because of this combined reactivity and toxicity, standard drain disposal is strictly prohibited. Even if the pH is neutralized to within standard drain-disposal limits (5.5 – 10.5)[3], the intact isoxazole pharmacophore mandates that this compound be routed to a designated hazardous waste stream for high-temperature incineration[4].
Quantitative Waste Management Parameters
The following operational parameters must be strictly observed during the handling and storage of 3-(3-Methoxyisoxazol-5-YL)propanal waste.
Parameter
Specification / Limit
Causality / Regulatory Basis
Aqueous Waste pH Limit
5.5 – 10.5
Safe range for general aqueous streams; however, complex organics still require hazmat pickup[3].
LQG Accumulation Limit
90 Days
EPA Resource Conservation and Recovery Act (RCRA) mandate for Large Quantity Generators[4].
SQG Accumulation Limit
180 Days
EPA RCRA mandate for Small Quantity Generators[4].
Bisulfite Quenching Ratio
1.5 – 2.0 Molar Equivalents
Ensures complete conversion of the reactive aldehyde to a stable bisulfite adduct without excessive unreacted reagents.
Storage Temperature
2°C – 8°C (Pre-disposal)
Minimizes autoxidation and polymerization of the propanal moiety before final waste collection.
Operational Disposal Architecture
Workflow for the safe quenching and disposal of reactive isoxazole aldehydes.
Validated Standard Operating Procedure (SOP)
For trace amounts (e.g., TLC solutions, dilute NMR samples), the waste can be directly segregated into the Non-Halogenated Organic Waste stream. However, for bulk or highly concentrated waste (>50 mL or >95% purity), direct disposal poses a severe risk. We employ a Sodium Bisulfite (
NaHSO3
) quenching protocol to convert the volatile aldehyde into a stable, water-soluble
α
-hydroxysulfonate (bisulfite adduct)[1].
Step 1: PPE & Environmental Controls
Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat[2]. Ensure all quenching procedures are conducted inside a certified chemical fume hood to prevent inhalation of volatile aldehyde vapors[1].
Step 2: Preparation of the Quenching Agent
Prepare a saturated aqueous solution of sodium bisulfite (
NaHSO3
). Calculate the required volume to achieve a 1.5 to 2.0 molar excess of
NaHSO3
relative to the 3-(3-Methoxyisoxazol-5-YL)propanal waste.
Step 3: Controlled Addition
Place the bisulfite solution in a wide-mouth beaker equipped with a magnetic stirrer. Slowly add the aldehyde waste dropwise.
Causality: The formation of the bisulfite adduct is exothermic. Controlled, dropwise addition prevents thermal runaway, solvent boiling, and the aerosolization of toxic isoxazole derivatives.
Step 4: Reaction & Agitation
Allow the mixture to stir vigorously at room temperature for 1 to 2 hours to ensure complete conversion.
Step 5: Self-Validation (The Brady's Reagent Test)
A robust protocol must be self-validating. To verify that the reactive aldehyde has been fully neutralized, remove a 1 mL aliquot of the quenched mixture and add a few drops of 2,4-Dinitrophenylhydrazine (Brady's reagent).
Causality: If unreacted aldehyde remains, a bright yellow/orange precipitate (a hydrazone) will form immediately. If the solution remains clear, the quenching is 100% complete, validating the safety of the waste stream.
Step 6: Segregation and Transfer
Transfer the quenched aqueous mixture into a designated, clearly labeled "Aqueous Hazardous Waste" container. If the original aldehyde was dissolved in an organic solvent (e.g., ethyl acetate), separate the organic layer using a separatory funnel and dispose of it in the "Non-Halogenated Organic Waste" container[4].
Regulatory Storage & Final Disposition
Once the waste is neutralized and transferred to a Satellite Accumulation Area (SAA) or the Central Accumulation Area (CAA), strict EPA/RCRA timelines apply:
Labeling: A date must be applied to the label the exact moment waste is moved into the facility's CAA so that safety officers are aware of when storage began[4]. The label must explicitly state "Hazardous Waste - Toxic/Reactive Aldehyde"[2].
Time Limits: Large Quantity Generators (LQG) must have the waste removed by a vendor within 90 days. Small Quantity Generators (SQG) may store the waste for up to 180 days[4].
Final Destruction: Final disposition must be executed by a certified hazardous waste vendor via high-temperature incineration. This ensures the complete thermal destruction of the biologically active isoxazole ring, preventing downstream environmental contamination[4].
References
Stanford University Environmental Health & Safety. "Acetaldehyde - LCSS". [Link]
Lab Manager. "Managing Hazardous Chemical Waste in the Lab". [Link]
American Chemical Society (ACS). "Hazardous Waste and Disposal". [Link]
Personal protective equipment for handling 3-(3-Methoxyisoxazol-5-YL)propanal
A Precautionary Protocol for Handling 3-(3-Methoxyisoxazol-5-YL)propanal Subject: Essential Personal Protective Equipment (PPE) and Safe Handling Guide for a Novel Aldehyde Derivative Executive Summary: This document pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Precautionary Protocol for Handling 3-(3-Methoxyisoxazol-5-YL)propanal
Subject: Essential Personal Protective Equipment (PPE) and Safe Handling Guide for a Novel Aldehyde Derivative
Executive Summary: This document provides essential safety and logistical guidance for handling 3-(3-Methoxyisoxazol-5-YL)propanal. It is critical to note that comprehensive toxicological data for this specific compound is not publicly available. Therefore, this protocol is grounded in the precautionary principle , deriving its recommendations from the known hazards of its core functional groups: aldehydes and isoxazoles. All personnel must treat this compound as potentially hazardous upon inhalation, ingestion, and dermal contact. Adherence to this guide is mandatory to ensure personnel safety and operational integrity.
Hazard Analysis by Chemical Analogy
Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be based on analogous structures.
Aldehyde Group (-CHO): Aldehydes as a class are known for their potential to be irritants to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are sensitizers, and prolonged exposure can lead to more severe health effects, including respiratory distress and potential carcinogenic effects.[2][3][4][5] Their volatility can contribute to inhalation exposure risks.[1]
Isoxazole Ring: Isoxazoles are heterocyclic aromatic compounds. While the parent isoxazole is used in various applications, substituted derivatives can have potent and often uncharacterized biological activity.[6][7] It is prudent to assume the isoxazole moiety could contribute to toxicity.
Methoxy Group (-OCH₃): The methoxy group may influence the compound's metabolic pathway and physical properties, but it does not inherently mitigate the risks associated with the aldehyde or isoxazole functions.[8][9][10]
Given these factors, 3-(3-Methoxyisoxazol-5-YL)propanal must be handled as a substance of unknown toxicity with the potential for irritation, sensitization, and other adverse health effects.
The Hierarchy of Controls: A Mandate for Safety
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a potential hazard. However, it must be used in conjunction with more effective control measures.[11][12][13][14]
Control Level
Application for 3-(3-Methoxyisoxazol-5-YL)propanal
1. Elimination/Substitution
If possible, evaluate if a less hazardous, better-characterized compound can be used.[12][15]
2. Engineering Controls
Mandatory. All handling of this compound, including weighing, transferring, and preparing solutions, must occur within a certified chemical fume hood.[7][13] The fume hood provides primary containment and protects against inhalation of vapors or aerosols.
3. Administrative Controls
Develop and strictly follow a written Standard Operating Procedure (SOP).[16] Restrict access to authorized personnel only. Ensure all users receive documented training on the specific hazards and procedures outlined in this guide.[17][18]
4. Personal Protective Equipment (PPE)
Mandatory. The specific PPE requirements detailed in the next section must be worn at all times when handling the compound.[11][14]
Core PPE Protocol
The following PPE is the minimum requirement for all procedures involving 3-(3-Methoxyisoxazol-5-YL)propanal.
Protection Type
Specification
Rationale
Eye & Face
Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.
Goggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face from splashes during transfers or potential reactions.
Hand
Double-gloving with nitrile gloves.
Nitrile offers good resistance to a range of chemicals.[19][20] Double-gloving allows for the removal of a contaminated outer glove without compromising skin integrity. Always inspect gloves for damage before use and consult a glove compatibility chart for the specific solvents being used.[19][21][22]
Body
Chemically resistant lab coat.
A standard cotton lab coat is insufficient. A chemically resistant material (e.g., coated polypropylene) will provide a better barrier against potential splashes. Ensure cuffs are snug and the coat is fully buttoned.
Respiratory
Not required if all work is performed within a certified chemical fume hood.
The fume hood serves as the primary respiratory protection. A respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill outside of the fume hood.
Safe Handling and Disposal Workflow
This step-by-step workflow minimizes exposure and ensures a safe operational sequence from preparation to disposal.
Step 1: Preparation
Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Place absorbent, plastic-backed pads on the work surface to contain minor spills.
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, face shield.
Step 2: Aliquoting and Use
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.
Transfers: Conduct all transfers of the compound (solid or in solution) slowly and carefully over a secondary containment tray to minimize the risk of spills.
Execution: Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
Step 3: Decontamination and Doffing
Clean Workspace: Decontaminate all surfaces with an appropriate solvent and cleaning agent as per your institution's Chemical Hygiene Plan.[16][17][18]
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The face shield and goggles should be cleaned.
Step 4: Waste Management
Segregation: All waste contaminated with 3-(3-Methoxyisoxazol-5-YL)propanal (gloves, pipette tips, absorbent pads, excess reagent) is considered hazardous chemical waste.[23][24]
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[23][25][26] The label must clearly state "Hazardous Waste" and list the chemical constituents.[23]
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[23][27] Do not dispose of this chemical down the drain.
Workflow Diagram
Caption: Safe handling workflow for 3-(3-Methoxyisoxazol-5-YL)propanal.
References
Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Available at: [Link]
SHIELD Scientific. (n.d.). Which Chemical Resistant Gloves to Protect Against Chemical Risks? Available at: [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Available at: [Link]
Lab Manager. (2025, February 20). Comprehensive Guide to Chemical Resistant Gloves. Available at: [Link]
Unigloves. (2025, April 22). How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. Available at: [Link]
SHOWA. (2024, April 17). How to Select the Best Chemical-Resistant Glove for your Hand Protection. Available at: [Link]